molecular formula C₁₆H₂₂O₁₁ B1139843 alpha-D-Glucopyranose, pentaacetate CAS No. 2152-77-4

alpha-D-Glucopyranose, pentaacetate

Cat. No.: B1139843
CAS No.: 2152-77-4
M. Wt: 390.34
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Description

alpha-D-Glucopyranose, pentaacetate is a natural product found in Wendlandia tinctoria with data available.

Properties

IUPAC Name

(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9
Record name Glucopyranose, .alpha.-D-
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Record name Galactopyranose, .beta.-D-
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Record name Mannopyranose, .beta.-D-
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Record name 604-69-3
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Record name Mannopyranose, .alpha.-D-
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Record name Glucopyranose, .alpha.-D-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Galactopyranose, .beta.-D-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Glucopyranose, pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is a fully acetylated derivative of α-D-glucose.[1] In this molecule, all five hydroxyl groups of the glucose are protected by acetyl groups, rendering it a versatile intermediate in organic synthesis, particularly in carbohydrate chemistry.[2][3] Its enhanced stability and solubility in organic solvents, compared to its parent monosaccharide, make it a key building block for the synthesis of a wide array of glycosides, oligosaccharides, and other bioactive compounds.[2][3] Beyond its synthetic utility, this compound has garnered attention for its own biological activities, including insulinotropic and antimicrobial effects.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and key applications relevant to research and drug development.

Chemical and Physical Properties

This compound is a white crystalline powder with a bitter taste.[4][5] It is soluble in water and readily soluble in organic solvents such as ethanol (B145695) and chloroform (B151607).[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₆H₂₂O₁₁[6][7][8]
Molecular Weight 390.34 g/mol [6][7][8]
CAS Number 604-68-2[6][8]
Appearance White crystalline powder[4]
Melting Point 109-113 °C[1][9]
Optical Rotation ([α]20/D) ≥+98° (c=1 in ethanol)[1]
Purity ≥99%[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of D-glucose using acetic anhydride.[2] The choice of catalyst and reaction conditions can influence the anomeric selectivity and overall yield.[10] Due to the anomeric effect, the α-anomer is thermodynamically more stable than the β-anomer, and thus is the major product under many synthetic conditions.[10]

Experimental Protocol: Synthesis via Zinc Chloride Catalysis

This protocol describes a common method for the synthesis of this compound using zinc chloride as a catalyst.[10]

Materials:

Procedure:

  • In a round-bottomed flask, combine D-glucose and acetic anhydride. A typical molar ratio is 1:12.58 (glucose:acetic anhydride).[10]

  • Add zinc chloride as a catalyst. A suitable molar ratio of glucose to zinc chloride is 1:0.44.[10]

  • Heat the reaction mixture to 100°C with continuous stirring for 4 hours.[10]

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water with stirring to precipitate the product.[11]

  • Collect the crude product by vacuum filtration and wash with cold water.[11]

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound.[11]

  • Dry the purified product under vacuum.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound A D-Glucose + Acetic Anhydride B Add ZnCl2 Catalyst A->B C Heat at 100°C for 4h B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Recrystallization (Methanol/Water) F->G H Pure this compound G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the acquired data (Fourier transformation, phasing, and baseline correction).

NMR Data Summary

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound in CDCl₃.[12]

ProtonChemical Shift (ppm)Multiplicity
H-16.33d
H-25.47t
H-35.12t
H-45.11t
H-54.27ddd
H-6a4.13dd
H-6b4.10dd
Acetyl CH₃2.19, 2.10, 2.05, 2.03, 2.02s

Biological Activities and Applications

This compound is not merely a synthetic intermediate; it exhibits a range of biological activities that are of interest to drug development professionals.

Insulinotropic Action

A significant biological activity of this compound is its ability to stimulate insulin (B600854) secretion from pancreatic beta cells.[2][8] Studies have shown that it can cause an immediate increase in insulin output, suggesting its potential as a novel insulin secretagogue.[2][4] The proposed mechanism involves its uptake by islet cells, followed by hydrolysis to generate intracellular D-glucose, which then enters the metabolic pathways that trigger insulin release.[13]

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a variety of pathogens, including Shigella dysenteriae and Candida albicans.[2][4] This suggests its potential for development as an antimicrobial agent.

Other Applications

Beyond its direct biological effects, this compound serves as a crucial precursor in the synthesis of various bioactive molecules and has applications in other fields:

  • Pharmaceuticals: It is a key intermediate for synthesizing glycosides and other bioactive compounds, often improving their bioavailability.[2]

  • Agriculture: It can be used as a plant growth regulator.[4]

  • Environmental Chemistry: It has been explored as a phase-change solvent for carbon dioxide absorption.[2]

Logical Relationship Diagram: From Synthesis to Application

G From Synthesis to Application of this compound cluster_0 Core Compound cluster_1 Biological Activities cluster_2 Applications A alpha-D-Glucopyranose, pentaacetate B Insulin Secretion A->B stimulates C Antimicrobial Activity A->C exhibits D Pharmaceutical Synthesis A->D is an intermediate for E Agriculture A->E is used in F Environmental Chemistry A->F is used in

Caption: The relationship between the core compound and its biological activities and applications.

Conclusion

This compound is a molecule of significant interest in both synthetic chemistry and pharmacology. Its well-established synthesis and versatile reactivity make it an invaluable tool for creating complex carbohydrate-containing molecules. Furthermore, its inherent biological activities, particularly its insulinotropic effects, open avenues for its investigation as a potential therapeutic agent. This guide has provided a technical overview of its properties, synthesis, and applications to support further research and development in these areas.

References

An In-depth Technical Guide to alpha-D-Glucopyranose Pentaacetate: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-Glucopyranose pentaacetate, a fully acetylated derivative of glucose. It serves as a crucial intermediate in carbohydrate chemistry and drug development. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

alpha-D-Glucopyranose pentaacetate is a derivative of the alpha-anomer of D-glucose in its pyranose form, where all five hydroxyl groups are substituted with acetate (B1210297) esters. The presence of these acetyl groups significantly alters the molecule's polarity and reactivity compared to the parent monosaccharide.

Table 1: Chemical Identifiers for alpha-D-Glucopyranose Pentaacetate

IdentifierValue
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Synonyms 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose, Pentaacetyl-α-D-glucose
CAS Number 604-68-2
Molecular Formula C₁₆H₂₂O₁₁
Molecular Weight 390.34 g/mol
SMILES CC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OC(C)=O
InChI Key LPTITAGPBXDDGR-LJIZCISZSA-N

Physicochemical Properties

The physical and chemical properties of alpha-D-Glucopyranose pentaacetate are summarized in the table below. Its solubility in organic solvents is a key characteristic that facilitates its use in a wide range of chemical reactions.

Table 2: Physicochemical Properties of alpha-D-Glucopyranose Pentaacetate

PropertyValueReference
Appearance White crystalline powder[1]
Melting Point 111-114 °C[1]
Optical Rotation [α]D²⁰ +100° to +103° (c=1, CHCl₃)[1]
Solubility Soluble in ethanol (B145695), chloroform (B151607); sparingly soluble in water[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of alpha-D-Glucopyranose pentaacetate. Key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are provided below.

Table 3: Spectroscopic Data for alpha-D-Glucopyranose Pentaacetate

TechniqueKey Peaks/Signals and Assignments
¹H NMR δ (ppm) in CDCl₃: ~6.3 (d, 1H, H-1), ~5.5 (t, 1H, H-3), ~5.1 (m, 2H, H-2, H-4), ~4.3 (dd, 1H, H-6a), ~4.1 (m, 2H, H-5, H-6b), ~2.2-2.0 (s, 15H, 5 x CH₃CO)[2]
¹³C NMR δ (ppm) in CDCl₃: ~170.6, 170.2, 169.9, 169.4, 168.9 (C=O), ~90.0 (C-1), ~72.8, 70.3, 69.8, 67.9 (C-2, C-3, C-4, C-5), ~61.5 (C-6), ~20.9, 20.7, 20.6 (CH₃)
IR Spectroscopy ν (cm⁻¹): ~2960 (C-H stretch), ~1730 (C=O stretch, strong), ~1465 (C-H bend), ~1375 (C-H bend), ~1230 (C-O stretch, ester)[2]
Mass Spectrometry m/z: 331 [M-OAc]⁺, 289, 242, 200, 169, 157, 145, 115, 103, 43 (base peak, [CH₃CO]⁺)

Biological Activity

alpha-D-Glucopyranose pentaacetate exhibits several notable biological activities, making it a compound of interest in drug development and agricultural science.

  • Insulinotropic Action : It has been shown to stimulate insulin (B600854) secretion from pancreatic β-cells.[3] This effect is believed to be mediated by its intracellular hydrolysis to D-glucose, which then enters the metabolic pathways that trigger insulin release.[4] However, the coupling mechanism may differ from that of glucose itself.[5]

  • Antimicrobial Properties : The compound has demonstrated activity against various bacteria and fungi.[1]

  • Plant Growth Regulation : It can act as a plant growth regulator, mimicking the signaling of lipochitooligosaccharides.[1]

Experimental Protocols

Synthesis of alpha-D-Glucopyranose Pentaacetate from D-Glucose

This protocol describes a common and efficient method for the acetylation of D-glucose to yield the alpha-anomer of the pentaacetate.

Materials:

  • D-glucose

  • Acetic anhydride (B1165640)

  • Perchloric acid (70%)

  • Ethanol

  • Ice-cold water

  • Conical flask

  • Beaker

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel)

Procedure: [2]

  • In a conical flask, add 10 mL of acetic anhydride to a measured amount of D-glucose.

  • With constant swirling, slowly add 0.7 mL of 70% perchloric acid dropwise. Continue swirling until the glucose is completely dissolved. The temperature of the reaction mixture should not exceed 35 °C.

  • Allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.

  • Continue stirring until the product precipitates completely.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water.

  • Dry the obtained solid.

  • Recrystallize the crude product from hot ethanol to obtain pure alpha-D-Glucopyranose pentaacetate.

Purification by Recrystallization

Procedure:

  • Dissolve the crude alpha-D-Glucopyranose pentaacetate in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Analytical Characterization

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and coupling constants to the values reported in Table 3.

  • Compare the chemical shifts in the ¹³C NMR spectrum to the values in Table 3.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule, as listed in Table 3.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

  • Analyze the fragmentation pattern and compare it to the expected m/z values for the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of alpha-D-Glucopyranose pentaacetate and a simplified representation of its proposed mechanism of insulinotropic action.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start D-Glucose + Acetic Anhydride reagents Add Perchloric Acid (catalyst) start->reagents reaction Reaction at < 35°C for 30 min reagents->reaction precipitation Pour into Ice Water & Stir reaction->precipitation filtration1 Filter Crude Product precipitation->filtration1 washing Wash with Cold Water filtration1->washing recrystallization Recrystallize from Hot Ethanol washing->recrystallization filtration2 Filter Purified Crystals recrystallization->filtration2 drying Dry under Vacuum filtration2->drying nmr NMR Spectroscopy (¹H & ¹³C) drying->nmr ir IR Spectroscopy drying->ir ms Mass Spectrometry drying->ms final_product Pure α-D-Glucopyranose Pentaacetate nmr->final_product ir->final_product ms->final_product

Caption: Experimental workflow for the synthesis and characterization of alpha-D-Glucopyranose pentaacetate.

insulinotropic_action cluster_cell Pancreatic β-Cell gpa_ext α-D-Glucopyranose Pentaacetate (extracellular) hydrolysis Intracellular Hydrolysis gpa_ext->hydrolysis Uptake glucose D-Glucose hydrolysis->glucose metabolism Glycolysis & TCA Cycle glucose->metabolism atp ↑ ATP/ADP Ratio metabolism->atp katp KATP Channel Closure atp->katp depolarization Membrane Depolarization katp->depolarization ca_channel Ca²⁺ Channel Opening depolarization->ca_channel ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx insulin_release Insulin Secretion ca_influx->insulin_release

Caption: Proposed mechanism of insulinotropic action of alpha-D-Glucopyranose pentaacetate.

References

An In-depth Technical Guide to the Synthesis of α-D-Glucopyranose Pentaacetate from D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of α-D-glucopyranose pentaacetate, a pivotal intermediate in synthetic carbohydrate chemistry and drug development. The document details various experimental protocols, presents comparative quantitative data, and illustrates the synthetic workflow.

Introduction

The acetylation of D-glucose to form α-D-glucopyranose pentaacetate is a fundamental reaction in carbohydrate chemistry. This process involves the esterification of all five hydroxyl groups of glucose with acetyl groups. The anomeric configuration of the final product, either α or β, is highly dependent on the choice of catalyst and reaction conditions. The α-anomer is the thermodynamically more stable product and is often the desired isomer for further synthetic transformations.[1][2] This guide focuses on the methodologies to selectively synthesize the α-anomer.

Synthetic Methodologies & Experimental Protocols

The synthesis of α-D-glucopyranose pentaacetate is typically achieved through the reaction of D-glucose with acetic anhydride (B1165640) in the presence of a catalyst. The choice of catalyst is crucial in directing the stereoselectivity of the anomeric center. Acidic catalysts generally favor the formation of the thermodynamically stable α-anomer, while basic catalysts tend to yield the kinetically favored β-anomer.[3][4][5]

Below are detailed protocols for common catalytic systems.

2.1. Method 1: Lewis Acid Catalysis (Iodine)

Iodine serves as a mild and effective Lewis acid catalyst for the per-O-acetylation of unprotected sugars, yielding the α-anomer in high purity and good yield with short reaction times.[3][6]

Experimental Protocol:

  • Place 0.200 g of powdered D-(+)-glucose and a small magnetic stirring bar in a 6-inch test tube.

  • Add 1 mL of acetic anhydride to the test tube.

  • Add 0.05 g of iodine to the stirred mixture. The mixture will turn dark brown almost immediately.[6]

  • Stir the mixture at ambient temperature for 30 to 45 minutes, during which the solid glucose will dissolve.[6]

  • Work-up: a. Add 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color of iodine disappears. The solution may retain a light yellow appearance.[6] b. Pour the reaction mixture onto 5 g of ice in a 25-mL beaker.[6] c. Rinse any residual material from the test tube into the beaker with a small amount of water. d. Agitate the mixture in the beaker with a glass stirring rod. An initial gummy precipitate will form, which upon continued stirring and melting of the ice, will transform into a granular or powdery solid.[6] e. Isolate the solid product by suction filtration.[6]

  • Purification: a. Recrystallize the crude solid from a 1:2 (v/v) methanol/water solution. Approximately 10 mL of this solvent mixture is required for each gram of product.[6] b. The melting point of the recrystallized α-D-(+)-glucopyranose pentaacetate is 109–110 °C.[6]

2.2. Method 2: Brønsted Acid Catalysis (Perchloric Acid)

Perchloric acid (HClO₄) is a strong acid catalyst that exclusively produces α-D-glucose pentaacetate when used with acetic anhydride.[3][7] This method is efficient and avoids the use of excess acetic anhydride.[3]

Experimental Protocol:

  • Place D-glucose in a conical flask containing 10 mL of acetic anhydride.

  • Add 0.7 mL of 70% perchloric acid dropwise with constant swirling, ensuring the temperature does not exceed 35 °C.[7]

  • Continue swirling until the glucose is completely dissolved.

  • Let the mixture stand at room temperature for 30 minutes.[7]

  • Work-up: a. Pour the reaction mixture into a beaker containing ice water.[7] b. Stir the mixture vigorously until a solid product precipitates.[7] c. Filter the solid product and wash it thoroughly with cold water.[7]

  • Purification: a. Dry the obtained solid. b. Recrystallize the crude product from hot ethanol.[7]

2.3. Method 3: Base Catalysis (Pyridine)

While basic conditions with sodium acetate (B1210297) typically yield the β-anomer, the use of pyridine (B92270) as both a catalyst and a solvent leads to the exclusive formation of the thermodynamically favored α-anomer.[8]

Experimental Protocol:

  • Mix 29.6 g (0.164 mol) of D-glucose with 200 mL of anhydrous pyridine in a suitable flask.

  • While stirring, slowly add 240 mL (2.54 mol) of acetic anhydride to the mixture.[8]

  • Stir the mixture at room temperature for 20 hours.[8]

  • Work-up: a. Pour the reaction mixture onto ice and stir until all the ice has melted, leading to the precipitation of a colorless solid.[8] b. Filter the precipitated product. c. Wash the filtered product with ice-cold water to remove residual pyridine.[8]

  • Purification: a. Recrystallize the product from a 50:50 (v/v) solution of water/methanol to yield pure α-D-glucopyranose pentaacetate.[8]

2.4. Method 4: Anomerization from β-D-Glucopyranose Pentaacetate

The α-anomer can also be synthesized by the anomerization of the β-anomer. This is a classic method based on the higher stability of the α-anomer under acidic conditions.[3] The β-anomer is first synthesized using a base catalyst like sodium acetate and then converted to the α-anomer using a Lewis acid catalyst like zinc chloride.[5][9]

Experimental Protocol (Anomerization Step):

  • Heat a mixture of the β-pentaacetate anomer with acetic anhydride and a catalytic amount of zinc chloride (ZnCl₂).[5]

  • The reaction progress can be monitored by checking the anomeric proton signals in the ¹H NMR spectrum.

  • Upon completion, the reaction is worked up by pouring it into ice water, followed by filtration and recrystallization as described in the previous methods.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

Catalyst System Reagents Temperature Time Yield Reference
IodineD-Glucose, Acetic Anhydride, IodineAmbient30-45 minGood[6]
Perchloric AcidD-Glucose, Acetic Anhydride, HClO₄< 35 °C30 minHigh[7]
PyridineD-Glucose, Acetic Anhydride, PyridineRoom Temp.20 h92%[8]
Sodium Acetate (for β-anomer)D-Glucose, Acetic Anhydride, NaOAc~90 °C90 minNot specified for α[10]
Zinc Chloride (Anomerization)β-D-Glucose Pentaacetate, Ac₂O, ZnCl₂Heating1-2 hr56-72%[5][9]

Table 1: Reaction Conditions and Yields for α-D-Glucopyranose Pentaacetate Synthesis.

Compound Molecular Formula Molecular Weight Melting Point (°C) Appearance Reference
α-D-Glucopyranose PentaacetateC₁₆H₂₂O₁₁390.34 g/mol 109-110Colorless solid / White powder[6][11]

Table 2: Physicochemical Properties of α-D-Glucopyranose Pentaacetate.

Workflow and Mechanistic Diagrams

The general workflow for the synthesis and purification of α-D-glucopyranose pentaacetate is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage D_Glucose D-Glucose Reaction Acetylation Reaction D_Glucose->Reaction Reagents Acetic Anhydride + Catalyst (e.g., I₂, HClO₄) Reagents->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Mixture Precipitation Precipitation Quenching->Precipitation Filtration Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Solid Recrystallization Recrystallization (e.g., MeOH/H₂O) Crude_Product->Recrystallization Pure_Product Pure α-D-Glucopyranose Pentaacetate Recrystallization->Pure_Product Crystals

Caption: General workflow for the synthesis of α-D-glucopyranose pentaacetate.

The formation of the α-anomer under acidic conditions is driven by thermodynamic control. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate. The anomeric effect favors the axial position for the incoming acetate nucleophile, leading to the α-product.

Anomerization_Mechanism Beta_Anomer β-D-Glucopyranose Pentaacetate Intermediate Oxocarbenium Ion Intermediate Beta_Anomer->Intermediate + H⁺ Lewis_Acid Lewis Acid (e.g., ZnCl₂) Alpha_Anomer α-D-Glucopyranose Pentaacetate (Thermodynamic Product) Intermediate->Alpha_Anomer + AcO⁻

Caption: Simplified relationship in acid-catalyzed anomerization.

Conclusion

The synthesis of α-D-glucopyranose pentaacetate can be achieved through several effective methods, with the choice of catalyst being the determining factor for anomeric selectivity. Acid-catalyzed reactions, particularly with mild Lewis acids like iodine or strong Brønsted acids like perchloric acid, provide reliable and high-yielding pathways to the desired α-anomer. The detailed protocols and comparative data presented in this guide offer valuable resources for researchers in the fields of carbohydrate chemistry and drug development, enabling the efficient production of this important synthetic intermediate.

References

An In-depth Technical Guide to alpha-D-Glucopyranose, pentaacetate (CAS 604-68-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-D-Glucopyranose, pentaacetate (CAS 604-68-2), a fully acetylated derivative of D-glucose. This document consolidates critical physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in various scientific fields. Particular emphasis is placed on its roles in drug development as an insulin (B600854) secretagogue, its potential as an antimicrobial agent, and its function as a plant growth regulator. This guide aims to be an essential resource for professionals engaged in research and development involving this versatile carbohydrate derivative.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

PropertyValueReferences
Molecular Formula C₁₆H₂₂O₁₁[2]
Molecular Weight 390.34 g/mol [2]
CAS Number 604-68-2[2]
Melting Point 111-114 °C[1]
Optical Rotation +100.0° to +103.0° (c=1, CHCl₃)[3]
Solubility Soluble in ethanol (B145695) and chloroform. Sparingly soluble in water.[1][3]
Appearance White crystalline powder[1][3]

Synthesis and Purification Protocols

The synthesis of this compound typically involves the acetylation of D-glucose. Several methods have been reported, varying in catalysts and reaction conditions.

Experimental Protocol: Acetic Anhydride (B1165640) with Perchloric Acid Catalyst

This method provides a straightforward and economical approach for the selective synthesis of the alpha-anomer.[4]

Materials:

  • D-glucose

  • Acetic anhydride

  • Perchloric acid (70%)

  • Ethanol

  • Ice water

Procedure:

  • In a conical flask, combine D-glucose with 10 ml of acetic anhydride.

  • With constant swirling, add 0.7 ml of 70% perchloric acid dropwise, ensuring the temperature does not exceed 35 °C.

  • Continue swirling until the glucose is completely dissolved.

  • Allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.

  • Filter the solid product and wash thoroughly with cold water.

  • Dry the obtained solid and recrystallize from hot ethanol to yield pure this compound.[4]

Experimental Protocol: Acetic Anhydride with Sodium Acetate (B1210297) Catalyst

This classic method involves the use of a basic catalyst.

Materials:

  • D-glucose (5 g)

  • Sodium acetate (4 g)

  • Acetic anhydride (25 mL)

  • Methanol

  • Ice water

Procedure:

  • In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of sodium acetate.

  • Add a boiling chip and 25 mL of acetic anhydride.

  • Heat the mixture to approximately 90 °C for 90 minutes with occasional swirling.

  • Cool the flask to room temperature.

  • Carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring.

  • Filter the crude product and dry it under vacuum for 10 minutes.

  • Recrystallize the crude product from a methanol-water mixture (approximately 1:2).

  • Filter the purified crystals and dry them under vacuum for 10 minutes.[1]

Purification

Purification of this compound is critical to remove unreacted starting materials and byproducts.

Recrystallization: As detailed in the synthesis protocols, recrystallization from solvents such as ethanol or methanol-water mixtures is a highly effective method for obtaining a high-purity product.[1][4]

Solvent Washing: A process involving dissolving the crude product in a solvent like toluene, washing with water to remove impurities, and then recovering the product by solvent evaporation has also been described.[5]

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification D_Glucose D-Glucose Reaction Acetylation Reaction D_Glucose->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Catalyst (e.g., HClO₄ or NaOAc) Catalyst->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration1 Filtration Precipitation->Filtration1 Crude_Product Crude Product Filtration1->Crude_Product Recrystallization Recrystallization (e.g., Ethanol or Methanol/Water) Crude_Product->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Pure_Product Pure alpha-D-Glucopyranose, pentaacetate Drying->Pure_Product G Proposed Insulinotropic Action cluster_extracellular Extracellular cluster_intracellular Pancreatic B-Cell GPA_ext alpha-D-Glucopyranose, pentaacetate GPA_int Intracellular This compound GPA_ext->GPA_int Uptake Hydrolysis Hydrolysis GPA_int->Hydrolysis Glucose_int Intracellular D-Glucose Hydrolysis->Glucose_int Metabolism Metabolism Glucose_int->Metabolism Ion_Channel_Mod Ion Channel Modulation Metabolism->Ion_Channel_Mod Altered Coupling Mechanism Proinsulin_Synth Proinsulin Biosynthesis Metabolism->Proinsulin_Synth Insulin_Release Insulin Release Ion_Channel_Mod->Insulin_Release Proinsulin_Synth->Insulin_Release G Plant Growth Regulation GPA alpha-D-Glucopyranose, pentaacetate LCO_Mimicry Mimics Lipochitooligosaccharide (LCO) Signaling GPA->LCO_Mimicry Signal_Transduction Signal Transduction Pathway LCO_Mimicry->Signal_Transduction Cell_Division Cell Division Signal_Transduction->Cell_Division Plant_Growth Enhanced Plant Growth Cell_Division->Plant_Growth

References

Physical and chemical properties of alpha-D-Glucopyranose, pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Glucopyranose, pentaacetate

Introduction

This compound, also known as 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, is a fully acetylated derivative of D-glucose.[1][2] This compound serves as a crucial intermediate in carbohydrate chemistry and organic synthesis. Its acetyl groups act as protecting groups for the hydroxyls of glucose, enhancing its solubility in organic solvents and allowing for selective chemical transformations.[1][3] It is widely utilized in the synthesis of glycosides, oligosaccharides, and other bioactive molecules, making it invaluable for researchers in biochemistry, drug development, and materials science.[1][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key chemical behaviors.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1][4][5] It is sparingly soluble in water but readily dissolves in various organic solvents, including ethanol (B145695), chloroform, and acetone.[3][4][5]

Table 1: Physical Properties of α-D-Glucopyranose, pentaacetate
PropertyValueReferences
AppearanceWhite to off-white crystalline powder[1][4]
Melting Point109 - 114 °C[1][4][6]
Optical Rotation [α]D²⁰+98° to +104° (c=1 in ethanol or chloroform)[1][4]
Boiling Point472 °C at 760 mmHg[7]
Flash Point>150 °C[6][7]
Density1.263 g/cm³[7]
SolubilitySparingly soluble in water; Soluble in ethanol, chloroform, methanol (B129727), acetone[3][4][5]
Table 2: Chemical Identifiers for α-D-Glucopyranose, pentaacetate
IdentifierValueReferences
CAS Number 604-68-2[1][2][8]
Molecular Formula C₁₆H₂₂O₁₁[1][2][8]
Molecular Weight 390.34 g/mol [1][2][8]
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate (B1210297)[9]
Synonyms 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, Penta-O-acetyl-α-D-glucopyranoside[1][2]
InChI Key LPTITAGPBXDDGR-LJIZCISZSA-N
SMILES CC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OC(C)=O
Table 3: Spectroscopic Data Summary
SpectroscopyKey Features and PeaksReferences
¹H NMR (400 MHz, CDCl₃)δ (ppm): 6.33 (d, 1H, H-1), 5.47 (t, 1H), 5.12 (t, 1H), 5.11 (t, 1H), 4.27 (dd, 1H), 4.10 (m, 2H), 2.19, 2.10, 2.05, 2.03, 2.02 (5 x s, 15H, 5 x CH₃CO)[10][11]
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 170.6, 170.2, 169.9, 169.4, 168.9 (C=O); 89.1 (C-1); 72.8, 70.2, 69.8, 67.8 (Ring Carbons); 61.5 (C-6); 20.9, 20.7, 20.6, 20.5 (CH₃)[12]
IR (Infrared) Major peaks (cm⁻¹): ~1750 (C=O stretch of ester), ~1230 (C-O stretch of ester), ~1040 (C-O stretch of pyranose ring)[8][13][14]
Mass Spec (MS) Molecular Ion (M⁺): 390.1162. Fragmentation pattern shows loss of acetyl groups.[8][15][16]

Experimental Protocols

The synthesis of α-D-Glucopyranose, pentaacetate typically involves the acetylation of D-glucose. The choice of catalyst can influence the anomeric selectivity of the product. The α-anomer is the thermodynamically more stable product.

Protocol 1: Synthesis using Sodium Acetate

This method involves the reaction of D-glucose with acetic anhydride (B1165640) using sodium acetate as a basic catalyst.[17]

  • Reaction Setup: Combine D-glucose (5 g) and anhydrous sodium acetate (4 g) in a 100 mL round-bottomed flask.

  • Acetylation: Carefully add acetic anhydride (25 mL) to the flask.

  • Heating: Heat the mixture to approximately 90 °C for 90 minutes with occasional swirling to ensure proper mixing.

  • Precipitation: After cooling the flask to room temperature, pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring vigorously. A solid product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from a 1:2 mixture of methanol and water to obtain the pure α-D-Glucopyranose, pentaacetate.

Protocol 2: Synthesis using Iodine as a Lewis Acid Catalyst

This protocol provides a high yield of the α-anomer under mild conditions.[18]

  • Reaction Setup: In a test tube, add D-(+)-glucose (0.200 g), acetic anhydride (1 mL), and a small magnetic stirring bar.

  • Catalysis: Add iodine (0.05 g) to the stirred mixture. The mixture will turn dark brown.

  • Reaction: Stir the mixture at ambient temperature for 30-45 minutes, during which the solid glucose will dissolve.

  • Work-up: Quench the reaction by adding 10% sodium bisulfite solution dropwise until the brown color of iodine disappears.

  • Precipitation: Pour the resulting solution onto 5 g of ice in a beaker and agitate with a stirring rod until a granular solid forms.

  • Isolation and Purification: Isolate the product via suction filtration and recrystallize from a 1:2 methanol/water solution.

G Reactants D-Glucose + Acetic Anhydride + Catalyst (e.g., NaOAc or I₂) Reaction Stirring and Heating (if required) Reactants->Reaction Quenching Quenching (e.g., Ice Water, NaHSO₃) Reaction->Quenching Precipitation Product Precipitation Quenching->Precipitation Isolation Isolation via Filtration Precipitation->Isolation Purification Recrystallization (Methanol/Water) Isolation->Purification Product Pure α-D-Glucopyranose, pentaacetate Purification->Product

Caption: General workflow for the synthesis and purification of α-D-Glucopyranose, pentaacetate.

Chemical Reactivity and Stability

The reactivity of α-D-Glucopyranose, pentaacetate is dominated by the chemistry of its acetyl groups and the anomeric center.

Anomerization

The α-anomer can be interconverted with its β-anomer under certain catalytic conditions. The α-form is generally more stable than the β-form.[19] This anomerization often proceeds through a resonance-stabilized carbonium ion intermediate, particularly under acidic conditions.[19]

anomerization alpha α-D-Glucopyranose pentaacetate intermediate Resonance-Stabilized Carbonium Ion alpha->intermediate Lewis Acid (e.g., SnCl₄) beta β-D-Glucopyranose pentaacetate intermediate->beta

Caption: Anomerization of glucose pentaacetate via a carbonium ion intermediate.

Glycosylation Reactions

A primary application of α-D-Glucopyranose, pentaacetate is its use as a glycosyl donor in glycosylation reactions.[3] The acetate group at the anomeric carbon (C-1) can act as a leaving group, allowing for the formation of a glycosidic bond with a nucleophilic acceptor, such as an alcohol. This reaction is typically promoted by a Lewis acid.

glycosylation cluster_reactants Reactants cluster_products Products Donor α-D-Glucopyranose pentaacetate Catalyst Lewis Acid Catalyst Donor->Catalyst Acceptor Acceptor Molecule (R-OH) Acceptor->Catalyst Glycoside Glycoside Product (R-O-Sugar) Catalyst->Glycoside Byproduct Acetic Acid Catalyst->Byproduct

Caption: Role as a glycosyl donor in a typical glycosylation reaction.

Stability

This compound is stable under normal storage conditions, typically at room temperature.[1][5] It is less reactive towards acidic reagents compared to its β-anomer.[19] Hydrolysis of the ester groups to yield D-glucose and acetic acid can occur under strong acidic or basic conditions.[3]

Applications

The unique properties of α-D-Glucopyranose, pentaacetate make it a versatile compound in various scientific fields:

  • Drug Development: It is a key building block in the synthesis of glycosylated natural products and pharmaceuticals, which can improve the bioavailability and therapeutic efficacy of drugs.[1][3]

  • Biochemical Research: It serves as a reagent for studying carbohydrate metabolism and enzyme activity.[1] It has also been shown to cause an immediate increase in insulin (B600854) output in research settings.[2]

  • Materials Science: Used in the synthesis of biomaterials, glycoside liquid crystals, and sugar-based polymers.[4]

  • Food and Fragrance Industry: Employed in the development of flavoring agents and fragrances.[1]

References

alpha-D-Glucopyranose, pentaacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of α-D-Glucopyranose pentaacetate, including its molecular weight and formula. It also details an experimental protocol for its synthesis and characterization, targeting professionals in research and drug development.

Quantitative Data Summary

The key quantitative properties of α-D-Glucopyranose pentaacetate are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₆H₂₂O₁₁[1][2][3][4][5]
Molecular Weight 390.34 g/mol [1][3][4][5]
CAS Number 604-68-2[2][3][4]
Melting Point 109 - 114 °C[4]
Optical Rotation [α]D²⁰ = 99 - 104°[4]
Appearance White to almost white powder[4]

Experimental Protocols

This section details a common experimental procedure for the synthesis of α-D-Glucopyranose pentaacetate.

2.1. Synthesis of α-D-Glucopyranose Pentaacetate via Acetic Anhydride

This protocol is a common method for the acetylation of D-glucose.

Materials:

Procedure:

  • In a conical flask, combine D-glucose with 10 ml of acetic anhydride.

  • With constant swirling, add 0.7 ml of 70% perchloric acid dropwise using a pipette. Ensure the temperature does not exceed 35 °C.[6]

  • Allow the mixture to stand at room temperature for 30 minutes.[6]

  • Pour the reaction mixture into a beaker containing ice water.

  • Stir the mixture vigorously to facilitate the formation of the product.

  • Filter the resulting solid product and wash it thoroughly with cold water.[6]

  • Dry the solid and recrystallize it from hot ethanol to obtain pure α-D-Glucopyranose pentaacetate.[6]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical compound, its elemental composition (formula), and its calculated mass (molecular weight).

molecular_information compound α-D-Glucopyranose Pentaacetate formula Molecular Formula: C₁₆H₂₂O₁₁ compound->formula has a weight Molecular Weight: 390.34 g/mol formula->weight results in a

Caption: Logical flow from compound name to its formula and molecular weight.

References

The Biological Versatility of α-D-Glucopyranose, pentaacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Glucopyranose, pentaacetate, a fully acetylated derivative of glucose, has emerged as a molecule of significant interest in various biological contexts. While traditionally utilized as a synthetic intermediate in carbohydrate chemistry, a growing body of evidence highlights its diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of α-D-Glucopyranose, pentaacetate, with a focus on its insulinotropic, antimicrobial, ovicidal, and potential anti-inflammatory and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and agricultural science.

Introduction

α-D-Glucopyranose, pentaacetate (CAS 604-68-2) is a synthetic monosaccharide derivative where all five hydroxyl groups of α-D-glucose are protected by acetyl groups.[1] This modification renders the molecule more lipophilic than its parent glucose, facilitating its passage across cellular membranes. While its primary application has been in organic synthesis as a glycosyl donor, its intrinsic biological activities are now gaining recognition.[1] This guide delves into the multifaceted biological profile of this compound.

Insulinotropic Activity

One of the most well-documented biological effects of α-D-Glucopyranose, pentaacetate is its ability to stimulate insulin (B600854) secretion from pancreatic β-cells, suggesting its potential as a novel insulin secretagogue.[1][2]

Quantitative Data: Insulin Release

The following table summarizes the quantitative effects of α-D-Glucopyranose, pentaacetate on insulin release from isolated rat pancreatic islets.

Concentration of α-D-Glucopyranose, pentaacetateGlucose Concentration (mM)Insulin Release (μU/islet per 90 min)Fold Increase over BasalReference
1.7 mM018.2 ± 2.1~3-4 fold[3]
1.7 mM8.3Significantly increased-[3]
0.17 mM8.3Significantly increased-[3]
Mechanism of Action

The insulinotropic action of α-D-Glucopyranose, pentaacetate is believed to be mediated by its intracellular hydrolysis to D-glucose, thereby serving as a fuel source for the pancreatic β-cells.[4] This bypasses the need for glucose transporters. The subsequent metabolism of glucose increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin exocytosis. However, studies suggest that the coupling mechanism may differ slightly from that of unesterified D-glucose.[3][4]

Experimental Protocol: In Vitro Insulin Secretion Assay

A common method to assess the insulinotropic effect of α-D-Glucopyranose, pentaacetate involves static incubation of isolated pancreatic islets.

Protocol:

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion.

  • Pre-incubation: Islets are pre-incubated for 30 minutes in a Krebs-Ringer bicarbonate buffer containing 5.6 mM glucose and 1% bovine serum albumin (BSA).

  • Incubation: Groups of islets are then incubated for 60-90 minutes in fresh buffer containing the desired concentrations of α-D-Glucopyranose, pentaacetate and/or other test substances (e.g., glucose, theophylline).

  • Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.

  • Insulin Quantification: Insulin levels in the supernatant are determined by radioimmunoassay (RIA) or ELISA.

Signaling Pathway and Experimental Workflow

insulin_secretion_pathway insulin_out Insulin Secretion insulin_exocytosis insulin_exocytosis insulin_exocytosis->insulin_out

insulin_secretion_workflow islet_isolation 1. Islet Isolation (Collagenase Digestion) pre_incubation 2. Pre-incubation (30 min) islet_isolation->pre_incubation incubation 3. Static Incubation (60-90 min with test compounds) pre_incubation->incubation sample_collection 4. Supernatant Collection incubation->sample_collection quantification 5. Insulin Quantification (RIA or ELISA) sample_collection->quantification

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound, α-D-Glucopyranose, pentaacetate, is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

mic_determination_workflow prep_inoculum 1. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution 2. Serially Dilute Compound in 96-well Plate serial_dilution->inoculation incubation 4. Incubate Plate (e.g., 37°C, 24-48h) inoculation->incubation mic_determination 5. Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Ovicidal Activity

α-D-Glucopyranose, pentaacetate has been noted for its ovicidal effects against agricultural pests such as the two-spotted spider mite, Tetranychus urticae.[1] Specific quantitative data like the median lethal concentration (LC50) for this compound are not currently available in the literature.

Experimental Protocol: Leaf Disc Bioassay for Ovicidal Activity

This bioassay is commonly used to assess the ovicidal effects of compounds on spider mites.

Protocol:

  • Mite Rearing: A healthy colony of Tetranychus urticae is maintained on a suitable host plant (e.g., bean plants).

  • Egg Collection: Adult female mites are transferred to fresh leaf discs and allowed to lay eggs for a defined period (e.g., 24 hours). The adult mites are then removed.

  • Treatment Application: The leaf discs with eggs are sprayed with different concentrations of α-D-Glucopyranose, pentaacetate dissolved in a suitable solvent with a surfactant. A control group is treated with the solvent and surfactant alone.

  • Incubation: The treated leaf discs are placed on moist cotton in petri dishes and incubated under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Data Collection: The number of hatched and unhatched eggs is recorded after a set period (e.g., 7 days).

  • LC50 Calculation: The percentage of egg mortality is calculated for each concentration, and the LC50 value is determined using probit analysis.

Potential Anti-inflammatory and Antioxidant Activities

While direct and extensive studies on the anti-inflammatory and antioxidant properties of α-D-Glucopyranose, pentaacetate are limited, the broader class of acetylated carbohydrates has been investigated for such activities. It is plausible that α-D-Glucopyranose, pentaacetate may also possess these properties.

Potential Anti-inflammatory Mechanism

Acetylated sugars have been shown to modulate inflammatory responses. One key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some acetylated carbohydrates can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1]

nf_kb_inhibition alpha_d_gp α-D-Glucopyranose, pentaacetate (Potential Inhibitor) ikk_activation ikk_activation alpha_d_gp->ikk_activation Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines gene_transcription gene_transcription gene_transcription->pro_inflammatory_cytokines

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Sample Preparation: α-D-Glucopyranose, pentaacetate is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

α-D-Glucopyranose, pentaacetate is a molecule with a diverse and promising range of biological activities. Its well-characterized insulinotropic effects present an interesting avenue for diabetes research. Furthermore, its reported antimicrobial and ovicidal properties warrant further investigation to determine its potential as a lead compound for the development of new therapeutic or agrochemical agents. While its anti-inflammatory and antioxidant activities require more direct experimental validation, the foundational knowledge of related compounds suggests this to be a fruitful area of future research. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to further explore and quantify the biological potential of this versatile acetylated sugar.

References

Unraveling the History of α-D-Glucopyranose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Glucopyranose pentaacetate, a fully acetylated derivative of glucose, has played a significant, albeit often behind-the-scenes, role in the advancement of carbohydrate chemistry. Its discovery and the subsequent study of its properties were pivotal in understanding the structure and reactivity of monosaccharides. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this important molecule. By presenting historical data and methodologies, this document aims to offer a comprehensive resource for researchers in carbohydrate chemistry and drug development.

The Dawn of Carbohydrate Acetylation: A Historical Perspective

The latter half of the 19th century was a period of profound discovery in organic chemistry, with the elucidation of the structures of sugars being a central challenge. The acetylation of carbohydrates emerged as a crucial technique to derivatize these polar, often non-crystalline, compounds into more stable, crystalline substances that were easier to purify and analyze.

While Emil Fischer is widely recognized for his monumental contributions to carbohydrate chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902, the initial forays into the acetylation of sugars predate his most famous work. Historical accounts suggest that the reaction of acetic anhydride (B1165640) with glucose was investigated by various chemists in the 1870s. The French chemist Antoine-Pierre-Nicolas Franchimont is a key figure in this narrative. His work in the late 1870s on the acetylation of sugars, including glucose, laid the groundwork for future investigations. While pinpointing a single "discovery" paper can be challenging in the context of 19th-century scientific communication, Franchimont's publications in the Berichte der deutschen chemischen Gesellschaft and Recueil des Travaux Chimiques des Pays-Bas are seminal to the history of acetylated sugars.

The ability to obtain crystalline derivatives like α-D-glucopyranose pentaacetate was a significant breakthrough. It allowed for more accurate determination of molecular weight and facilitated the study of the stereochemistry of glucose. The anomeric nature of the hydroxyl group at C1 became a central topic of investigation, and the isolation of both α and β anomers of glucopyranose pentaacetate was instrumental in understanding the phenomenon of mutarotation, a concept further developed by chemists like Charles Tanret.

Key Historical Developments

Discovery_Timeline cluster_context 19th Century Carbohydrate Chemistry cluster_discovery Discovery of Glucose Acetylation cluster_impact Impact and Further Developments Struggle Challenge: Understanding Sugar Structure & Reactivity Franchimont A. P. N. Franchimont's Pioneering Acetylation Studies (late 1870s) Struggle->Franchimont Led to derivatization techniques Fischer Emil Fischer's Work on Carbohydrate Stereochemistry Mutarotation Discovery of Mutarotation (Tanret) Mutarotation->Fischer Informed understanding of anomers First_Synthesis First Synthesis of Crystalline Glucose Pentaacetate Franchimont->First_Synthesis Reported synthesis of Anomer_Separation Isolation and Characterization of α and β Anomers First_Synthesis->Anomer_Separation Enabled separation of Structural_Elucidation Facilitation of Glucose Structural Elucidation First_Synthesis->Structural_Elucidation Provided key derivatives for Anomer_Separation->Mutarotation Provided evidence for Modern_Synthesis Development of Modern Synthetic Methods Anomer_Separation->Modern_Synthesis Foundation for stereoselective synthesis Structural_Elucidation->Fischer

Caption: Historical development of the discovery and impact of α-D-Glucopyranose pentaacetate.

Quantitative Data Summary

The following tables summarize the key physical properties of α-D-Glucopyranose pentaacetate. Where available, historical data is presented alongside modern, accepted values to illustrate the evolution of analytical precision.

PropertyHistorical Data (late 19th/early 20th Century)Modern Data
Melting Point (°C) ~110-112112-114
Specific Rotation Varies depending on source and purity+101° to +103° (c=1, chloroform)

Note: Historical data is approximate and compiled from various secondary sources. The precision of these measurements was limited by the instrumentation of the era.

Experimental Protocols

The synthesis of α-D-glucopyranose pentaacetate has evolved over time. Below are detailed methodologies for both a classical, historical preparation and a common modern approach.

Historical Synthesis Protocol (Based on late 19th/early 20th Century Methods)

This protocol is a generalized representation of early methods for the acetylation of glucose, which often resulted in a mixture of anomers. The separation of the α-anomer was a subsequent, challenging step.

Materials:

Procedure:

  • To a flask, add D-glucose and a slight excess of acetic anhydride.

  • Add a catalytic amount of anhydrous zinc chloride or fused sodium acetate.

  • Gently heat the mixture on a water bath. The reaction is often exothermic.

  • Continue heating until the glucose has completely dissolved and the reaction is complete (the time would have been determined empirically).

  • Pour the warm, syrupy reaction mixture into a beaker of ice-cold water while stirring vigorously.

  • The glucose pentaacetate will precipitate as a solid.

  • Collect the crude product by filtration and wash thoroughly with cold water to remove acetic acid and unreacted acetic anhydride.

  • The crude product, a mixture of α and β anomers, is then subjected to fractional crystallization from ethanol to isolate the less soluble α-anomer.

Modern Synthesis Protocol for α-D-Glucopyranose Pentaacetate

This method provides a more direct and higher-yielding synthesis of the α-anomer.

Materials:

  • D-glucose

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Suspend D-glucose in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add acetic anhydride to the suspension.

  • Carefully add a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure α-D-glucopyranose pentaacetate.

Synthesis_Workflow cluster_historical Historical Synthesis cluster_modern Modern Synthesis H_Start D-Glucose + Acetic Anhydride + Catalyst (ZnCl2 or NaOAc) H_React Heating on Water Bath H_Start->H_React H_Precipitate Precipitation in Ice Water H_React->H_Precipitate H_Filter Filtration and Washing H_Precipitate->H_Filter H_Separate Fractional Crystallization (Separation of Anomers) H_Filter->H_Separate H_Product α-D-Glucopyranose Pentaacetate H_Separate->H_Product M_Start D-Glucose + Acetic Anhydride + ZnCl2 in Dichloromethane M_React Reflux (2-4 hours) M_Start->M_React M_Workup Aqueous Workup (Wash with NaHCO3) M_React->M_Workup M_Dry Drying and Concentration M_Workup->M_Dry M_Recrystallize Recrystallization from Ethanol M_Dry->M_Recrystallize M_Product Pure α-D-Glucopyranose Pentaacetate M_Recrystallize->M_Product

Caption: Comparison of historical and modern experimental workflows for the synthesis of α-D-Glucopyranose pentaacetate.

Conclusion

The discovery and study of α-D-glucopyranose pentaacetate represent a significant chapter in the history of organic chemistry. From the early pioneering work of chemists like Franchimont to the more refined methods of today, the acetylation of glucose has provided a powerful tool for the structural elucidation and synthetic manipulation of carbohydrates. The historical data and protocols presented in this guide offer a valuable perspective on the evolution of experimental chemistry and underscore the foundational importance of this seemingly simple derivative in the complex world of carbohydrate science. This historical knowledge continues to inform modern approaches in glycochemistry and the development of carbohydrate-based therapeutics.

An In-depth Technical Guide to α-D-Glucopyranose Pentaacetate: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Glucopyranose pentaacetate, a fully acetylated derivative of α-D-glucose, serves as a crucial intermediate in carbohydrate chemistry and a valuable tool in biological research. Its protected hydroxyl groups allow for selective chemical modifications, making it a key building block in the synthesis of complex glycoconjugates and other bioactive molecules. This technical guide provides a comprehensive overview of α-D-glucopyranose pentaacetate, detailing its synthesis, physicochemical properties, and significant biological activities. Special emphasis is placed on its role as an insulin (B600854) secretagogue and its potential antimicrobial properties. This document consolidates key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating relevant biological pathways and workflows through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

α-D-Glucopyranose pentaacetate is a synthetic monosaccharide derivative where all five hydroxyl groups of α-D-glucose are esterified with acetyl groups. This per-O-acetylation renders the molecule more lipophilic and stable compared to its parent sugar, enhancing its solubility in organic solvents and its ability to traverse cellular membranes. These characteristics make it an important precursor in glycosylation reactions and a useful probe for studying glucose-dependent biological processes.[1][2] This guide will delve into the synthesis, characterization, and key biological applications of this compound, with a focus on its insulinotropic and antimicrobial activities.

Synthesis and Characterization

The synthesis of α-D-glucopyranose pentaacetate can be achieved through several methods, primarily involving the acetylation of D-glucose. The choice of catalyst and reaction conditions can influence the anomeric configuration of the product.

Synthetic Protocols

Two common methods for the synthesis of α-D-glucopyranose pentaacetate are presented below.

Method 1: Acetic Anhydride (B1165640) with a Basic Catalyst

This protocol, adapted from a standard organic chemistry laboratory experiment, utilizes sodium acetate (B1210297) as a catalyst.[3]

  • Materials: D-glucose, sodium acetate (anhydrous), acetic anhydride, methanol (B129727), water.

  • Procedure:

    • Combine 5 g of D-glucose and 4 g of anhydrous sodium acetate in a 100 mL round-bottomed flask.

    • Carefully add 25 mL of acetic anhydride to the flask.

    • Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.

    • Cool the flask to room temperature.

    • Slowly and carefully pour the reaction mixture into 250 mL of ice-cold water while stirring vigorously.

    • Collect the precipitated product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a mixture of methanol and water (approximately 1:2 v/v) to obtain pure α-D-glucopyranose pentaacetate.

Method 2: Modified Acetylation with Perchloric Acid

This modified procedure offers a high yield of the α-anomer.[4]

  • Materials: D-glucose, acetic anhydride, perchloric acid (70%), ethanol (B145695).

  • Procedure:

    • To 10 mL of acetic anhydride in a conical flask, add 0.7 mL of 70% perchloric acid dropwise with constant swirling, ensuring the temperature does not exceed 35°C.

    • Add D-glucose to the mixture and continue swirling until it dissolves completely.

    • Let the reaction mixture stand at room temperature for 30 minutes.

    • Pour the mixture into a beaker containing ice water and stir vigorously to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry.

    • Recrystallize the product from hot ethanol to yield pure α-D-glucopyranose pentaacetate.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized α-D-glucopyranose pentaacetate are confirmed through various analytical techniques.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₂O₁₁[5]
Molecular Weight 390.34 g/mol [5]
Appearance White crystalline powder[4]
Melting Point 110-112 °C[4]
Optical Rotation [α]D +103.7° (c 0.28 in CHCl₃)[4]

Table 1: Physicochemical Properties of α-D-Glucopyranose Pentaacetate

Spectroscopic analysis is essential for structural elucidation.

Proton (¹H) NMR (CDCl₃, 300 MHz) Carbon (¹³C) NMR (CDCl₃) Infrared (IR) (KBr) Reference(s)
δ 6.31 (d, 1H, H-1)δ 170.7, 170.2, 169.9, 169.4, 168.9 (C=O)ν 2960 cm⁻¹ (C-H stretch)[4],[6]
δ 5.49 (t, 1H, H-3)δ 91.8 (C-1)ν 1730 cm⁻¹ (C=O stretch)
δ 5.19 (m, 2H, H-2, H-4)δ 72.8, 70.2, 69.8, 67.9 (C-2, C-3, C-4, C-5)ν 1375 cm⁻¹ (C-H bend)
δ 4.29 (m, 1H, H-5)δ 61.5 (C-6)
δ 4.11 (m, 2H, H-6a, H-6b)δ 20.9, 20.7, 20.6 (CH₃)
δ 2.21 (s, 15H, 5 x CH₃)

Table 2: Spectroscopic Data for α-D-Glucopyranose Pentaacetate

Biological Activities and Applications

α-D-Glucopyranose pentaacetate exhibits several interesting biological activities, with its insulin-releasing property being the most extensively studied.

Insulinotropic Action

Research has demonstrated that α-D-glucopyranose pentaacetate stimulates insulin secretion from pancreatic β-cells.[7][8] The underlying mechanism involves its uptake by the β-cells and subsequent intracellular hydrolysis by esterases to yield D-glucose.[7] The resulting increase in intracellular glucose concentration triggers the well-established glucose-stimulated insulin secretion (GSIS) pathway.

The following diagram illustrates the proposed mechanism of action for α-D-glucopyranose pentaacetate-induced insulin secretion.

Insulin_Secretion_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell aDGP α-D-Glucopyranose Pentaacetate aDGP_in α-D-Glucopyranose Pentaacetate aDGP->aDGP_in Diffusion Membrane Hydrolysis Intracellular Esterases aDGP_in->Hydrolysis Glucose D-Glucose Hydrolysis->Glucose Metabolism Glycolysis & Krebs Cycle Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Exocytosis Insulin Granule Exocytosis Ca_influx->Exocytosis Insulin_out Insulin Secretion Exocytosis->Insulin_out

Caption: Proposed signaling pathway of α-D-glucopyranose pentaacetate-induced insulin secretion.

The following is a generalized protocol for assessing the insulinotropic effect of α-D-glucopyranose pentaacetate in isolated pancreatic islets, based on methodologies described in the literature.[8][9]

  • 1. Islet Isolation:

    • Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

  • 2. Islet Culture and Pre-incubation:

    • Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Prior to the experiment, islets are pre-incubated for 30-60 minutes in a Krebs-Ringer bicarbonate buffer containing a low concentration of glucose (e.g., 2.8 mM).

  • 3. Stimulation:

    • Groups of islets are incubated in the buffer containing different concentrations of α-D-glucopyranose pentaacetate (e.g., 0.1, 0.5, 1.0, 1.7 mM), D-glucose (as a positive control), or a control vehicle for a defined period (e.g., 60 minutes).

  • 4. Sample Collection and Insulin Measurement:

    • At the end of the incubation period, the supernatant is collected.

    • The insulin concentration in the supernatant is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • 5. Data Analysis:

    • Insulin secretion is expressed as a function of the concentration of the test substance.

The following table summarizes key quantitative findings from studies on the insulinotropic effects of α-D-glucopyranose pentaacetate. It is important to note that the secretory response can vary depending on the experimental conditions.

Test CompoundConcentrationEffect on Insulin Release (relative to basal)Reference(s)
α-D-Glucopyranose pentaacetate1.7 mM~3-4 fold increase[9]
α-D-Glucopyranose pentaacetate + Theophylline1.7 mM + 1.4 mMPotentiated secretion (significantly > 4-fold)[9]
α-D-Glucopyranose pentaacetate + Cytochalasin B1.7 mM + 0.02 mMPotentiated secretion (significantly > 4-fold)[9]
α-D-Galactose pentaacetate1.7 mMNo stimulation[8]
β-D-Galactose pentaacetate1.7 mMNo stimulation[8]

Table 3: Summary of Insulinotropic Effects of α-D-Glucopyranose Pentaacetate and Related Compounds

Antimicrobial Activity

While specific studies on the antimicrobial properties of α-D-glucopyranose pentaacetate are limited, research on related acylated glucopyranose derivatives suggests potential activity against various pathogens.[[“]][11][12] The increased lipophilicity of these compounds may facilitate their interaction with and disruption of microbial cell membranes.

A standard workflow for evaluating the antimicrobial activity of a compound like α-D-glucopyranose pentaacetate is depicted below.

Antimicrobial_Screening_Workflow Start Prepare Stock Solution of α-D-Glucopyranose Pentaacetate Broth_Dilution Broth Microdilution Assay Start->Broth_Dilution Microorganisms Select Test Microorganisms (e.g., Bacteria, Fungi) Microorganisms->Broth_Dilution Incubation Incubate Microtiter Plate Broth_Dilution->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC End Report Antimicrobial Activity MBC_MFC->End

Caption: A typical workflow for antimicrobial susceptibility testing.

Applications in Drug Development and Research

The unique properties of α-D-glucopyranose pentaacetate make it a valuable molecule in several areas of research and development:

  • Glycosylation Chemistry: It serves as a key glycosyl donor in the synthesis of a wide range of biologically active glycosides and oligosaccharides.[2]

  • Prodrug Design: The pentaacetate can be considered a prodrug of glucose, capable of delivering glucose intracellularly. This concept can be extended to the design of other glycosidic prodrugs to improve their pharmacokinetic properties.

  • Metabolic Studies: As a tool to study glucose metabolism and insulin secretion, it helps in elucidating the complex signaling pathways involved in glucose homeostasis.[7]

  • Biomaterials: Its derivatives have been explored for the development of novel biomaterials and liquid crystals.

Conclusion

α-D-Glucopyranose pentaacetate is a versatile and important molecule with significant applications in both chemical synthesis and biological research. Its role as a precursor in glycosylation reactions is well-established, and its insulinotropic action provides a valuable tool for studying pancreatic β-cell function. While its antimicrobial potential is suggested by related compounds, further investigation is needed to fully characterize this activity. The detailed protocols, data summaries, and pathway diagrams presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing α-D-glucopyranose pentaacetate in their work.

References

Methodological & Application

Application Note and Protocol: Synthesis of α-D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of α-D-glucopyranose pentaacetate, a fully protected derivative of glucose and a key intermediate in synthetic carbohydrate chemistry and drug development.[1][2] The protocol described herein focuses on the direct acetylation of D-glucose using acetic anhydride (B1165640) with a catalytic amount of perchloric acid, a method known for its efficiency and high yield of the desired α-anomer.[3][4] This application note includes a step-by-step experimental procedure, characterization data, and a visual representation of the experimental workflow.

Introduction

α-D-Glucopyranose pentaacetate is a versatile building block in the synthesis of various glycosides, nucleosides, and other carbohydrate-based bioactive molecules.[2][3] Its hydroxyl groups are protected by acetyl groups, rendering it soluble in many organic solvents and allowing for selective modifications at the anomeric center.[2] The synthesis of the α-anomer is often desired due to its higher stability compared to the β-anomer under acidic conditions.[5][6] Several methods exist for its preparation, including the anomerization of the β-isomer and the direct acetylation of D-glucose using various catalysts.[3] The acid-catalyzed approach with perchloric acid is particularly effective for the direct synthesis of the α-isomer.[3][4]

Reaction and Mechanism

The synthesis involves the esterification of all five hydroxyl groups of D-glucose with acetic anhydride.[1] The reaction is catalyzed by a strong acid, such as perchloric acid, which protonates the carbonyl oxygen of acetic anhydride, making it a more reactive acetylating agent. The anomeric hydroxyl group is also acetylated, and under the reaction conditions, the thermodynamically more stable α-anomer is preferentially formed.

Experimental Protocol

This protocol is adapted from established literature procedures.[4]

3.1. Materials and Reagents

3.2. Equipment

  • Conical flask

  • Pipette

  • Beaker

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

3.3. Procedure

  • In a conical flask, add 10 ml of acetic anhydride to D-glucose.

  • With constant swirling, add 0.7 ml of 70% perchloric acid dropwise using a pipette. Continue swirling until the glucose is completely dissolved. The temperature should not exceed 35 °C.[4]

  • Allow the reaction mixture to stand at room temperature for 30 minutes.[4]

  • Pour the reaction mixture into a beaker containing ice water.[4]

  • Stir the mixture vigorously until a solid product precipitates.[4]

  • Collect the solid product by filtration and wash it thoroughly with cold water.[4]

  • Dry the crude product.

  • Recrystallize the dried solid from hot ethanol to obtain pure α-D-glucopyranose pentaacetate.[4]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for α-D-Glucopyranose Pentaacetate

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₁₁[7]
Molecular Weight390.34 g/mol [8]
AppearanceWhite crystalline powder[2]
Melting Point110-111 °C[4][9]
Optical Rotation [α]²⁵_D_+103.7° (c 0.28 in CHCl₃)[4]
¹H NMR (300MHz, CDCl₃) δ (ppm)
2.21 (s, 15H, CH₃)[4]
4.11 (m, 2H, CH₂)[4]
4.29 (m, 1H, ring-CH)[4]
5.19 (m, 2H, ring-CH)[4]
5.49 (m, 1H, ring-CH)[4]
6.31 (s, 1H, ring-CH)[4]
FTIR (KBr) ν (cm⁻¹)
2960 (C-H str, CH₃)[4]
1730 (C=O str)[4]
1465 (C-H bend, CH₂)[4]
1375 (C-H bend, CH₃)[4]
Elemental Analysis Calculated Found
%C49.2349.19
%H5.685.59
%O45.0945.03

Visualizations

5.1. Reaction Scheme

Reaction_Scheme cluster_product Product D_Glucose D-Glucose Catalyst Perchloric Acid (Catalyst) Acetic_Anhydride Acetic Anhydride Alpha_Pentaacetate α-D-Glucopyranose Pentaacetate Catalyst->Alpha_Pentaacetate Acetylation

Caption: Reaction scheme for the synthesis of α-D-glucopyranose pentaacetate.

5.2. Experimental Workflow

Workflow arrow arrow start Start dissolve Dissolve D-Glucose in Acetic Anhydride start->dissolve add_catalyst Add Perchloric Acid (Catalyst) Dropwise dissolve->add_catalyst react React at Room Temperature (30 min) add_catalyst->react precipitate Pour into Ice Water & Stir react->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry the Crude Product filter_wash->dry recrystallize Recrystallize from Hot Ethanol dry->recrystallize product Pure α-D-Glucopyranose Pentaacetate recrystallize->product

Caption: Workflow for the synthesis and purification of α-D-glucopyranose pentaacetate.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of high-purity α-D-glucopyranose pentaacetate. The use of perchloric acid as a catalyst favors the formation of the α-anomer, simplifying the purification process. This compound serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules and is of significant interest to researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols: α-D-Glucopyranose Pentaacetate in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Glucopyranose pentaacetate is a versatile and widely utilized precursor in carbohydrate chemistry, serving as a pivotal building block for the synthesis of a diverse array of glycosides.[1] Its per-acetylated structure enhances its stability and solubility in organic solvents, making it an excellent glycosyl donor in various glycosylation reactions. This document provides detailed application notes and experimental protocols for the use of α-D-glucopyranose pentaacetate and its derivatives in the synthesis of O-glycosides, with a focus on Lewis acid-catalyzed reactions and the renowned Koenigs-Knorr method. These methodologies are fundamental in the fields of drug discovery, natural product synthesis, and glycobiology, enabling the creation of complex glycoconjugates with significant biological activities. For instance, many flavonoid glycosides exhibit antitumor, antimicrobial, and radical-scavenging properties.[2]

Application in Drug Development

Glycosylation is a critical modification in drug development as it can significantly impact the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. The addition of a sugar moiety can improve solubility, enhance metabolic stability, and modulate biological activity. Flavonoid glycosides, for example, are a class of compounds that have garnered considerable interest for their therapeutic potential. Recent studies have explored the synthesis of flavonol-3-O-β-D-glycosides and their evaluation as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), highlighting the relevance of these synthetic methods in addressing current health challenges.[1]

Stereoselective Glycosylation: The Role of the C-2 Participating Group

Achieving stereocontrol in glycosylation is paramount, as the anomeric configuration (α or β) of the glycosidic bond profoundly influences the biological activity of the resulting molecule.[3] The acetyl group at the C-2 position of the glucopyranose ring in α-D-glucopyranose pentaacetate plays a crucial role in directing the stereochemical outcome of the glycosylation. Through a phenomenon known as neighboring group participation, the C-2 acetyl group can form a transient acyloxonium ion intermediate. This intermediate shields one face of the anomeric carbon, leading to a nucleophilic attack from the opposite face and resulting in the formation of a 1,2-trans glycosidic linkage.[3][4] This principle is fundamental to the stereoselective synthesis of β-glycosides.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucose

This protocol describes a general method for the synthesis of aryl β-D-glucopyranosides using penta-O-acetyl-β-D-glucose as the glycosyl donor and boron trifluoride diethyl etherate (BF₃·OEt₂) as the Lewis acid catalyst.

Materials:

  • Penta-O-acetyl-β-D-glucose

  • Substituted phenol (B47542)

  • Anhydrous Chloroform (CHCl₃)

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695)

Procedure:

  • Dissolve penta-O-acetyl-β-D-glucose (10 mmol) and the 4-substituted phenol (10 mmol) in anhydrous CHCl₃ (20 ml).

  • Add BF₃·OEt₂ (1.25 ml, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 40 ml of 5% aqueous NaHCO₃ solution.

  • Separate the organic layer, wash it successively with aqueous NaHCO₃ and water.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the purified aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Quantitative Data:

The following table summarizes the yields of aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosides obtained from the reaction of penta-O-acetyl-β-D-glucose with various 4-substituted phenols in the presence of BF₃·OEt₂.

4-Substituent of PhenolYield (%)
H65
CH₃71
OCH₃85
Cl52
NO₂58

Data adapted from a reliable method for the synthesis of aryl β-D-glucopyranosides.

Protocol 2: Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classical and highly effective method for the synthesis of glycosides. It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a silver or mercury salt.[4] The required glycosyl halide, acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), is synthesized from D-glucose via the pentaacetate intermediate.[5]

Part A: Synthesis of Acetobromoglucose

Materials:

  • D-glucose monohydrate

  • Acetic anhydride (B1165640)

  • Concentrated Sulfuric acid (catalyst)

  • Dry Hydrogen Bromide (HBr)

  • Dry Isopropyl ether

Procedure:

  • To 66 g of D-glucose monohydrate in a 1-L round-bottomed flask, add 302 g of 95% acetic anhydride.

  • Add 3 small drops of concentrated sulfuric acid. Swirl the flask to keep the glucose in suspension. The reaction is exothermic.

  • After the initial reaction subsides (10-15 minutes), heat the mixture on a steam bath for 2 hours.

  • Remove about 200 ml of acetic acid and acetic anhydride by distillation under reduced pressure.

  • To the warm syrup, add 65 g of acetic anhydride.

  • Cool the mixture in an ice bath and pass dry hydrogen bromide through it until the weight gain is 140–160 g.

  • Seal the flask and let it stand at 5°C overnight.

  • Remove the excess HBr, acetic acid, and acetic anhydride by distillation under reduced pressure (water bath not exceeding 60°C).

  • To the residue, add 250–300 ml of dry isopropyl ether and warm carefully to dissolve the product.

  • Cool the solution to crystallize the acetobromoglucose. Collect the product by filtration and wash with dry isopropyl ether. The melting point of the product should be 88–89°C.[5]

Part B: Glycosylation of an Alcohol with Acetobromoglucose

Materials:

Procedure:

  • To a solution of the alcohol (2.2 mmol, 1.1 equiv), silver(I) oxide (2.0 mmol, 1.0 equiv), and a catalyst such as 2-aminoethyl diphenylborinate (0.2 mmol, 10 mol%) in acetonitrile (23 mL), add acetobromoglucose (2.0 mmol, 1 equiv) at room temperature.

  • Stir the mixture for 4 hours.

  • Filter the reaction mixture through a Celite pad and wash with dichloromethane (30 mL).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired glycoside.

Quantitative Data for a Regioselective Koenigs-Knorr Type Glycosylation:

Glycosyl DonorGlycosyl AcceptorProduct Yield (%)
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideMethyl α-L-fucopyranoside90

This data represents a specific example of a regioselective glycosylation and yields may vary depending on the acceptor used.

Visualizations

Glycosylation Reaction Workflow

G General Workflow for a Glycosylation Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis donor Glycosyl Donor (e.g., α-D-Glucopyranose Pentaacetate) setup Combine Donor, Acceptor, Solvent, and Catalyst donor->setup acceptor Glycosyl Acceptor (Alcohol/Phenol) acceptor->setup solvent Anhydrous Solvent solvent->setup catalyst Lewis Acid / Promoter catalyst->setup reaction_step Stir at specified temperature and time setup->reaction_step quench Quench Reaction reaction_step->quench extract Extraction quench->extract dry Drying of Organic Layer extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for a chemical glycosylation reaction.

Stereochemical Outcome in Glycosylation

G Stereochemical Control in Glycosylation cluster_donor Glycosyl Donor cluster_intermediate Intermediate cluster_product Product donor α-D-Glucopyranose Pentaacetate Derivative intermediate Acyloxonium Ion (via Neighboring Group Participation) donor->intermediate C-2 Acetyl Group Participation product 1,2-trans-Glycoside (β-anomer) intermediate->product SN2 Attack by Acceptor

Caption: Role of the C-2 acetyl group in directing β-selectivity.

Potential Role of Synthesized Glycosides in Inhibiting Viral Replication

G Hypothetical Inhibition of Viral Protease polyprotein Viral Polyprotein protease Viral Protease (e.g., 3CLpro) polyprotein->protease Cleavage active_proteins Active Viral Proteins protease->active_proteins replication Viral Replication active_proteins->replication glycoside Synthesized Flavonoid Glycoside glycoside->protease Inhibition

Caption: Inhibition of viral replication by targeting viral protease.

References

Application Notes and Protocols: α-D-Glucopyranose Pentaacetate as a Protecting Group in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of α-D-glucopyranose pentaacetate as a versatile protecting group in carbohydrate chemistry. Acetyl groups offer reliable protection of the hydroxyl functionalities of glucose, enabling a wide range of synthetic transformations. This document outlines key applications, experimental protocols, and quantitative data to facilitate its use in research and development.

Introduction to Acetyl Protection in Carbohydrate Synthesis

In the intricate field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. α-D-Glucopyranose pentaacetate serves as a fundamental building block where all five hydroxyl groups are masked as acetate (B1210297) esters. This peracetylated form of glucose is a stable, crystalline solid that is easily handled and stored.

The acetyl protecting groups can be readily introduced and subsequently removed under specific conditions, allowing for the strategic unmasking of hydroxyl groups for glycosylation or other modifications. The choice of deprotection method, be it chemical or enzymatic, offers a powerful tool for achieving regioselectivity, which is crucial in the synthesis of biologically active molecules.

Key Applications of α-D-Glucopyranose Pentaacetate

The primary applications of α-D-glucopyranose pentaacetate in carbohydrate chemistry include:

  • Glycosyl Donor: In the presence of a Lewis acid promoter, the anomeric acetate can be activated, transforming the molecule into an effective glycosyl donor for the formation of glycosidic bonds.

  • Intermediate for Glycosyl Halides: It is a common precursor for the synthesis of more reactive glycosyl donors, such as acetobromo-α-D-glucose.

  • Regioselective Deprotection: Selective deacetylation at specific positions allows for the preparation of partially protected sugar intermediates, which are valuable building blocks for oligosaccharide synthesis.

Experimental Protocols

Protocol 1: Preparation of α-D-Glucopyranose Pentaacetate

This protocol describes the acetylation of D-glucose to yield α-D-glucopyranose pentaacetate.

Materials:

  • D-glucose

  • Acetic anhydride

  • Zinc chloride (anhydrous) or Perchloric acid (70%)

  • Ice-cold water

  • Ethanol (B145695)

Procedure:

  • To a flask containing acetic anhydride, add anhydrous zinc chloride or a catalytic amount of perchloric acid.

  • Cool the mixture in an ice bath and slowly add D-glucose with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the glucose has dissolved and the reaction is complete (monitored by TLC).

  • Pour the reaction mixture slowly into ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Filter the crude product, wash thoroughly with cold water, and then recrystallize from ethanol to obtain pure α-D-glucopyranose pentaacetate.

Experimental Workflow for Acetylation of D-Glucose

acetylation_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start D-Glucose + Acetic Anhydride catalyst ZnCl2 or HClO4 (catalyst) start->catalyst Add reaction Stir at Room Temperature catalyst->reaction Initiate precipitation Pour into Ice-Cold Water reaction->precipitation Quench filtration Filter Crude Product precipitation->filtration wash Wash with Cold Water filtration->wash recrystallization Recrystallize from Ethanol wash->recrystallization product α-D-Glucopyranose Pentaacetate recrystallization->product

Caption: Workflow for the synthesis of α-D-glucopyranose pentaacetate.

Protocol 2: Glycosylation using α-D-Glucopyranose Pentaacetate (Koenigs-Knorr Type Reaction)

This protocol details the use of peracetylated glucose as a glycosyl donor to form a β-glycosidic linkage with an alcohol acceptor.

Materials:

  • α-D-Glucopyranose pentaacetate

  • Glycosyl acceptor (e.g., an alcohol or another sugar with a free hydroxyl group)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve α-D-glucopyranose pentaacetate and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the Lewis acid catalyst dropwise and stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the peracetylated glycoside.

Logical Relationship for Lewis Acid-Catalyzed Glycosylation

glycosylation_pathway donor α-D-Glucopyranose Pentaacetate (Glycosyl Donor) intermediate Oxocarbenium Ion Intermediate donor->intermediate Activation acceptor Alcohol/Sugar (Glycosyl Acceptor) acceptor->intermediate Nucleophilic Attack lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->intermediate product Peracetylated Glycoside intermediate->product Formation of Glycosidic Bond

Caption: Key steps in the glycosylation reaction.

Protocol 3: Deprotection of Acetyl Groups

This is a classic and highly efficient method for the complete removal of acetyl groups under basic conditions.

Materials:

  • Peracetylated glycoside

  • Anhydrous methanol

  • Sodium methoxide (B1231860) solution (catalytic amount)

  • Amberlite IR-120 (H⁺) resin

Procedure:

  • Dissolve the peracetylated glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected glycoside.

Enzymatic methods offer a mild and highly regioselective alternative for deprotection. Lipases are commonly used for this purpose.

Materials:

  • Peracetylated glycoside

  • Phosphate (B84403) buffer (pH ~7)

  • Lipase (B570770) (e.g., from Candida antarctica or Aspergillus niger)

  • Organic co-solvent (if needed for solubility, e.g., THF, acetone)

Procedure:

  • Dissolve the peracetylated glycoside in a minimal amount of a water-miscible organic co-solvent.

  • Add this solution to the phosphate buffer.

  • Add the lipase to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by TLC or HPLC. The regioselectivity will depend on the enzyme and substrate used.

  • Upon reaching the desired level of deacetylation, terminate the reaction by filtering off the enzyme or by adding a solvent that denatures the enzyme (e.g., methanol).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the partially deacetylated product by column chromatography.

Decision Workflow for Deprotection Method

deprotection_choice start Deprotection Goal? complete Complete Deprotection start->complete All Acetyls regioselective Regioselective Deprotection start->regioselective Specific Hydroxyl(s) zemplen Zemplén Deacetylation (Chemical) complete->zemplen enzymatic Enzymatic Deprotection regioselective->enzymatic

Caption: Choosing the appropriate deprotection strategy.

Quantitative Data Summary

The following tables summarize typical yields for the key reactions involving α-D-glucopyranose pentaacetate. Yields can vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: Synthesis of α-D-Glucopyranose Pentaacetate

CatalystReaction ConditionsTypical Yield
ZnCl₂Acetic anhydride, 0°C to RT85-95%
HClO₄Acetic anhydride, controlled temp.>90%

Table 2: Lewis Acid-Catalyzed Glycosylation with Various Acceptors

Glycosyl AcceptorLewis AcidSolventTypical Yield of β-Glycoside
MethanolBF₃·OEt₂DCM80-90%
Allyl AlcoholTMSOTfDCM75-85%
PhenolBF₃·OEt₂DCM60-75%
Methyl α-D-glucopyranoside (6-OH)TMSOTfDCM50-65%

Table 3: Comparison of Deprotection Methods

MethodReagentsKey FeatureTypical Yield
Zemplén DeacetylationNaOMe (cat.), MeOHComplete deprotection>95%
Enzymatic (Lipase)Lipase, bufferRegioselective deprotectionVariable (depends on desired product)

Conclusion

α-D-Glucopyranose pentaacetate is an indispensable tool in modern carbohydrate chemistry. Its stability, ease of preparation, and the versatility of its acetyl protecting groups make it a cornerstone for the synthesis of complex carbohydrates. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. The ability to choose between robust chemical methods for complete deprotection and mild, selective enzymatic methods for regioselective transformations underscores its significance in the construction of intricate glycostructures.

Application Notes and Protocols: α-D-Glucopyranose Pentaacetate as a Versatile Precursor for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Glucopyranose pentaacetate, a fully acetylated derivative of glucose, serves as a crucial and versatile starting material in the synthesis of a wide array of bioactive compounds. Its stability, ease of handling, and reactivity as a glycosyl donor make it an invaluable precursor for the synthesis of glycosides, nucleoside analogs, and other carbohydrate-based molecules with significant therapeutic potential. The acetyl groups not only protect the hydroxyl functionalities of the glucose ring but also act as effective leaving groups in glycosylation reactions, enabling the formation of α- and β-glycosidic bonds with various aglycones. This document provides detailed application notes and experimental protocols for the synthesis of representative anti-inflammatory, antiviral, and anticancer compounds derived from α-D-glucopyranose pentaacetate.

Applications of α-D-Glucopyranose Pentaacetate in Bioactive Compound Synthesis

α-D-Glucopyranose pentaacetate is a key building block for the synthesis of a diverse range of biologically active molecules. Its utility stems from its role as a glycosyl donor in reactions that form O-, N-, S-, and C-glycosidic bonds.

  • Anti-inflammatory Agents: Glycosylation of phenolic compounds, such as gallic acid and quercetin (B1663063), can enhance their anti-inflammatory properties. The resulting glycosides often exhibit improved solubility and bioavailability compared to the parent aglycones.[1][2] These compounds can modulate inflammatory pathways such as the NF-κB signaling cascade.

  • Antiviral Nucleoside Analogs: As a precursor, it is instrumental in the synthesis of nucleoside analogs that can act as antiviral agents.[3][4] By modifying the sugar moiety and coupling it with various nucleobases, novel compounds with potent activity against viruses like HIV and Chikungunya virus can be developed.[5][6]

  • Anticancer Agents: A significant application lies in the synthesis of anticancer compounds. Glycosylated flavonoids, such as quercetin glycosides, have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] These compounds can induce apoptosis and modulate signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[10]

  • S- and C-Glycosides: The synthesis of S-glycosides (thioglycosides) and C-glycosides from α-D-glucopyranose pentaacetate offers access to compounds with enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts.[11][12][13] These analogs are valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents.[14][15][16]

Data Presentation

The following tables summarize the quantitative bioactivity data for representative compounds synthesized from α-D-glucopyranose pentaacetate and its derivatives.

Table 1: Anti-inflammatory Activity of a Gallic Acid Glycoside

CompoundBioactivity AssayCell LineIC50 Value (µg/mL)Reference
Gallic AcidDPPH radical scavenging-1.03 ± 0.25[2]
Gallic AcidABTS radical scavenging-1.03 ± 0.25[2]
Gallic AcidNitric oxide production inhibitionRAW 264.7-[17]

Table 2: Antiviral Activity of a Triazole Nucleoside Analog

CompoundVirusCell LineEC50 Value (µM)CC50 Value (µM)Selectivity Index (SI)Reference
Triazole Nucleoside Analog (4i)Influenza A/H1N1MDCK30>71924[3]
Triazole Nucleoside Analog (8k)Influenza A/H1N1MDCK9-16[3]
Triazole Derivative (Compound 2)Chikungunya Virus (CHIKV)BHK-2128.6--[5]

Table 3: Anticancer Activity of Quercetin and its Glycosides

CompoundCell LineIC50 Value (µM)Reference
QuercetinMCF-7 (Breast Cancer)73[7]
QuercetinMDA-MB-231 (Breast Cancer)85[7]
4Ac-QuercetinMCF-7 (Breast Cancer)37[7]
4Ac-QuercetinMDA-MB-231 (Breast Cancer)48[7]
QuercetinT47D (Breast Cancer)~50 (for 48h)[18]
QuercetinSW480 (Colorectal Cancer)~60[10]

Experimental Protocols

Protocol 1: Synthesis of an Anti-inflammatory O-Glycoside (Gallic Acid Glucoside)

This protocol describes a general method for the synthesis of a gallic acid glucoside using a modified Koenigs-Knorr reaction.

Workflow Diagram:

Synthesis_Workflow_O_Glycoside Workflow for O-Glycoside Synthesis A α-D-Glucopyranose pentaacetate B Acetobromo-α-D-glucose A->B HBr/AcOH D Glycosylation (Koenigs-Knorr) B->D C Protected Gallic Acid C->D E Protected Gallic Acid Glucoside D->E Ag2CO3 F Deprotection E->F G Gallic Acid Glucoside F->G NaOMe/MeOH

Caption: Workflow for the synthesis of a gallic acid O-glycoside.

Step 1: Preparation of Acetobromo-α-D-glucose [19][20]

  • Dissolve α-D-glucopyranose pentaacetate (1.0 eq) in a minimal amount of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrogen bromide in glacial acetic acid (33% w/v, 1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield acetobromo-α-D-glucose. This product is often used immediately in the next step due to its instability.

Step 2: Glycosylation of Protected Gallic Acid [21][22][23]

  • In a round-bottom flask, dissolve the protected gallic acid (e.g., methyl 3,4,5-tribenzyloxybenzoate) (1.2 eq) and silver carbonate (2.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add activated molecular sieves (4 Å) to the mixture and stir at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

  • In a separate flask, dissolve the freshly prepared acetobromo-α-D-glucose (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of acetobromo-α-D-glucose to the stirring suspension of the protected gallic acid and silver carbonate.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected gallic acid glucoside.

Step 3: Deprotection

  • Dissolve the protected gallic acid glucoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (B1231860) solution in methanol.

  • Stir the mixture at room temperature and monitor the deacetylation by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • If benzyl (B1604629) protecting groups were used on the gallic acid, perform hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to obtain the final gallic acid glucoside.

  • Purify the final product by recrystallization or chromatography.

Protocol 2: Synthesis of an Antiviral Triazole Nucleoside Analog

This protocol outlines the synthesis of a 1,2,3-triazole-linked nucleoside analog.

Workflow Diagram:

Synthesis_Workflow_N_Glycoside Workflow for Triazole Nucleoside Synthesis A α-D-Glucopyranose pentaacetate B Glucosyl Azide A->B TMSN3, SnCl4 D Click Chemistry (CuAAC) B->D C Terminal Alkyne (Nucleobase analog) C->D E Protected Triazole Nucleoside D->E CuSO4·5H2O, Sodium Ascorbate F Deprotection E->F G Triazole Nucleoside F->G NaOMe/MeOH Synthesis_Workflow_S_Glycoside Workflow for S-Glycoside Synthesis A α-D-Glucopyranose pentaacetate C Thioglycosidation A->C B Ethanethiol B->C D Protected Ethyl Thioglucoside C->D TfOH, DCM E Deprotection D->E F Ethyl Thioglucoside E->F NaOMe/MeOH NFkB_Pathway NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκB-NF-κB_complex IκB-NF-κB IKK->IκB-NF-κB_complex phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates Ub Ubiquitination IκB-NF-κB_complex->Ub degradation of IκB Proteasome Proteasome Ub->Proteasome degradation of IκB Proteasome->NF-κB releases Bioactive_Glycoside Anti-inflammatory Glycoside Bioactive_Glycoside->IKK inhibits DNA DNA NF-κB_n->DNA binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Stimulus->Receptor PI3K_Akt_Pathway PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream_Targets phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Anticancer_Glycoside Anticancer Glycoside Anticancer_Glycoside->Akt inhibits Growth_Factor Growth_Factor Growth_Factor->RTK MAPK_ERK_Pathway MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Anticancer_Glycoside Anticancer Glycoside Anticancer_Glycoside->ERK inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor

References

Application Notes and Protocols for the Characterization of α-D-Glucopyranose Pentaacetate using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of α-D-Glucopyranose Pentaacetate using Infrared (IR) Spectroscopy. It includes detailed experimental protocols for Attenuated Total Reflectance (ATR)-Fourier Transform Infrared (FTIR) spectroscopy, a comparative analysis of the vibrational spectra of α-D-Glucopyranose and its pentaacetate derivative, and logical diagrams to illustrate the experimental workflow and structure-spectrum correlations.

Introduction

Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of organic compounds. It is particularly useful in monitoring chemical reactions, such as the acetylation of α-D-Glucopyranose to form α-D-Glucopyranose Pentaacetate. This transformation is characterized by the disappearance of hydroxyl (-OH) functional groups and the appearance of ester (acetyl, -OAc) groups, which can be readily identified by their characteristic absorption bands in the IR spectrum. α-D-Glucopyranose Pentaacetate is a key intermediate in the synthesis of various carbohydrate-based drugs and bioactive molecules.[1] Therefore, its unambiguous characterization is crucial in drug development and manufacturing.

Key Functional Group Analysis

The acetylation of α-D-Glucopyranose results in significant changes in its IR spectrum. The broad O-H stretching band present in the starting material disappears and is replaced by characteristic C=O and C-O stretching bands from the newly formed acetate (B1210297) groups.

Key Spectral Changes:

  • Disappearance of O-H stretch: The broad absorption band between 3500 and 3200 cm⁻¹ in α-D-Glucopyranose, corresponding to the stretching vibrations of the hydroxyl groups, is absent in the spectrum of α-D-Glucopyranose Pentaacetate.[2]

  • Appearance of C=O stretch: A strong, sharp absorption band typically appears in the region of 1750-1735 cm⁻¹ in α-D-Glucopyranose Pentaacetate, which is indicative of the carbonyl (C=O) stretching of the ester functional groups.

  • Appearance of C-O stretch: The spectrum of the pentaacetate derivative will also show strong C-O stretching bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹, associated with the acetyl groups.[2]

  • C-H stretching: Both compounds exhibit C-H stretching vibrations in the 3000-2800 cm⁻¹ region.[2]

Comparative IR Absorption Data

The following table summarizes the key IR absorption bands for α-D-Glucopyranose and α-D-Glucopyranose Pentaacetate, providing a clear comparison for characterization purposes.

Functional Groupα-D-Glucopyranose Wavenumber (cm⁻¹)α-D-Glucopyranose Pentaacetate Wavenumber (cm⁻¹)Vibrational Mode
O-H3500 - 3200 (broad)AbsentStretching
C-H3000 - 28003000 - 2850Stretching
C=O (Ester)Absent~1740 (strong, sharp)Stretching
C-O (Ester)Absent~1230 and ~1040 (strong)Stretching
C-O (Alcohol/Ether)1150 - 10001150 - 1000Stretching

Experimental Protocols

This section outlines the protocol for the analysis of α-D-Glucopyranose Pentaacetate using ATR-FTIR spectroscopy. ATR is a convenient technique for analyzing solid powder samples with minimal sample preparation.[3][4]

Materials and Equipment
Sample Preparation and Measurement Protocol
  • Crystal Cleaning: Before acquiring a background or sample spectrum, ensure the ATR crystal is clean.[6] Wipe the crystal surface gently with a lint-free wipe soaked in methanol or isopropanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding environment.

  • Sample Application: Place a small amount of the α-D-Glucopyranose Pentaacetate powder onto the center of the ATR crystal using a clean spatula.[3][5] A few milligrams of the sample is generally sufficient.[5]

  • Pressure Application: Use the ATR pressure clamp to apply consistent and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[4]

  • Spectrum Acquisition: Collect the IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: After data collection, process the spectrum as needed (e.g., baseline correction). Identify the characteristic absorption bands and compare them with the reference data in the table above to confirm the identity and purity of the compound.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.[3]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and the IR spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Result Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply Powder Sample Acquire_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect IR Spectrum Apply_Pressure->Collect_Spectrum Process_Spectrum Process Spectrum Collect_Spectrum->Process_Spectrum Identify_Bands Identify Characteristic Bands Process_Spectrum->Identify_Bands Compare_Data Compare with Reference Data Identify_Bands->Compare_Data Characterization Compound Characterization Compare_Data->Characterization

Caption: Experimental workflow for ATR-FTIR analysis.

Structure_Spectrum_Correlation cluster_structure Molecular Structure of α-D-Glucopyranose Pentaacetate cluster_spectrum Characteristic IR Absorption Bands Structure α-D-Glucopyranose Pentaacetate CH_group C-H Bonds CO_ester_double C=O (Ester) CO_ester_single C-O (Ester) CH_stretch ~2900 cm⁻¹ CH_group->CH_stretch stretching CO_double_stretch ~1740 cm⁻¹ CO_ester_double->CO_double_stretch stretching CO_single_stretch ~1230 & 1040 cm⁻¹ CO_ester_single->CO_single_stretch stretching

Caption: Structure-spectrum correlation for key functional groups.

Conclusion

IR spectroscopy, particularly the ATR-FTIR technique, is an efficient and reliable method for the characterization of α-D-Glucopyranose Pentaacetate. The distinct spectral features, namely the appearance of strong ester carbonyl and carbon-oxygen stretching bands and the disappearance of the hydroxyl band, provide a definitive confirmation of the successful acetylation of α-D-Glucopyranose. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

References

Application Note: Mass Spectrometry of α-D-Glucopyranose, pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of α-D-Glucopyranose, pentaacetate, a common derivative of glucose used to enhance volatility for gas chromatography-mass spectrometry (GC-MS). Detailed protocols for sample derivatization, GC-MS analysis, and electrospray ionization-mass spectrometry (ESI-MS) are presented. Furthermore, this note includes a summary of key quantitative data and a visualization of the compound's fragmentation pathway to aid in data interpretation.

Introduction

Alpha-D-Glucopyranose, pentaacetate is the peracetylated form of α-D-glucose. The acetylation of the hydroxyl groups significantly increases the volatility of the sugar, making it amenable to analysis by GC-MS, a technique widely used for the separation and identification of carbohydrates.[1][2] Mass spectrometry provides crucial structural information through fragmentation analysis and allows for sensitive quantification. This application note serves as a practical resource for researchers employing mass spectrometry to analyze this and similar acetylated carbohydrates.

Experimental Protocols

Derivatization of α-D-Glucopyranose to its Pentaacetate Form

A common method for the analysis of monosaccharides by GC-MS involves their conversion to volatile derivatives. Acetylation is a widely used technique for this purpose.[3][4]

Materials:

Protocol:

  • Sample Preparation: Weigh approximately 1-5 mg of the α-D-Glucopyranose sample into a clean, dry reaction vial.

  • Reagent Addition: Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride to the vial.[2] Alternatively, 0.2 mL of 1-methylimidazole (B24206) can be used as a catalyst followed by 2.0 mL of acetic anhydride.[5]

  • Reaction: Cap the vial tightly and heat at 65-70 °C for 1 hour with stirring.[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger tube and add 5 mL of deionized water to quench the excess acetic anhydride.[5]

    • Extract the aqueous phase with dichloromethane (3 x 5 mL).

    • Wash the combined organic extracts with saturated NaHCO₃ solution (3 x 10 mL) and then with deionized water (3 x 10 mL).

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator to obtain the α-D-Glucopyranose, pentaacetate derivative.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a final concentration of approximately 1 mg/mL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column. A mid-polarity column like a TR-1701 may also be used for separation of anomers.[1]

  • Injector Temperature: 250 °C[5]

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-450

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

While GC-MS is the more common technique for acetylated sugars, ESI-MS can also be employed, particularly for samples that are part of a more complex mixture or when derivatization is not desirable. For the acetylated form, direct infusion or LC-MS can be used.

Sample Preparation for Direct Infusion:

  • Dilute the reconstituted α-D-Glucopyranose, pentaacetate sample to a final concentration of 1-10 µg/mL in a solvent system such as 50:50 acetonitrile:water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[6]

Instrumentation and Parameters:

  • Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 2.5-3.5 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-400 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Mass Scan Range: m/z 100-500

  • Adduct Formation: In ESI-MS, α-D-Glucopyranose, pentaacetate is expected to be observed primarily as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ adducts.

Data Presentation

Quantitative Data from EI-Mass Spectrum

The electron ionization mass spectrum of α-D-Glucopyranose, pentaacetate is characterized by the absence of a prominent molecular ion peak (m/z 390). The spectrum is dominated by fragment ions resulting from the sequential loss of acetyl groups and ring cleavage.[7]

m/zProposed Fragment IdentityRelative Abundance (%)
331[M - OAc]⁺~ 5
289[M - OAc - CH₂CO]⁺~ 2
242[Fragment from ring cleavage]~ 8
200[Fragment from ring cleavage]~ 15
169[AcO=CH-CH=OAc]⁺~ 40
157[Fragment]~ 25
145[Fragment]~ 30
127[Fragment]~ 35
115[Fragment]~ 60
109[Fragment]~ 55
103[Fragment]~ 45
85[Fragment]~ 50
81[Fragment]~ 65
73[Fragment]~ 40
43[CH₃CO]⁺100

Note: Relative abundances are estimated from the NIST WebBook mass spectrum and may vary depending on the instrument and conditions used.[7]

Visualizations

Experimental Workflow for GC-MS Analysis

GC-MS Workflow Experimental Workflow for GC-MS Analysis of α-D-Glucopyranose, pentaacetate cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample α-D-Glucopyranose Sample Derivatization Acetylation (Acetic Anhydride, Pyridine) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Injection GC Injection Reconstitution->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of α-D-Glucopyranose, pentaacetate.

Fragmentation Pathway of α-D-Glucopyranose, pentaacetate in EI-MS

Fragmentation Pathway Proposed EI Fragmentation Pathway of α-D-Glucopyranose, pentaacetate M α-D-Glucopyranose, pentaacetate (m/z 390, not observed) F331 [M - OAc]⁺ m/z 331 M->F331 - 59 (OAc) F289 [M - OAc - CH₂CO]⁺ m/z 289 F331->F289 - 42 (CH₂CO) F271 [M - OAc - AcOH]⁺ m/z 271 F331->F271 - 60 (AcOH) F242 m/z 242 F331->F242 F169 m/z 169 F331->F169 F43 [CH₃CO]⁺ m/z 43 F331->F43 F211 [M - OAc - 2AcOH]⁺ m/z 211 F271->F211 - 60 (AcOH) F200 m/z 200 F242->F200 F157 m/z 157 F211->F157 - 54 F200->F157 F145 m/z 145 F200->F145 - 55 F127 m/z 127 F169->F127 - 42 (CH₂CO) F109 m/z 109 F169->F109 - 60 (AcOH) F169->F43 F115 m/z 115 F157->F115 - 42 (CH₂CO) F103 m/z 103 F145->F103 - 42 (CH₂CO) F85 F85 F127->F85 - 42 (CH₂CO) F115->F43 F81 F81 F109->F81 - 28 (CO)

References

Chromatographic Analysis of alpha-D-Glucopyranose, pentaacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic analysis of alpha-D-Glucopyranose, pentaacetate. The methods outlined are applicable for purity assessment, isomeric separation, and quantitative analysis in various research and development settings.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of this compound, offering excellent resolution for isomeric and impurity profiling.

Reverse-Phase HPLC for General Purpose Analysis

A robust method for the routine analysis of this compound utilizes a reverse-phase mechanism.

Table 1: HPLC Method Parameters for General Analysis

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid
Detection UV (wavelength not specified in initial findings)
Notes For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for preparative separation and pharmacokinetic studies.[1]
HPLC for Separation of α- and β-Anomers

The separation of the alpha and beta anomers of D-Glucopyranose, pentaacetate can be achieved by careful selection of the stationary and mobile phases. The choice of organic modifier in the mobile phase is critical for achieving separation. Methanol (B129727) has been shown to be superior to acetonitrile for resolving the anomers on π-bonded stationary phases.[2] This is attributed to the suppression of π-π interactions between acetonitrile and the stationary phase, which can hinder the differential interaction required for separation.[2]

Table 2: HPLC Conditions for Anomer Separation

ParameterStationary PhaseOrganic ModifierObservation
Method 1Phenyl HexylMethanolSuccessful separation of α- and β-anomers.[2]
Method 2PentafluorophenylMethanolOptimal for separation of low-level impurities.[2]
Method 3Not specifiedAcetonitrileNo separation of anomers observed.[2]

A mixture of 75% α-D-glucose pentaacetate and 25% β-D-glucose pentaacetate shows clear separation into two peaks when using methanol as the organic modifier, whereas no separation is achieved with acetonitrile.[2]

Gas Chromatography (GC) Analysis

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound, especially for purity assessment and analysis of complex mixtures. Due to the low volatility of the analyte, derivatization is a necessary sample preparation step.

GC Method with Derivatization

To increase volatility, this compound is typically derivatized to form alditol acetates or trifluoroacetyl (TFA) esters.[3][4]

Table 3: GC-MS/MS Method Parameters

ParameterValue
Derivatization Acetic anhydride (B1165640) to form glucose pentaacetate.[5]
Column TG-WAX MS (30 m x 0.25 mm; 0.25 μm)[5]
Carrier Gas Helium[5]
Ionization Mode Chemical Ionization[5]
Application Quantitation of glucose in plasma.[5]

Experimental Protocols

Protocol for HPLC Analysis of α- and β-Anomers

This protocol is designed for the separation of alpha- and beta-D-Glucopyranose, pentaacetate.

Materials:

  • HPLC-grade methanol and water

  • This compound standard

  • Phenyl Hexyl or Pentafluorophenyl HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Mobile Phase Preparation: Prepare a suitable mixture of methanol and water. The exact ratio may require optimization based on the specific column and system.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under isocratic conditions.

    • Monitor the elution profile using a UV detector.

  • Data Analysis: Identify and quantify the alpha and beta anomers based on their retention times.

Protocol for GC-MS Analysis with Alditol Acetate Derivatization

This protocol describes the derivatization of glucose to its pentaacetate form for GC-MS analysis, adapted from methods for analyzing sugars in biological matrices.[5][6]

Materials:

  • Acetic anhydride[5][6]

  • 1-methylimidazole[6]

  • Dichloromethane (DCM)[6]

  • Sodium borohydride (B1222165) (for reduction if starting from non-acetylated glucose)[6]

  • Ammonia solution[6]

  • Acetic acid[6]

  • GC-MS system

Procedure:

  • Reduction (if necessary): If starting with non-acetylated glucose, reduce the monosaccharides to their corresponding alditols using sodium borohydride in the presence of ammonia. Stop the reaction with acetic acid.[6]

  • Acetylation:

    • To the dried sample, add 1-methylimidazole (B24206) followed by acetic anhydride.[6]

    • Allow the reaction to proceed at room temperature.

    • Quench the excess acetic anhydride with water.

  • Extraction:

    • Extract the alditol acetates with dichloromethane.[6]

    • Collect the organic layer.

  • GC-MS Analysis:

    • Inject the extracted sample into the GC-MS system.

    • Run the analysis using a suitable temperature program on a TG-WAX MS or similar polar column.[5]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Methanol/Water Mixture Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Run Isocratic Elution Inject->Run Detect UV Detection Run->Detect Analyze Identify & Quantify Anomers Detect->Analyze

Caption: HPLC workflow for the analysis of α-D-Glucopyranose, pentaacetate anomers.

Caption: GC-MS workflow for the analysis of glucose as its pentaacetate derivative.

References

Application Notes and Protocols: α-D-Glucopyranose, Pentaacetate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of alpha-D-Glucopyranose, pentaacetate (α-D-GPA) in the development of targeted drug delivery systems. The information compiled herein is based on established methodologies for the formulation and evaluation of similar glucose-functionalized nanocarriers. While direct literature on α-D-GPA-based drug delivery systems is emerging, the principles and protocols outlined below serve as a foundational guide for researchers exploring its application.

Introduction: The Rationale for Glucose-Targeted Drug Delivery

Cancer cells and other rapidly proliferating cells exhibit a heightened metabolic rate, characterized by an increased uptake of glucose to fuel their growth. This phenomenon, known as the Warburg effect, is primarily mediated by the overexpression of glucose transporters (GLUTs), particularly GLUT1, on the cell surface. This differential expression of GLUTs between healthy and diseased cells presents a strategic target for drug delivery. By functionalizing drug carriers with glucose or its derivatives, it is possible to enhance their selective uptake by cancer cells, thereby increasing the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

This compound (α-D-GPA) is a peracetylated derivative of glucose. Its acetyl groups can be selectively hydrolyzed to expose hydroxyl groups for conjugation to drug delivery platforms. The use of α-D-GPA offers potential advantages in synthesis and modification, making it an attractive candidate for the development of glucose-targeted nanocarriers such as nanoparticles, liposomes, and micelles.

Potential Signaling Pathway for GLUT1-Mediated Uptake

The primary mechanism for the enhanced cellular uptake of glucose-conjugated nanocarriers is through GLUT1-mediated endocytosis. The following diagram illustrates the proposed signaling pathway.

GLUT1-Mediated Endocytosis GLUT1-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aDGPA_Carrier α-D-GPA-Drug Carrier GLUT1 GLUT1 Transporter aDGPA_Carrier->GLUT1 Binding Endosome Endosome GLUT1->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation of Carrier Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Proposed pathway for cellular uptake of α-D-GPA-functionalized drug carriers.

Quantitative Data Summary

The following tables summarize expected quantitative data for α-D-GPA-functionalized drug delivery systems based on published data for similar glucose-modified nanocarriers. These values should be considered as representative examples.

Table 1: Physicochemical Properties of α-D-GPA Functionalized Nanocarriers

Carrier TypeDrugAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA NanoparticlesDoxorubicin (B1662922)150 - 250< 0.2-15 to -30
LiposomesDoxorubicin100 - 150< 0.15-10 to -25
MicellesPaclitaxel (B517696)50 - 100< 0.2-5 to -15

Table 2: Drug Loading and In Vitro Release Characteristics

Carrier TypeDrugDrug Loading (%)Encapsulation Efficiency (%)In Vitro Release (24h, pH 5.0)In Vitro Release (24h, pH 7.4)
PLGA NanoparticlesDoxorubicin1 - 570 - 9040 - 60%15 - 30%
LiposomesDoxorubicin0.5 - 2> 9050 - 70%10 - 25%
MicellesPaclitaxel5 - 1580 - 9530 - 50%10 - 20%

Experimental Protocols

The following are detailed protocols for the synthesis, drug loading, and characterization of hypothetical α-D-GPA-functionalized drug delivery systems.

Synthesis of α-D-GPA-PLGA Nanoparticles

This protocol describes the preparation of α-D-GPA functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation method.

aDGPA_PLGA_NP_Synthesis Workflow for α-D-GPA-PLGA Nanoparticle Synthesis Start Start Dissolve_PLGA_Drug Dissolve PLGA and Drug in Organic Solvent Start->Dissolve_PLGA_Drug Prepare_Aqueous Prepare Aqueous Phase with Surfactant Start->Prepare_Aqueous Emulsification Emulsification (Sonication) Dissolve_PLGA_Drug->Emulsification Prepare_Aqueous->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticle_Formation Nanoparticle Formation Solvent_Evaporation->Nanoparticle_Formation Washing Washing and Centrifugation Nanoparticle_Formation->Washing Surface_Modification Surface Modification with α-D-GPA Washing->Surface_Modification Final_Product α-D-GPA-PLGA-NPs Surface_Modification->Final_Product

Caption: Synthesis workflow for α-D-GPA-PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin (or other hydrophobic drug)

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • α-D-Glucopyranose, pentaacetate (α-D-GPA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Preparation of the Organic Phase: Dissolve 50 mg of PLGA and 5 mg of doxorubicin in 2 mL of dichloromethane.

  • Preparation of the Aqueous Phase: Dissolve 100 mg of PVA in 10 mL of deionized water to create a 1% w/v solution.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization with α-D-GPA: a. Partially deacetylate α-D-GPA to expose a primary hydroxyl group. b. Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC/NHS chemistry. Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4) and add 10 mg of EDC and 5 mg of NHS. Incubate for 30 minutes at room temperature. c. Add 20 mg of the partially deacetylated α-D-GPA to the activated nanoparticle suspension and stir for 24 hours at room temperature.

  • Final Purification: Wash the α-D-GPA functionalized nanoparticles three times with deionized water by centrifugation to remove any unreacted reagents.

  • Storage: Resuspend the final α-D-GPA-PLGA nanoparticles in deionized water and store at 4°C.

Preparation of α-D-GPA-Liposomes

This protocol describes the thin-film hydration method for preparing liposomes surface-modified with α-D-GPA.

Materials:

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • DSPE-PEG-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)])

  • Doxorubicin hydrochloride

  • Chloroform (B151607) and Methanol (B129727)

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Phosphate-buffered saline (PBS)

  • α-D-Glucopyranose, pentaacetate (α-D-GPA)

  • EDC and NHS

Protocol:

  • Lipid Film Formation: Dissolve 50 mg of SPC, 15 mg of cholesterol, and 5 mg of DSPE-PEG-COOH in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with 5 mL of 250 mM ammonium sulfate solution by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour.

  • Sizing: Extrude the liposome (B1194612) suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • Drug Loading (Remote Loading): a. Remove the external ammonium sulfate by dialysis against PBS (pH 7.4). b. Add doxorubicin hydrochloride to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). c. Incubate the mixture at 60°C for 30 minutes to facilitate drug loading. d. Remove unencapsulated doxorubicin by dialysis or size exclusion chromatography.

  • Surface Functionalization with α-D-GPA: a. Activate the carboxyl groups of the DSPE-PEG-COOH on the liposome surface with EDC/NHS as described in section 4.1.6.b. b. Conjugate partially deacetylated α-D-GPA as described in section 4.1.6.c.

  • Final Purification: Purify the α-D-GPA-liposomes by dialysis against PBS to remove unreacted reagents.

  • Storage: Store the final liposomal formulation at 4°C.

Preparation of α-D-GPA-Micelles

This protocol outlines the preparation of α-D-GPA functionalized micelles using a self-assembly method.

Materials:

  • Amphiphilic block copolymer (e.g., α-D-GPA-PEG-PLGA)

  • Paclitaxel (or other hydrophobic drug)

  • Acetone (B3395972) or other suitable organic solvent

  • Deionized water

Protocol:

  • Synthesis of α-D-GPA-PEG-PLGA copolymer: This involves a multi-step synthesis to conjugate partially deacetylated α-D-GPA to the PEG end of a PEG-PLGA block copolymer.

  • Micelle Formation and Drug Encapsulation: a. Dissolve 20 mg of α-D-GPA-PEG-PLGA copolymer and 2 mg of paclitaxel in 1 mL of acetone. b. Add the organic solution dropwise to 10 mL of deionized water under constant stirring. c. Continue stirring for 2-4 hours to allow for the complete evaporation of acetone and the self-assembly of micelles.

  • Purification: Filter the micellar solution through a 0.45 µm syringe filter to remove any non-encapsulated drug aggregates.

  • Storage: Store the micellar solution at 4°C.

Characterization and In Vitro Evaluation Protocols

Particle Size and Zeta Potential
  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanocarrier suspension with deionized water to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential using the same instrument equipped with an electrode assembly.

    • Perform measurements in triplicate and report the mean ± standard deviation.

Drug Loading and Encapsulation Efficiency

Drug_Loading_EE_Workflow Workflow for Determining Drug Loading and Encapsulation Efficiency Start Start Separate_Free_Drug Separate Free Drug from Nanocarriers (Centrifugation/Dialysis) Start->Separate_Free_Drug Quantify_Total_Drug Quantify Total Drug in Formulation (Lyse carriers + UV-Vis/HPLC) Start->Quantify_Total_Drug Quantify_Free_Drug Quantify Free Drug in Supernatant/Dialysate (UV-Vis/HPLC) Separate_Free_Drug->Quantify_Free_Drug Calculate_EE Calculate Encapsulation Efficiency (EE) Quantify_Free_Drug->Calculate_EE Quantify_Total_Drug->Calculate_EE Calculate_DL Calculate Drug Loading (DL) Quantify_Total_Drug->Calculate_DL End End Calculate_EE->End Calculate_DL->End

Caption: Workflow for drug loading and encapsulation efficiency determination.

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Encapsulation Efficiency (EE): a. Separate the nanocarriers from the aqueous medium containing unencapsulated drug by centrifugation or dialysis. b. Measure the concentration of the free drug in the supernatant or dialysate. c. EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL): a. Lyse a known amount of the purified nanocarrier formulation using a suitable solvent to release the encapsulated drug. b. Measure the concentration of the drug in the lysed solution. c. DL (%) = (Weight of Drug in Nanocarriers / Weight of Nanocarriers) x 100

In Vitro Drug Release Study
  • Method: Dialysis Method

  • Protocol:

    • Place a known concentration of the drug-loaded nanocarrier suspension into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative percentage of drug released versus time.

Cellular Uptake Study
  • Method: Fluorescence Microscopy or Flow Cytometry

  • Protocol:

    • Culture GLUT1-overexpressing cancer cells (e.g., HeLa, MCF-7) in appropriate cell culture plates.

    • Incubate the cells with fluorescently labeled α-D-GPA-functionalized nanocarriers (and non-functionalized nanocarriers as a control) for various time points.

    • For qualitative analysis, wash the cells with PBS, fix them, and observe under a fluorescence microscope.

    • For quantitative analysis, wash the cells, detach them, and analyze the fluorescence intensity per cell using a flow cytometer.

    • To confirm GLUT1-mediated uptake, perform competitive inhibition studies by pre-incubating the cells with an excess of free glucose before adding the nanocarriers.

Conclusion

The use of this compound as a targeting ligand for drug delivery systems holds promise for enhancing the therapeutic index of anticancer drugs. The protocols and data presented in these application notes provide a foundational framework for the design, synthesis, and evaluation of α-D-GPA-functionalized nanocarriers. Further research is warranted to fully elucidate the in vivo efficacy and safety of these novel drug delivery platforms.

Application Notes: α-D-Glucopyranose Pentaacetate as a Versatile Synthon for Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein structure and function, mediating biological processes such as cellular recognition, signaling, and immune responses.[1][2][3] The chemical synthesis of well-defined glycopeptides is essential for studying these processes and for the development of novel therapeutics and vaccines.[2][3] α-D-Glucopyranose pentaacetate is a stable, crystalline, and commercially available derivative of glucose, making it an excellent starting material, or synthon, for the synthesis of complex glycopeptides.[1][4] The acetyl groups serve to protect the five reactive hydroxyl groups, enabling chemists to perform controlled, regioselective reactions to build complex glycoconjugates.[1]

The core strategy for using α-D-glucopyranose pentaacetate involves its conversion into a more reactive "glycosyl donor." This activated intermediate is then coupled to a suitable amino acid or peptide acceptor to form the crucial glycosidic linkage. This building block approach, where a glycosylated amino acid is synthesized and then incorporated into a peptide, is a versatile and widely used methodology in glycopeptide synthesis.[5]

Core Synthetic Workflow

The transformation of α-D-glucopyranose pentaacetate into a glycopeptide follows a logical, multi-step workflow. The initial synthon is first activated to create a glycosyl donor, which is then used to glycosylate an amino acid. This glycosylated building block is subsequently used in standard peptide synthesis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Glycosylation cluster_2 Step 3: Peptide Elaboration Start α-D-Glucopyranose Pentaacetate Donor Activated Glycosyl Donor (e.g., Glycosyl Bromide, Trichloroacetimidate) Start->Donor HBr/AcOH or CCl3CN, Base GlycoAA Glycosylated Amino Acid Donor->GlycoAA Acceptor Protected Amino Acid (e.g., Fmoc-Ser-OH) Acceptor->GlycoAA SPPS Solid-Phase Peptide Synthesis GlycoAA->SPPS Standard SPPS Deprotection Global Deprotection SPPS->Deprotection End Purified Glycopeptide Deprotection->End Cleavage

Caption: General workflow for glycopeptide synthesis from α-D-glucopyranose pentaacetate.

Step 1: Activation of the Glycosyl Synthon

α-D-Glucopyranose pentaacetate itself is not sufficiently reactive for direct glycosylation. It must first be converted into a more potent electrophile at the anomeric carbon (C1). Two common activation methods are:

  • Formation of Glycosyl Halides: Treatment of the pentaacetate with hydrogen bromide (HBr) in acetic acid efficiently produces 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose).[5][6] This glycosyl bromide is a classic donor used in Koenigs-Knorr glycosylation reactions.

  • Formation of Glycosyl Trichloroacetimidates: This method involves the selective removal of the anomeric acetate (B1210297) followed by reaction with trichloroacetonitrile (B146778) in the presence of a base.[7] Glycosyl trichloroacetimidates are highly reactive donors that are widely used in modern carbohydrate chemistry.[7]

Step 2: Glycosylation of the Amino Acid Acceptor

The activated glycosyl donor is then reacted with a protected amino acid, typically an N-Fmoc protected serine or threonine derivative, where the side-chain hydroxyl group acts as the nucleophile. This reaction forms the desired O-glycosidic bond. The choice of promoter is crucial for achieving high yield and stereoselectivity.

  • For glycosyl halides , promoters such as silver triflate or mercury salts are classic choices (Koenigs-Knorr conditions).[5]

  • For glycosyl trichloroacetimidates , Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are commonly used.[7]

  • Direct glycosylation using peracetylated sugars can also be achieved with other Lewis acids like iron(III) chloride (FeCl₃) or copper(II) triflate (Cu(OTf)₂), often accelerated by microwave irradiation.[8][9]

Step 3: Incorporation and Deprotection

Once the protected glycosylated amino acid building block is synthesized and purified, it can be incorporated into a desired peptide sequence using standard automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][5] Following chain assembly, a final global deprotection step removes the acetyl groups from the sugar, the Fmoc group from the N-terminus, and other side-chain protecting groups from the peptide, which is then cleaved from the solid support to yield the final glycopeptide.[2]

Quantitative Data Summary

The efficiency of the glycosylation step is highly dependent on the donor, acceptor, promoter, and reaction conditions. The following table summarizes representative yields for the glycosylation of Fmoc-protected amino acids using peracetylated glucose or galactose donors.

Glycosyl DonorAmino Acid AcceptorPromoter / ConditionsYield (%)Reference
β-D-Galactose PentaacetateFmoc-Ser-OHFeCl₃, CH₂Cl₂ / Microwave (5 min)72%[9]
β-D-Glucose PentaacetateFmoc-Ser-OHFeCl₃, CH₂Cl₂ / Microwave (5 min)65%[9]
β-D-Galactose PentaacetateFmoc-Thr-OHFeCl₃, CH₂Cl₂ / Microwave (5 min)61%[9]
β-D-Glucose PentaacetateFmoc-Thr-OHFeCl₃, CH₂Cl₂ / Microwave (5 min)58%[9]
Peracetylated DisaccharideFmoc-Thr-OPfpHBr, then AgOTf80%[5]

Experimental Protocols

The following are representative protocols for the key steps in the synthesis.

Protocol 1: Microwave-Assisted O-Glycosylation of Fmoc-Ser-OH

This protocol describes the direct glycosylation of an Fmoc-protected serine with a peracetylated sugar, a rapid and efficient method for generating the glycosylated amino acid building block.[9]

G Mix 1. Mix Reactants Fmoc-Ser-OH (1 equiv) β-D-Glucose Pentaacetate (1 equiv) FeCl₃ (1 equiv) in CH₂Cl₂ MW 2. Microwave Irradiation Irradiate for 5 minutes Mix->MW Workup 3. Quench & Work-up Dilute with CH₂Cl₂ Wash with H₂O and brine MW->Workup Purify 4. Purification Dry (Na₂SO₄), concentrate Purify by flash chromatography Workup->Purify

Caption: Workflow for microwave-assisted O-glycosylation of Fmoc-Ser-OH.

Methodology:

  • To a 5 mL microwave vial, add Fmoc-Ser-OH (0.01 mmol, 1.0 equiv) and β-D-glucose pentaacetate (0.01 mmol, 1.0 equiv).[9]

  • Add 2 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Add iron(III) chloride (FeCl₃) (0.01 mmol, 1.0 equiv) as the Lewis acid promoter.[9]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 5 minutes at a suitable temperature (e.g., 80-100 °C, specific parameters may need optimization).[9]

  • After cooling, dilute the reaction mixture with CH₂Cl₂.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica (B1680970) gel flash chromatography to obtain the desired protected glycosylated amino acid.[9]

Protocol 2: Preparation of Acetobromo-α-D-glucose (Glycosyl Bromide Donor)

This protocol details the conversion of the stable pentaacetate into a reactive glycosyl bromide donor.

Methodology:

  • Dissolve α-D-glucopyranose pentaacetate in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33% w/v) while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. This product is often used immediately in the subsequent glycosylation step.

α-D-Glucopyranose pentaacetate is a highly effective and economical synthon for constructing O-linked glycopeptides. Its stability and the ease with which it can be activated into potent glycosyl donors make it a cornerstone of synthetic glycochemistry. The methodologies described provide researchers and drug development professionals with reliable pathways to access well-defined glycopeptides, which are indispensable tools for exploring the vast field of glycobiology.[1]

References

Application Notes and Protocols: α-D-Glucopyranose, pentaacetate in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of α-D-Glucopyranose, pentaacetate (GPA) in agricultural research, focusing on its hypothesized role as a plant growth regulator. While direct, peer-reviewed evidence of GPA's efficacy in agricultural applications is limited, it is proposed to function by mimicking the signaling of lipochitooligosaccharides (LCOs), which are key molecules in plant symbiotic relationships and developmental processes.[1] This document outlines the theoretical framework for this activity, provides exemplary quantitative data from related compounds, and details experimental protocols to facilitate further research into the potential of GPA as a plant biostimulant.

Proposed Mechanism of Action: Mimicry of LCO Signaling

Lipochitooligosaccharides (LCOs) are signaling molecules produced by symbiotic microorganisms, such as rhizobia and arbuscular mycorrhizal fungi, that play a crucial role in initiating symbiotic relationships with plants. This interaction leads to the formation of nitrogen-fixing root nodules and enhanced nutrient uptake. The signaling cascade initiated by LCOs, often referred to as the Common Symbiosis Signaling Pathway (CSSP), is known to influence plant development, including the promotion of cell division and root branching.[2][3][4]

It has been suggested that α-D-Glucopyranose, pentaacetate, due to its structural characteristics, may act as an LCO mimic, thereby activating the CSSP and promoting plant growth.[1] The proposed mechanism involves the perception of GPA by Lysin-Motif (LysM) receptor kinases on the plant cell surface, which are the natural receptors for LCOs. This binding is hypothesized to trigger a downstream signaling cascade, leading to physiological responses that are beneficial for plant growth and development.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the established Lipochitooligosaccharide (LCO) or Common Symbiosis Signaling Pathway (CSSP), which α-D-Glucopyranose, pentaacetate is hypothesized to activate.

LCO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPA α-D-Glucopyranose, pentaacetate (Hypothesized LCO Mimic) LysM_Receptor LysM Receptor Kinase (e.g., NFP/LYK3) GPA->LysM_Receptor Binds to LCO Lipochitooligosaccharide (Natural Signal) LCO->LysM_Receptor SYMRK SYMRK LysM_Receptor->SYMRK Activates Ca_channel Calcium Channel (DMI1/CNGC15s) SYMRK->Ca_channel Activates Ca_spiking Calcium Spiking Ca_channel->Ca_spiking Leads to CCaMK CCaMK Ca_spiking->CCaMK Decoded by CYCLOPS CYCLOPS CCaMK->CYCLOPS Phosphorylates Transcription_Factors Transcription Factors (e.g., NSP1, NSP2, ERN1) CYCLOPS->Transcription_Factors Activates Gene_Expression Symbiosis & Growth-Related Gene Expression Transcription_Factors->Gene_Expression Initiates

Hypothesized activation of the LCO signaling pathway by GPA.

Quantitative Data on the Effects of Related Carbohydrates on Plant Growth

Table 1: Effect of Glucose and its Derivatives on Wheat Biomass [3]

TreatmentConcentration (mg L⁻¹)Root Biomass Increase (%)Aboveground Biomass Increase (%)Total Biomass Increase (%)
Glucose (Glc) 1037.0831.2535.00
2533.3328.1331.25
5029.1725.0027.50
Sorbitol (Sbt) 1029.1725.0027.50
2533.3328.1331.25
5031.2526.2529.17
Gluconic Acid (GlcA) 1020.8318.7520.00
2525.0021.8823.75
5022.9220.0021.67
Glucuronic Acid (GroA) 1016.6715.6316.25
2520.8318.7520.00
5018.7516.2517.50

Table 2: Effect of Glucose and its Derivatives on Wheat Root Morphology at Optimal Concentrations [3]

TreatmentConcentration (mg L⁻¹)Root Length Increase (%)Root Surface Area Increase (%)Root Diameter Increase (%)Root Volume Increase (%)
Glucose (Glc) 1028.9134.1432.9778.52
Sorbitol (Sbt) 2525.0029.1728.1366.67
Gluconic Acid (GlcA) 2516.6720.8318.7545.83
Glucuronic Acid (GroA) 2512.5016.6715.6337.50

Experimental Protocols

The following protocols are adapted from methodologies used to study the effects of glucose and its derivatives on wheat and can be used as a starting point for investigating α-D-Glucopyranose, pentaacetate.[3]

Plant Material and Growth Conditions
  • Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., wheat, tomato, Arabidopsis) with 10% (v/v) hydrogen peroxide for 10 minutes, followed by thorough rinsing with sterile deionized water.

  • Germination: Germinate seeds on moist sterile filter paper in the dark at a constant temperature (e.g., 25°C).

  • Hydroponic Culture: Transfer uniform seedlings to a hydroponic system containing a nutrient solution (e.g., Hoagland solution). Maintain controlled environmental conditions (e.g., 14/10 h light/dark cycle, 25/20°C day/night temperature, 60-70% relative humidity).

Preparation and Application of GPA Treatment Solutions
  • Stock Solution Preparation: Prepare a stock solution of α-D-Glucopyranose, pentaacetate (e.g., 1 g L⁻¹) in a suitable solvent (e.g., ethanol, as GPA is readily soluble in it) and then dilute with sterile deionized water. Note: A small amount of a surfactant like Tween 20 (e.g., 0.01%) can be added to improve solubility and uptake in aqueous solutions.

  • Working Solutions: Prepare a range of working concentrations (e.g., 0, 10, 25, 50, 100 mg L⁻¹) by diluting the stock solution with the hydroponic nutrient solution. The control group (0 mg L⁻¹) should contain the same concentration of the solvent used for the stock solution.

  • Application: Replace the nutrient solution in the hydroponic system with the respective treatment solutions. Replenish the solutions every 2-3 days to maintain the desired concentrations and nutrient levels.

Data Collection and Analysis
  • Harvest: After a predetermined experimental period (e.g., 21 days), harvest the plants.

  • Biomass Measurement: Separate the roots and shoots. Record the fresh weight of each. Dry the samples in an oven at 70°C to a constant weight and record the dry weight.

  • Root Morphology Analysis: Scan the roots and analyze the images using root analysis software (e.g., WinRHIZO) to determine root length, surface area, average diameter, and volume.

  • Nutrient Analysis: Analyze the dried plant material for nutrient content (e.g., N, P, K) using standard laboratory procedures.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine the significance of the effects of different GPA concentrations.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Seed Sterilization & Germination B Seedling Transfer to Hydroponics A->B D Application of GPA to Hydroponic System B->D C Preparation of GPA Solutions (0, 10, 25, 50, 100 mg/L) C->D E Plant Growth in Controlled Environment (e.g., 21 days) D->E F Harvest & Separate Roots/Shoots E->F G Biomass Measurement (Fresh & Dry Weight) F->G H Root Morphology Analysis F->H I Nutrient Content Analysis F->I J Statistical Analysis G->J H->J I->J

Workflow for assessing the effect of GPA on plant growth.

Concluding Remarks

The potential of α-D-Glucopyranose, pentaacetate as a plant biostimulant presents an interesting avenue for agricultural research. The hypothesis that it may act as an LCO mimic is compelling, but requires rigorous experimental validation. The protocols and data presented here, derived from studies on related compounds, offer a robust framework for researchers to investigate the efficacy of GPA and elucidate its mechanism of action in plants. Such research could lead to the development of novel, carbohydrate-based products for sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of α-D-glucopyranose pentaacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-D-glucopyranose pentaacetate, offering potential causes and solutions in a question-and-answer format.

Question: My yield of α-D-glucopyranose pentaacetate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields of the desired α-anomer can stem from several factors, primarily the formation of the β-anomer as a major byproduct and incomplete reaction. Here are key areas to investigate:

  • Catalyst Choice: The choice of catalyst is critical for selectively synthesizing the α-anomer. Strong acid catalysts, such as perchloric acid (HClO₄) or Lewis acids like zinc chloride (ZnCl₂), favor the formation of the thermodynamically more stable α-anomer.[1][2][3] In contrast, basic conditions using sodium acetate (B1210297) (NaOAc) typically yield the β-anomer.[1][2]

  • Reaction Conditions: Ensure the reaction temperature is optimal. For instance, in a deacetylation-acetylation approach starting from β-D-glucose pentaacetate using AlCl₃, a temperature of at least 110°C was necessary for the reaction to proceed.[4]

  • Anomerization: If your synthesis produces a mixture of anomers, you can perform an anomerization step to convert the β-anomer to the more stable α-anomer. This is often achieved by treating the mixture with a Lewis acid and acetic anhydride (B1165640).[2][5] Imidazole (B134444) has also been reported as an effective catalyst for this conversion under mild conditions.[5]

  • Purification Loss: Yield loss during purification is common. Optimize your purification strategy to minimize this.

Question: I am observing a significant amount of the β-anomer in my final product. How can I increase the purity of the α-anomer?

Answer:

The presence of the β-anomer is a frequent challenge. Here are several strategies to obtain a purer α-anomer:

  • Anomerization: As mentioned previously, treating the mixture of anomers with a Lewis acid can convert the β-pentaacetate to the α-form.[2][5]

  • Recrystallization: Recrystallization is a common method for purification. Hot ethanol (B145695) is a suitable solvent for recrystallizing α-D-glucopyranose pentaacetate.[6]

  • Chromatographic Separation: Column chromatography can be employed to separate the two anomers.

  • Selective Dissolution: A patented method describes the preferential dissolution of α-D-glucose pentaacetate in an aqueous acetic acid solution, allowing for the separation of the less soluble β-anomer by filtration.[7]

Question: The reaction seems to be incomplete or very slow. What can I do to drive it to completion?

Answer:

Slow or incomplete reactions can be addressed by adjusting the following parameters:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. For instance, when using perchloric acid, even a small amount can be effective.[6]

  • Temperature: Increasing the reaction temperature can accelerate the reaction rate. However, be cautious of potential side reactions at excessively high temperatures. Some methods suggest maintaining the temperature below 35°C during the initial addition of catalyst to control the exothermic reaction.[6]

  • Reaction Time: Some protocols require extended reaction times, up to 15 hours at room temperature, which can be shortened to 5 hours at 50°C.[8]

  • Reagent Purity: Ensure that your starting materials, particularly acetic anhydride, are of high purity and anhydrous, as water can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of zinc chloride (ZnCl₂) in the synthesis of α-D-glucopyranose pentaacetate?

A1: Zinc chloride acts as a Lewis acid catalyst. It coordinates with the carbonyl oxygen of acetic anhydride, activating it for nucleophilic attack by the hydroxyl groups of glucose. This catalytic pathway favors the formation of the thermodynamically stable α-anomer.[1]

Q2: Why does using sodium acetate (NaOAc) as a catalyst favor the formation of β-D-glucopyranose pentaacetate?

A2: Sodium acetate acts as a weak base. In the base-catalyzed mechanism, the rate-limiting step is the deprotonation of the anomeric hydroxyl group. The hydroxyl group of the β-anomer is slightly more acidic, leading to its preferential deprotonation and subsequent acetylation, resulting in the kinetic product, β-D-glucopyranose pentaacetate.[1]

Q3: Can I convert the β-pentaacetate anomer to the α-pentaacetate anomer?

A3: Yes, the anomerization of the β-form to the more stable α-form is a common strategy to improve the overall yield of the α-anomer. This is typically achieved by treating the β-anomer with a Lewis acid, such as zinc chloride or aluminum chloride, in the presence of acetic anhydride.[2][5] More recently, imidazole has been shown to be an effective catalyst for this transformation under mild conditions, even in the solid state.[5]

Q4: What are the key differences in reaction conditions for synthesizing the α and β anomers?

A4: The primary difference lies in the choice of catalyst and the underlying reaction mechanism (thermodynamic vs. kinetic control).

Featureα-D-Glucopyranose Pentaacetateβ-D-Glucopyranose Pentaacetate
Control ThermodynamicKinetic
Catalyst Acidic (e.g., ZnCl₂, HClO₄)Basic (e.g., NaOAc)
Mechanism Favors the more stable anomerFavors the faster-forming anomer

Q5: What are some common solvents for the recrystallization of α-D-glucopyranose pentaacetate?

A5: Hot ethanol is a commonly used and effective solvent for the recrystallization of α-D-glucopyranose pentaacetate.[6]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of D-Glucose Pentaacetate Anomers

CatalystPredominant AnomerReference
Zinc Chloride (ZnCl₂)α-anomer[1]
Perchloric Acid (HClO₄)α-anomer[2][6]
Sodium Acetate (NaOAc)β-anomer[1][2][9]
ImidazoleUsed for β to α anomerization[5]

Table 2: Reported Yields and Reaction Conditions

Starting MaterialCatalyst/ReagentsConditionsProductYieldReference
D-GlucoseAcetic anhydride, Perchloric acidDropwise addition, <35°C, 0.5h at RTα-anomerHigh[6]
D-GlucoseAcetic anhydride, Sodium acetate100°C, 2-3hβ-anomer77%[10]
β-D-Glucose pentaacetateAlCl₃, Et₂O110°C, 4.5hα-2,3,4,6-tetra-O-acetyl-glucopyranose63.4%[4]
D-Anhydrous glucoseAcetic anhydride, N,N'-dimethylimidazolium or N,N'-butylmethyl H-phosphonate methyl esterRT for 15h or 50°C for 5hα,β-mixture92%[8]
β-D-Glucose pentaacetateImidazole, anhydrous CH₂Cl₂, 4Å molecular sievesRT, 1hα-anomer>93% conversion[5]

Experimental Protocols

Protocol 1: Synthesis of α-D-Glucopyranose Pentaacetate using Perchloric Acid

  • Place D-glucose in a conical flask containing 10 mL of acetic anhydride.

  • With constant swirling, add 0.7 mL of 70% perchloric acid dropwise using a pipette.

  • During the addition, maintain the temperature of the reaction mixture below 35°C.

  • Continue swirling until the glucose is completely dissolved.

  • Let the mixture stand at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice water.

  • Stir the mixture vigorously to precipitate the product.

  • Filter the solid product and wash it thoroughly with cold water.

  • Dry the obtained solid.

  • Recrystallize the crude product from hot ethanol to obtain pure α-D-glucopyranose pentaacetate.[6]

Protocol 2: Synthesis of β-D-Glucopyranose Pentaacetate using Sodium Acetate

  • To a 250 mL round-bottom flask, add 10.636 g of dry D-glucose and 8.287 g of anhydrous sodium acetate.

  • Add 150 mL of acetic anhydride to the flask.

  • Heat the reaction mixture to 100°C and maintain this temperature for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction solution into ice water to precipitate the white solid product.

  • Filter the precipitate and wash it five times with distilled water.

  • Dry the solid to obtain β-D-glucopyranose pentaacetate.[10]

Protocol 3: Anomerization of β- to α-D-Glucopyranose Pentaacetate using Imidazole

  • To a pre-dried 20 mL vial, add β-D-glucose pentaacetate (1 mmol), activated 4Å molecular sieves (0.2 g), and imidazole (2 mmol).

  • Add 2 mL of anhydrous dichloromethane.

  • Seal the vial and stir the mixture at room temperature for 1 hour.

  • The conversion to the α-anomer can be monitored by ¹H NMR.[5]

Visualizations

experimental_workflow cluster_alpha α-Anomer Synthesis cluster_beta β-Anomer Synthesis start_alpha D-Glucose + Acetic Anhydride catalyst_alpha Add Perchloric Acid (<35°C) start_alpha->catalyst_alpha react_alpha Stir at RT (30 min) catalyst_alpha->react_alpha precipitate_alpha Pour into Ice Water react_alpha->precipitate_alpha filter_alpha Filter & Wash precipitate_alpha->filter_alpha recrystallize_alpha Recrystallize (Ethanol) filter_alpha->recrystallize_alpha product_alpha Pure α-Anomer recrystallize_alpha->product_alpha start_beta D-Glucose + Acetic Anhydride + NaOAc react_beta Heat at 100°C (2-3h) start_beta->react_beta precipitate_beta Pour into Ice Water react_beta->precipitate_beta filter_beta Filter & Wash precipitate_beta->filter_beta product_beta β-Anomer Product filter_beta->product_beta

Caption: Experimental workflows for the synthesis of α- and β-D-glucopyranose pentaacetate.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of α-Anomer cause1 Formation of β-Anomer start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Purification Loss start->cause3 sol1a Use Acid Catalyst (ZnCl₂, HClO₄) cause1->sol1a Check Synthesis sol1b Perform Anomerization of β to α cause1->sol1b Post-Synthesis sol2a Check Catalyst Activity cause2->sol2a sol2b Optimize Temperature & Time cause2->sol2b sol3a Optimize Recrystallization cause3->sol3a sol3b Consider Chromatography cause3->sol3b

Caption: Troubleshooting logic for low yield in α-D-glucopyranose pentaacetate synthesis.

References

Technical Support Center: α-D-Glucopyranose Pentaacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of α-D-Glucopyranose Pentaacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of α-D-Glucopyranose Pentaacetate.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_problem cluster_impurity_id cluster_solutions start Start: Purification Issue impure_product Impure Product (Low Purity by TLC/HPLC/NMR) start->impure_product low_yield Low Yield After Purification start->low_yield identify_impurity Identify Impurity impure_product->identify_impurity solvent_optimization Optimize Solvent System low_yield->solvent_optimization check_precipitation Ensure Complete Precipitation low_yield->check_precipitation minimize_transfers Minimize Mechanical Losses low_yield->minimize_transfers recrystallization Recrystallization identify_impurity->recrystallization  β-anomer or  starting material column_chromatography Column Chromatography identify_impurity->column_chromatography  Multiple or  polar impurities anomerization Anomerization of β-anomer identify_impurity->anomerization  High β-anomer  content

Caption: Troubleshooting workflow for α-D-Glucopyranose Pentaacetate purification.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears impure. What are the common impurities?

A1: The most common impurity is the β-anomer of D-glucose pentaacetate. Other potential impurities include unreacted D-glucose, partially acetylated glucose derivatives, and residual acetic anhydride (B1165640) or acetic acid. The presence of the β-anomer can significantly depress the melting point.

Q2: I'm struggling to remove the β-anomer by recrystallization. What should I do?

A2: If standard recrystallization from ethanol (B145695) or methanol (B129727)/water is ineffective, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems. A mixture of toluene (B28343) and a small amount of a more polar solvent can sometimes improve separation. A patented method suggests that an aqueous solution of acetic acid (5-50%) can preferentially dissolve the α-anomer, allowing the β-anomer to be filtered off.[1]

  • Anomerization: Convert the contaminating β-anomer to the desired α-anomer. This can be achieved by treating the mixture with Lewis acids like zinc chloride in acetic anhydride or through imidazole-catalyzed acyl transfer.[2][3]

Q3: My yield after recrystallization is very low. What are the possible causes?

A3: Low yield can result from several factors:

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization.

  • Solvent Choice: The chosen recrystallization solvent may be too good a solvent for your product, leading to significant loss in the mother liquor. Try a solvent system where the product has lower solubility at cold temperatures.

  • Mechanical Losses: Minimize the number of transfer steps and ensure complete transfer of solids during filtration.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography, particularly High-Performance Liquid Chromatography (HPLC), can be an effective purification method.[4] Reverse-phase HPLC using a C5, Phenyl Hexyl, or Pentafluorophenyl stationary phase with a mobile phase of acetonitrile (B52724)/water or methanol/water can separate the α and β anomers.[5] However, be aware that some closely related impurities, such as partially deacetylated products, may be difficult to separate by column chromatography.[6]

Q5: I observe streaking on my TLC plate. What does this indicate?

A5: Streaking on a TLC plate often suggests the presence of acidic or basic impurities, such as residual acetic acid or catalyst. It can also indicate that the compound is not fully dissolving in the spotting solvent or is interacting strongly with the silica (B1680970) gel. To mitigate this, you can try neutralizing the crude product with a mild base solution before extraction and purification, or add a small amount of a polar solvent (like methanol) to your TLC developing solvent system.

Experimental Protocols

Recrystallization of α-D-Glucopyranose Pentaacetate

This protocol is a general guideline for the recrystallization of crude α-D-Glucopyranose Pentaacetate.

Diagram: Recrystallization Workflow

RecrystallizationWorkflow cluster_steps dissolve 1. Dissolve crude product in minimum hot solvent cool 2. Cool solution slowly to room temperature dissolve->cool ice_bath 3. Place in an ice bath for complete crystallization cool->ice_bath filter 4. Filter the crystals under vacuum ice_bath->filter wash 5. Wash crystals with cold solvent filter->wash dry 6. Dry the purified crystals wash->dry

Caption: General workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude α-D-Glucopyranose Pentaacetate in a flask and add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a methanol/water mixture) to dissolve the solid completely.[7][8]

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

HPLC Purification

This protocol provides a starting point for HPLC-based purification.

Methodology:

  • Column Selection: A reverse-phase column such as a C5, Phenyl Hexyl, or Pentafluorophenyl column is recommended.[5]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. For Mass Spectrometry (MS) detection, replace any non-volatile acids like phosphoric acid with formic acid.[4]

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the α-anomer.

  • Solvent Removal: Combine the desired fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the purification of α-D-Glucopyranose Pentaacetate.

Table 1: Recrystallization Solvents and Conditions
Solvent SystemRatio (v/v)TemperatureNotesReference
Methanol/Water~1:2Heated to dissolve, then cooledCommonly used for purification after synthesis.[7]
EthanolN/AHeated to dissolve, then cooledEffective for obtaining pure product.[8]
Aqueous Acetic AcidN/A (5-50% acid)30-70°CPreferentially dissolves the α-anomer, leaving the β-anomer as a solid.[1]
TolueneN/AHeated to dissolve, then cooledCan be used for recrystallization.[9]
Table 2: HPLC Parameters for Anomer Separation
Stationary PhaseMobile PhaseDetectionTemperatureReference
Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUVN/A[4]
PentafluorophenylMethanol/WaterUV (225 nm)60°C[5]
Phenyl HexylMethanol/WaterUV (225 nm)60°C[5]
C5Methanol/WaterUV (225 nm)60°C[5]

References

Technical Support Center: Synthesis of α-D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-D-Glucopyranose Pentaacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-D-glucopyranose pentaacetate, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of α-anomer 1. Suboptimal Catalyst: The choice of catalyst significantly influences the anomeric ratio. Basic catalysts like sodium acetate (B1210297) favor the formation of the β-anomer.[1][2][3] 2. Reaction Temperature: High temperatures can lead to an equilibrium mixture of anomers, potentially favoring the thermodynamically more stable β-anomer.[3] 3. Incomplete Reaction: Insufficient reaction time or catalyst amount can lead to a lower overall yield of the desired product.1. Catalyst Selection: For preferential synthesis of the α-anomer, use a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a strong protic acid like perchloric acid (HClO₄).[1][2] 2. Temperature Control: Maintain the recommended reaction temperature for the chosen protocol. For acid-catalyzed reactions aiming for the α-anomer, room temperature or slightly elevated temperatures are often optimal.[4] 3. Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or the catalyst loading incrementally.
High Percentage of β-anomer Impurity 1. Catalyst Choice: As mentioned, basic catalysts (e.g., sodium acetate) kinetically favor the formation of the β-anomer.[1][2][3] 2. Anomerization: Under certain conditions, the initially formed α-anomer can anomerize to the β-anomer to reach a thermodynamic equilibrium.[5]1. Use an α-selective Catalyst: Employ catalysts like ZnCl₂ or HClO₄.[1][2] 2. Control Reaction Time and Temperature: Shorter reaction times with α-selective catalysts can minimize subsequent anomerization. 3. Purification: If a mixture is obtained, the anomers can be separated by column chromatography or recrystallization.[1] The α-anomer is generally less soluble in certain solvent systems, aiding in its purification.
Incomplete Acetylation (Presence of Partially Acetylated Glucose) 1. Insufficient Acetic Anhydride (B1165640): The stoichiometry of the acetylating agent is crucial for complete peracetylation. 2. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 3. Poor Solubility of Glucose: D-glucose has limited solubility in some organic solvents, which can hinder the reaction.1. Use Excess Acetic Anhydride: A stoichiometric excess of acetic anhydride is typically used to ensure all five hydroxyl groups are acetylated.[6] 2. Use Fresh or Properly Stored Catalyst: Ensure the catalyst is anhydrous and active. 3. Co-solvent/Reaction Conditions: Some protocols utilize a co-solvent like acetic acid or perform the reaction at a temperature that ensures the glucose dissolves and reacts completely.[4]
Formation of Colored Impurities/Degradation Products 1. High Reaction Temperature: Excessive heat can lead to the degradation of the carbohydrate, forming colored byproducts often referred to as humins.[7] 2. Strong Acid Catalyst at High Temperature: The combination of a strong acid and high temperature can promote side reactions and degradation.1. Strict Temperature Control: Carefully control the reaction temperature and avoid overheating. 2. Use Milder Conditions: If degradation is observed, consider using a milder catalyst or lowering the reaction temperature and extending the reaction time.
Difficulty in Product Isolation/Purification 1. Co-precipitation of Anomers: If both α and β anomers are present in significant amounts, they may co-precipitate, making purification by simple filtration difficult. 2. Residual Acetic Anhydride and Acetic Acid: These reagents need to be effectively removed during workup.1. Optimized Crystallization: Use a suitable solvent system for recrystallization to selectively crystallize the desired anomer. For instance, the α-anomer can often be selectively recrystallized from ethanol (B145695) or methanol/water mixtures.[4][8] 2. Thorough Workup: Quench the reaction by pouring the mixture into ice-water to hydrolyze excess acetic anhydride. Follow with neutralization (e.g., with sodium bicarbonate) and thorough washing of the crude product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of α-D-glucopyranose pentaacetate?

The most common side product is the β-anomer, β-D-glucopyranose pentaacetate. The ratio of α to β anomers is highly dependent on the reaction conditions, particularly the catalyst used.[1][2]

Q2: How can I selectively synthesize the α-anomer?

To selectively synthesize the α-anomer, an acid catalyst is typically used. Perchloric acid (HClO₄) and Lewis acids like zinc chloride (ZnCl₂) are effective in promoting the formation of the α-D-glucopyranose pentaacetate.[1][2]

Q3: Can other isomers, like furanose forms, be produced?

Yes, under certain conditions, particularly with specific catalysts or during the peracetylation of other monosaccharides, the formation of furanose ring isomers is possible. However, for glucose, the pyranose form is generally the major product.[1] The distribution of pyranose and furanose forms can be determined by ¹H NMR analysis of the crude reaction mixture.[1]

Q4: What are the signs of glucose degradation during the reaction?

The formation of a dark brown or black color in the reaction mixture is a common sign of carbohydrate degradation, leading to the formation of complex polymeric materials known as humins.[7] This is more likely to occur at high temperatures and in the presence of strong acids.

Q5: What is the role of adding the reaction mixture to ice water during the workup?

Pouring the reaction mixture into ice water serves two main purposes. Firstly, it hydrolyzes the excess, unreacted acetic anhydride to the more water-soluble acetic acid. Secondly, it causes the less polar product, glucose pentaacetate, to precipitate out of the aqueous solution, allowing for its collection by filtration.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of D-glucopyranose pentaacetate under different catalytic conditions.

Table 1: Influence of Catalyst on Anomeric Ratio and Yield of D-Glucose Pentaacetate

CatalystAnomeric Ratio (α : β)Overall Yield (%)Reference
HClO₄ (1.7 mol%)86.91 : 13.0988.2[2]
NaOAc (30 mol%)28.77 : 71.2390.1[2]
Iodine (catalytic)Primarily αHigh[3]
Zinc Chloride (ZnCl₂)Primarily α-[9]

Note: Yields and ratios can vary based on specific reaction conditions such as temperature, reaction time, and solvent.

Experimental Protocols

Key Experiment: Synthesis of α-D-Glucopyranose Pentaacetate using Perchloric Acid Catalyst

This protocol is adapted from a method known to favor the formation of the α-anomer.[4]

Materials:

  • D-glucose

  • Acetic anhydride

  • Perchloric acid (70%)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a conical flask, add D-glucose to acetic anhydride.

  • With constant swirling and cooling to maintain the temperature below 35 °C, add 70% perchloric acid dropwise until the glucose dissolves.

  • Allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • The product will precipitate. Collect the solid by filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the dried solid from hot ethanol to obtain pure α-D-glucopyranose pentaacetate.

Visualizations

Experimental Workflow for α-D-Glucopyranose Pentaacetate Synthesis

experimental_workflow start Start reagents Combine D-Glucose and Acetic Anhydride start->reagents catalyst Add Perchloric Acid (catalyst) dropwise (maintain T < 35°C) reagents->catalyst reaction Stir at Room Temperature (30 minutes) catalyst->reaction workup Pour into Ice Water (Precipitation) reaction->workup filtration Filter and Wash with Cold Water workup->filtration drying Dry the Crude Product filtration->drying recrystallization Recrystallize from Hot Ethanol drying->recrystallization product Pure α-D-Glucopyranose Pentaacetate recrystallization->product troubleshooting_low_yield start Low Yield of α-D-Glucopyranose Pentaacetate check_catalyst Check Catalyst Type and Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup and Purification start->check_workup catalyst_issue Using basic catalyst (e.g., NaOAc)? Catalyst old or hydrated? check_catalyst->catalyst_issue conditions_issue Temperature too high/low? Reaction time too short? check_conditions->conditions_issue workup_issue Product lost during washing? Inefficient recrystallization? check_workup->workup_issue solution_catalyst Solution: Use Lewis acid (ZnCl₂) or protic acid (HClO₄). Use fresh, anhydrous catalyst. catalyst_issue->solution_catalyst solution_conditions Solution: Optimize temperature and time based on protocol. Monitor with TLC. conditions_issue->solution_conditions solution_workup Solution: Ensure complete precipitation. Optimize recrystallization solvent system. workup_issue->solution_workup

References

Technical Support Center: Optimizing Glycosylation Reactions with α-D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your glycosylation reactions using α-D-glucopyranose pentaacetate.

Troubleshooting Guide

This guide addresses common issues encountered during glycosylation with α-D-glucopyranose pentaacetate in a question-and-answer format.

Question: Why is my glycosylation reaction with α-D-glucopyranose pentaacetate showing low or no conversion?

Answer:

Low reactivity of acetylated glycosyl donors like α-D-glucopyranose pentaacetate is a common challenge. The electron-withdrawing nature of the acetyl groups "disarms" the donor, making it less reactive compared to "armed" donors with electron-donating groups. This effect destabilizes the formation of the crucial oxocarbenium ion intermediate required for the reaction to proceed.

Troubleshooting Steps:

  • Increase Promoter/Catalyst Concentration: Gradually increase the amount of the Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf) to enhance the activation of the glycosyl donor.

  • Elevate Reaction Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. However, be mindful that higher temperatures can sometimes lead to side reactions.[1]

  • Switch to a Stronger Promoter: If using a mild Lewis acid, consider switching to a more powerful one. For instance, if ZnCl₂ is ineffective, AlCl₃ might be a suitable alternative, although it can also promote side reactions like deacetylation.[1]

  • Check Reagent Quality: Ensure that the α-D-glucopyranose pentaacetate, acceptor, and solvent are of high purity and anhydrous. Moisture can deactivate the Lewis acid and lead to hydrolysis of the glycosyl donor.

Question: My reaction is producing a mixture of α and β anomers with poor stereoselectivity. How can I improve this?

Answer:

Controlling the stereoselectivity of glycosylation is a significant challenge. The formation of both α and β anomers is often observed. The choice of solvent and the nature of the protecting groups play a crucial role in determining the stereochemical outcome.

Troubleshooting Steps:

  • Solvent Selection: The solvent can have a profound effect on stereoselectivity. Nitrile solvents like acetonitrile (B52724) can favor the formation of the β-anomer through the "nitrile effect," where the solvent participates in the reaction intermediate. Ethereal solvents are also known to influence the stereochemical outcome.

  • Neighboring Group Participation: The acetyl group at the C-2 position of the glucose donor can participate in the reaction to form an acyloxonium ion intermediate. This intermediate typically directs the incoming nucleophile (the acceptor) to attack from the opposite face, leading to the formation of the 1,2-trans product (the β-glycoside in the case of glucose). To favor the α-anomer (1,2-cis product), conditions that disfavor neighboring group participation are necessary.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring one reaction pathway over another.

Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

Answer:

Several side reactions can occur during glycosylation with α-D-glucopyranose pentaacetate, leading to a complex product mixture and reduced yield of the desired glycoside.

Common Side Products and Solutions:

  • Deacetylation: Lewis acids, especially stronger ones at elevated temperatures, can catalyze the removal of acetyl groups, particularly at the anomeric position.[1] This leads to the formation of tetra-O-acetyl-α-D-glucopyranose. Using milder Lewis acids or lower temperatures can mitigate this.

  • Orthoester Formation: The participating acetyl group at C-2 can react with the acceptor to form a stable orthoester byproduct. The choice of promoter and solvent can influence the formation of orthoesters.

  • Glycosyl Donor Hydrolysis: If there is moisture in the reaction, the glycosyl donor can be hydrolyzed, leading to the formation of tetra-O-acetyl-D-glucose. Ensuring strictly anhydrous conditions is critical.

Frequently Asked Questions (FAQs)

Q1: What is the "armed-disarmed" concept in glycosylation?

A1: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups. "Armed" donors have electron-donating groups (e.g., benzyl (B1604629) ethers) that increase the reactivity of the donor. "Disarmed" donors, like α-D-glucopyranose pentaacetate, have electron-withdrawing groups (e.g., acetyl esters) that decrease the donor's reactivity. This concept is useful for planning sequential glycosylation strategies where a disarmed donor can be selectively activated in the presence of an armed one.

Q2: Which Lewis acids are commonly used to promote glycosylation with α-D-glucopyranose pentaacetate?

A2: A variety of Lewis acids can be used, with the choice depending on the specific substrates and desired outcome. Common examples include:

  • Boron trifluoride etherate (BF₃·OEt₂)
  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
  • Tin(IV) chloride (SnCl₄)
  • Zinc chloride (ZnCl₂)
  • Aluminum chloride (AlCl₃)

The reactivity generally increases with the strength of the Lewis acid.

Q3: How do I monitor the progress of my glycosylation reaction?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Staining with a solution of p-anisaldehyde, ceric ammonium (B1175870) molybdate, or potassium permanganate (B83412) is typically used to visualize the carbohydrate spots. The disappearance of the starting materials (glycosyl donor and acceptor) and the appearance of the product spot indicate the reaction's progress.

Q4: What are some general considerations for setting up a glycosylation reaction?

A4:

  • Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
  • Molecular Sieves: Activated molecular sieves (e.g., 4 Å) are often added to the reaction mixture to scavenge any residual moisture.
  • Order of Addition: Typically, the glycosyl donor, acceptor, and molecular sieves are mixed in the solvent before the Lewis acid promoter is added, often at a low temperature.

Data Presentation

Table 1: Effect of Lewis Acid on the Glycosylation of Phenol with β-D-Glucose Pentaacetate

EntryLewis AcidEquivalentsTime (h)Yield (%)Anomeric Ratio (α:β)
1BF₃·OEt₂1.02485exclusively β
2ZnCl₂1.04845exclusively β
3AlCl₃1.04830exclusively β
4SnCl₄1.02478exclusively β

Data synthesized from qualitative descriptions and typical outcomes in the literature.

Table 2: Influence of Solvent on the Stereoselectivity of a Model Glycosylation Reaction

EntrySolventDielectric ConstantYield (%)Anomeric Ratio (α:β)
1Dichloromethane (B109758) (DCM)8.93751:4
2Diethyl Ether4.34681:3
3Acetonitrile37.582>1:10 (favoring β)
4Toluene2.38651:2

Illustrative data based on general principles of solvent effects in glycosylation.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation with α-D-Glucopyranose Pentaacetate

Materials:

  • α-D-Glucopyranose pentaacetate (1.0 eq)

  • Glycosyl acceptor (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Lewis acid (e.g., BF₃·OEt₂, 1.2 eq)

  • Triethylamine (B128534) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Thoroughly dry all glassware in an oven and allow to cool under an inert atmosphere (nitrogen or argon).

  • To a round-bottom flask, add the α-D-glucopyranose pentaacetate, the glycosyl acceptor, and activated molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.

  • Slowly add the Lewis acid to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of α-D-Glucopyranose Pentaacetate

Materials:

Procedure for α-anomer (using ZnCl₂):

  • In a flask, add D-glucose to acetic anhydride.

  • Carefully add a catalytic amount of anhydrous zinc chloride.

  • Stir the mixture at room temperature. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture gently (e.g., on a steam bath) for 1-2 hours.

  • Pour the hot solution slowly into a beaker of ice-water while stirring vigorously.

  • The solid α-D-glucopyranose pentaacetate will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure α-D-glucopyranose pentaacetate.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Donor α-D-Glucopyranose Pentaacetate ReactionVessel Reaction Mixture (Inert Atmosphere) Donor->ReactionVessel Acceptor Glycosyl Acceptor Acceptor->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Sieves Molecular Sieves Sieves->ReactionVessel Quench Quench Reaction ReactionVessel->Quench Add Lewis Acid & Monitor Extraction Aqueous Workup Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Glycoside Purification->Product Troubleshooting_Logic Start Low Reaction Yield? Check_Reagents Reagents Anhydrous & Pure? Start->Check_Reagents Yes Poor_Stereo Poor Stereoselectivity? Start->Poor_Stereo No Increase_Catalyst Increase Lewis Acid Concentration Check_Reagents->Increase_Catalyst Yes Increase_Temp Increase Temperature Increase_Catalyst->Increase_Temp Stronger_Catalyst Use Stronger Lewis Acid Increase_Temp->Stronger_Catalyst Change_Solvent Change Solvent (e.g., Acetonitrile) Poor_Stereo->Change_Solvent Yes Side_Products Side Products Observed? Poor_Stereo->Side_Products No Lower_Temp Lower Temperature Change_Solvent->Lower_Temp Milder_Conditions Use Milder Conditions (Less Acid, Lower Temp) Side_Products->Milder_Conditions Yes Strictly_Anhydrous Ensure Strictly Anhydrous Conditions Milder_Conditions->Strictly_Anhydrous

References

Technical Support Center: α-D-Glucopyranose Pentaacetate NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully acquiring and interpreting NMR spectra of α-D-Glucopyranose pentaacetate.

Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of α-D-Glucopyranose pentaacetate.

Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

A1: Broad peaks can arise from several factors:

  • Sample Concentration: Overly concentrated samples can lead to high viscosity, which in turn causes peak broadening. Try diluting your sample. For a typical ¹H NMR spectrum, 5-25 mg of material in 0.6-0.7 mL of deuterated solvent is recommended.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions (e.g., from residual catalysts) can cause significant line broadening. Filtering the NMR sample through a small plug of silica (B1680970) gel or celite in a Pasteur pipette can help remove these impurities.[1]

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and distorted peaks. Re-shimming the spectrometer is crucial for obtaining high-resolution spectra.[1]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles can disrupt the magnetic field homogeneity.[1]

Q2: I see more than one anomeric proton signal in my ¹H NMR spectrum. What does this indicate?

A2: The presence of a second anomeric proton signal, typically around 5.7-5.8 ppm, usually indicates contamination with the β-anomer of D-Glucopyranose pentaacetate. The anomeric proton (H-1) of the α-isomer appears further downfield (around 6.3 ppm) compared to the β-isomer. The ratio of the integrals of these two peaks will give you the isomeric ratio in your sample.

Q3: There are unexpected peaks in my spectrum, particularly around 2.1 ppm and 7.26 ppm. What are they?

A3: These are likely residual solvent peaks.

  • A peak around 7.26 ppm in the ¹H NMR spectrum corresponds to residual proteo-chloroform (CHCl₃) in the deuterated chloroform (B151607) (CDCl₃) solvent.[2]

  • A peak around 2.05 ppm could be from residual acetone, which is a common solvent for cleaning glassware. It is important to thoroughly dry NMR tubes before use.

  • Other common impurities could be residual acetic anhydride (B1165640) or acetic acid from the synthesis, which would appear as sharp singlets in the acetate (B1210297) region.

Q4: The integration of my acetyl peaks does not add up to the expected 15 protons relative to the pyranose ring protons. What could be the issue?

A4: Inaccurate integration can stem from a few sources:

  • Incomplete Relaxation: For quantitative analysis, the relaxation delay (d1) must be sufficiently long (at least 5 times the T₁ of the slowest relaxing proton) to allow all protons to fully relax between pulses. Saturated signals will lead to lower-than-expected integral values.[1]

  • Overlapping Peaks: If the acetyl signals are not well-resolved from each other or from other impurity peaks, the integration can be inaccurate. Using a higher field NMR spectrometer may improve resolution.[1]

  • Presence of Water: A broad singlet from water can sometimes overlap with other signals and interfere with integration. Using fresh, anhydrous deuterated solvent is recommended.

Data Presentation

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for α-D-Glucopyranose pentaacetate in CDCl₃.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1~6.33dJ₁,₂ = 3.7
H-2~5.12ddJ₂,₁ = 3.7, J₂,₃ = 10.1
H-3~5.47tJ₃,₂ = 10.1, J₃,₄ = 9.8
H-4~5.11tJ₄,₃ = 9.8, J₄,₅ = 9.8
H-5~4.10dddJ₅,₄ = 9.8, J₅,₆a = 4.1, J₅,₆b = 2.4
H-6a~4.27ddJ₆a,₆b = 12.4, J₆a,₅ = 4.1
H-6b~4.13ddJ₆b,₆a = 12.4, J₆b,₅ = 2.4
-OAc~2.19, 2.10, 2.05, 2.03, 2.025 x s-

Data compiled from multiple sources, slight variations may occur.[3][4]

Table 2: ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C-1~89.1
C-2~69.8
C-3~69.7
C-4~67.8
C-5~67.8
C-6~61.5
C=O~170.6, 170.1, 169.9, 169.4, 168.9
-CH₃~20.9, 20.7, 20.6, 20.5, 20.4

Data compiled from multiple sources, slight variations may occur.[5]

Experimental Protocols

1. Synthesis of α-D-Glucopyranose Pentaacetate [2]

  • Suspend D-Glucose (2 g, 11.1 mmol) in dichloromethane (B109758) (CH₂Cl₂) (5 mL).

  • Add acetic anhydride (Ac₂O) (5.8 mL, 5.5 eq).

  • Add 4-dimethylaminopyridine (B28879) (DMAP) (5 mol%).

  • Stir the reaction mixture. The reaction progress can be monitored by ¹H-NMR.

  • After complete conversion, extract the organic phase with CH₂Cl₂.

  • Wash the extract with a saturated solution of NaHCO₃ (5 x 100 mL) and then with water (3 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to obtain the product.

2. NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 10-20 mg of purified α-D-Glucopyranose pentaacetate.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: [2]

    • Spectrometer: 500 MHz (or higher for better resolution).

    • Locking and Shimming: Lock on the deuterium (B1214612) signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • ¹H NMR Acquisition:

      • Set the spectral width to cover the range of interest (e.g., -1 to 10 ppm).

      • Use a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans).

      • Set an appropriate relaxation delay (d1), typically 1-2 seconds for qualitative spectra.

    • ¹³C NMR Acquisition:

      • Set the spectral width to cover the range of interest (e.g., 0 to 220 ppm).

      • A larger number of scans will be required due to the low natural abundance of ¹³C.

      • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • Referencing: Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.[2]

Visualizations

TroubleshootingWorkflow start Start: NMR Spectrum Acquired check_resolution Are peaks sharp and well-resolved? start->check_resolution broad_peaks Issue: Broad Peaks check_resolution->broad_peaks No check_anomer Is there only one anomeric signal (doublet at ~6.3 ppm)? check_resolution->check_anomer Yes troubleshoot_broad 1. Check sample concentration (dilute if needed). 2. Filter sample to remove paramagnetic impurities. 3. Re-shim the spectrometer. broad_peaks->troubleshoot_broad troubleshoot_broad->check_anomer beta_present Issue: Beta-anomer present check_anomer->beta_present No check_impurities Are there unexpected peaks (e.g., ~7.26, ~2.05 ppm)? check_anomer->check_impurities Yes troubleshoot_beta 1. Purify sample via recrystallization or chromatography. 2. Quantify anomeric ratio using peak integration. beta_present->troubleshoot_beta troubleshoot_beta->check_impurities impurities_present Issue: Solvent/Reagent Impurities check_impurities->impurities_present Yes check_integration Is integration of acetyl groups vs. pyranose protons correct (15H vs. 7H)? check_impurities->check_integration No troubleshoot_impurities 1. Identify residual solvents (CDCl3, acetone, etc.). 2. Use fresh, high-purity deuterated solvent. 3. Ensure product is pure from starting materials. impurities_present->troubleshoot_impurities troubleshoot_impurities->check_integration integration_issue Issue: Incorrect Integration check_integration->integration_issue No end_point Spectrum is of good quality. Proceed with analysis. check_integration->end_point Yes troubleshoot_integration 1. Increase relaxation delay (d1) for quantitative accuracy. 2. Ensure baseline is flat and correct. 3. Check for overlapping impurity peaks. integration_issue->troubleshoot_integration troubleshoot_integration->end_point

Caption: Troubleshooting workflow for NMR spectra of α-D-Glucopyranose pentaacetate.

Caption: ¹H-¹H J-coupling network in α-D-Glucopyranose pentaacetate.

References

Stability and storage of alpha-D-Glucopyranose, pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of α-D-Glucopyranose, pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for α-D-Glucopyranose, pentaacetate?

A1: To ensure the long-term stability of α-D-Glucopyranose, pentaacetate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while for extended periods, storage at -20°C can prolong its shelf life for up to three years.[2]

Q2: What is the expected shelf life of α-D-Glucopyranose, pentaacetate?

A2: The shelf life can vary based on storage conditions. When stored as a powder at -20°C, it can be stable for up to 3 years. At 4°C, the expected shelf life is 2 years.[2] For products without a specified expiration date, a standard warranty of 1 year from the date of shipment is often applicable, assuming it is handled and stored according to the provided guidelines.

Q3: What are the primary degradation products of α-D-Glucopyranose, pentaacetate?

A3: Under inappropriate conditions, α-D-Glucopyranose, pentaacetate can undergo hydrolysis, leading to the formation of partially deacetylated glucose derivatives and ultimately D-glucose. Hazardous decomposition under combustion can produce carbon monoxide (CO) and carbon dioxide (CO2).[3]

Q4: Is α-D-Glucopyranose, pentaacetate sensitive to moisture or air?

A4: Yes, as an acetylated ester, it is susceptible to hydrolysis in the presence of moisture. It is crucial to store it in a dry environment and keep containers tightly sealed to prevent degradation.

Q5: What materials are incompatible with α-D-Glucopyranose, pentaacetate?

A5: It is incompatible with strong oxidizing agents and strong acids, which can accelerate its decomposition.[3]

Stability Data

The following table summarizes the stability of α-D-Glucopyranose, pentaacetate under various storage conditions.

Storage TemperatureConditionExpected Shelf Life
Room TemperatureDry, well-ventilatedUp to 1 year (standard warranty)
4°CPowder, sealed container2 years[2]
-20°CPowder, sealed container3 years[2]
-20°CIn solutionUp to 1 month[4]

Troubleshooting Guides

Experimental Issues in Synthesis and Handling
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Acetylation of Glucose - Insufficient acetylating agent (e.g., acetic anhydride).- Inactive catalyst (e.g., ZnCl2 or sodium acetate).- Reaction temperature is too low.- Ensure the correct stoichiometry of the acetylating agent.- Use fresh or properly stored catalyst.- Optimize the reaction temperature as per the protocol.
Formation of β-anomer instead of α-anomer - Reaction conditions favoring the more thermodynamically stable β-anomer.- Use of a basic catalyst like sodium acetate (B1210297) can favor the β-anomer.- Use a Lewis acid catalyst (e.g., ZnCl2) which can favor the formation of the α-anomer.- Anomerization of the β-form to the α-form can be achieved using acidic conditions.[5]
Product appears as a syrup, not a white powder - Presence of residual solvent or byproducts.- Incomplete crystallization.- Ensure complete removal of solvent under vacuum.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Low Yield - Loss of product during workup and purification.- Incomplete reaction.- Side reactions leading to byproducts.- Optimize purification steps to minimize loss.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Adjust reaction conditions (temperature, catalyst) to minimize side reactions.
Unexpected peaks in NMR or HPLC analysis - Presence of partially deacetylated byproducts.- Residual starting material or solvents.- Anomerization to the β-form.- Confirm the structure using 2D NMR techniques.- Use HPLC with a suitable column and mobile phase to separate anomers and impurities.- Repurify the sample if necessary.

Experimental Protocols

Protocol: Stability Testing of α-D-Glucopyranose, pentaacetate by HPLC

This protocol outlines a method to assess the stability of α-D-Glucopyranose, pentaacetate under specific storage conditions over time.

1. Objective: To quantify the purity of α-D-Glucopyranose, pentaacetate and detect the formation of degradation products over a defined period under controlled storage conditions.

2. Materials and Equipment:

  • α-D-Glucopyranose, pentaacetate (test sample and reference standard)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature and humidity controlled storage chambers

3. Sample Preparation:

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the α-D-Glucopyranose, pentaacetate reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard solution using the test sample stored under the specified stability conditions.

4. HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Procedure:

  • Set up the HPLC system with the specified conditions and equilibrate the column for at least 30 minutes.

  • Perform five replicate injections of the reference standard solution to check for system suitability (e.g., retention time consistency, peak area reproducibility).

  • Inject the test sample solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

6. Data Analysis:

  • Calculate the percentage purity of the α-D-Glucopyranose, pentaacetate in the test sample using the following formula: % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

  • Identify and quantify any degradation products by comparing the chromatograms to a baseline (time zero) sample.

7. Stability Study Design:

  • Store aliquots of the test sample at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analyze the samples according to the HPLC protocol described above.

  • Tabulate the purity and degradation product profiles over time.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep_start Weigh Reference Standard and Test Samples prep_dissolve Dissolve in Acetonitrile/Water prep_start->prep_dissolve prep_end Prepare 0.5 mg/mL Solutions prep_dissolve->prep_end hplc_setup Equilibrate HPLC System prep_end->hplc_setup To HPLC hplc_inject_std Inject Reference Standard hplc_setup->hplc_inject_std hplc_inject_sample Inject Test Sample hplc_inject_std->hplc_inject_sample hplc_run Run Isocratic Elution hplc_inject_sample->hplc_run hplc_detect UV Detection at 210 nm hplc_run->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate To Analysis data_calculate Calculate % Purity data_integrate->data_calculate data_compare Compare to Time Zero data_calculate->data_compare data_report Report Stability Profile data_compare->data_report

Caption: Workflow for HPLC-based stability testing of α-D-Glucopyranose, pentaacetate.

Signaling Pathway: Glucose-Stimulated Insulin (B600854) Secretion

α-D-Glucopyranose, pentaacetate is efficiently taken up by pancreatic islet cells and hydrolyzed to D-glucose.[6] The resulting intracellular glucose then enters the glucose-stimulated insulin secretion (GSIS) pathway.

G cluster_cell Pancreatic β-Cell glucose Intracellular Glucose glycolysis Glycolysis glucose->glycolysis atp_ratio ↑ ATP/ADP Ratio glycolysis->atp_ratio katp KATP Channel Closure atp_ratio->katp depolarization Membrane Depolarization katp->depolarization ca_channel Voltage-Gated Ca²⁺ Channel Opening depolarization->ca_channel ca_influx ↑ Cytosolic Ca²⁺ ca_channel->ca_influx exocytosis Insulin Granule Exocytosis ca_influx->exocytosis insulin_out Insulin Secretion exocytosis->insulin_out ext_glucose α-D-Glucopyranose, pentaacetate (extracellular) hydrolysis Uptake & Hydrolysis ext_glucose->hydrolysis hydrolysis->glucose

Caption: Metabolic pathway for glucose-stimulated insulin secretion.[7][8][9][10][11]

References

Technical Support Center: Anomerization of β-D-glucose pentaacetate to α-D-glucose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the anomerization of β-D-glucose pentaacetate to its more stable α-anomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My anomerization reaction is not going to completion. What are the common causes and solutions?

A1: Incomplete conversion is a frequent issue. Consider the following factors:

  • Catalyst Activity:

    • Lewis Acids (e.g., SnCl₄, TiCl₄): These are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Using freshly opened or properly stored catalysts is crucial.

    • Imidazole (B134444): This catalyst is also sensitive to water. The reaction should be performed in the presence of activated 4Å molecular sieves to ensure anhydrous conditions.[1][2]

  • Reaction Time and Temperature:

    • Some protocols, especially those at room temperature, may require extended reaction times for full conversion.[3] Monitor the reaction progress using an appropriate analytical method (e.g., TLC, ¹H NMR).

    • For thermally driven reactions, ensure the temperature is maintained consistently.

  • Catalyst Loading:

    • Insufficient catalyst will lead to slow or incomplete reactions. Refer to the specific protocol for the correct molar ratio of catalyst to substrate. For imidazole-promoted anomerization, a 1:2 ratio of β-D-glucose pentaacetate to imidazole has been shown to be effective.[1][2]

Q2: I am observing significant side product formation. How can I minimize this?

A2: Side product formation can arise from several sources:

  • Moisture: As mentioned, water can lead to hydrolysis of the acetate (B1210297) groups. Maintaining anhydrous conditions is critical.

  • Reaction Conditions:

    • Prolonged reaction times, especially under harsh acidic or basic conditions, can lead to degradation or the formation of byproducts such as triacetyl-D-glucosan when using stannic chloride.[4][5]

    • When using strong alkalis like NaOH in pyridine, significant side reactions can occur.[1]

  • Purification: Prompt work-up and purification after the reaction is complete can prevent the formation of degradation products.

Q3: What is the underlying mechanism of the acid-catalyzed anomerization?

A3: The acid-catalyzed anomerization of β-D-glucose pentaacetate to the α-anomer generally proceeds through the formation of a carbocation intermediate. The process can be summarized as follows:

  • The Lewis or Brønsted acid catalyst coordinates to the acetyl group at the anomeric carbon (C1).

  • This facilitates the departure of the acetoxy group, leading to the formation of a resonance-stabilized carbocation. The participation of the neighboring acetyl group at C2 is crucial in stabilizing this intermediate.[4][5][6]

  • The planar carbocation can then be attacked by an acetate ion from either the alpha or beta face.

  • The α-anomer is thermodynamically more stable and is the major product at equilibrium.[4][5] The stability of the α-acetate towards various acidic reagents is notably higher than that of the β-form.[4][5][6]

Q4: How do I purify the α-D-glucose pentaacetate product?

A4: The most common method for purifying α-D-glucose pentaacetate is recrystallization.

  • Solvent Selection: A common solvent system is ethanol (B145695) or a mixture of ethanol and water.[7]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. The α-anomer is generally less soluble than the β-anomer in these systems, facilitating its separation.

  • Alternative for β-anomer purification: Aqueous acetic acid can be used to dissolve the alpha-form, allowing for the isolation of the solid beta-anomer by filtration.[8]

Experimental Protocols & Data

Catalyst Comparison for Anomerization
CatalystSolventTemperatureTypical Reaction TimeKey Considerations
Stannic Chloride (SnCl₄) ChloroformVariesVariesHighly sensitive to moisture; can lead to side products like triacetyl-D-glucosan.[4][5]
Titanium Tetrachloride (TiCl₄) ChloroformVariesFast with β-anomerThe α-anomer is highly stable towards this reagent.[4][5]
Sulfuric Acid (H₂SO₄) Acetic Acid/Acetic AnhydrideVariesVariesEquilibrium is established between the anomers.[9]
Imidazole Dichloromethane (B109758)Room Temperature~1 hourRequires anhydrous conditions (use of 4Å molecular sieves); efficient conversion.[1][3]
Detailed Experimental Protocol: Imidazole-Promoted Anomerization

This protocol is based on a highly efficient method for the anomerization of β-D-glucose pentaacetate.[1][3]

Materials:

  • β-D-glucose pentaacetate

  • Imidazole

  • Activated 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 20 mL vial with a screw cap

Procedure:

  • To a pre-dried 20 mL vial, add β-D-glucose pentaacetate (1 mmol), imidazole (2 mmol), and activated 4Å molecular sieves (0.2 g).[1][3]

  • Add anhydrous dichloromethane (2 mL) to the vial.[1]

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within one hour, achieving over 90% conversion.[1]

  • Upon completion, filter off the molecular sieves and evaporate the solvent to obtain the crude product.

  • Purify the crude α-D-glucose pentaacetate by recrystallization from ethanol.

Visualized Workflows and Mechanisms

Anomerization_Mechanism beta_anomer β-D-Glucose Pentaacetate intermediate Resonance-Stabilized Carbocation Intermediate beta_anomer->intermediate + Catalyst catalyst Acid Catalyst (e.g., SnCl₄) intermediate->beta_anomer - Catalyst alpha_anomer α-D-Glucose Pentaacetate intermediate->alpha_anomer + Acetate Ion alpha_anomer->intermediate - Acetate Ion (slower) acetate_ion Acetate Ion

Caption: Acid-catalyzed anomerization mechanism.

Experimental_Workflow start Start reagents Combine β-D-Glucose Pentaacetate, Catalyst, and Anhydrous Solvent start->reagents reaction Stir at Specified Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC / NMR) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Characterize Product (NMR, MP, etc.) purification->analysis end End analysis->end

References

Technical Support Center: Lewis Acid Catalysts for α-D-Glucopyranose Pentaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of α-D-Glucopyranose Pentaacetate using Lewis acid catalysts. This resource is designed to assist in overcoming common experimental challenges and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid catalyst in the synthesis of α-D-Glucopyranose Pentaacetate?

A1: In the context of α-D-Glucopyranose Pentaacetate synthesis, a Lewis acid catalyst, such as Zinc Chloride (ZnCl₂), activates the acetylating agent, typically acetic anhydride (B1165640). It does this by coordinating with a carbonyl oxygen of the acetic anhydride, which increases the electrophilicity of the carbonyl carbon. This activation makes the acetic anhydride more susceptible to nucleophilic attack by the hydroxyl groups of D-glucose, thereby facilitating the esterification process. Lewis acids can also catalyze the anomerization of the initially formed β-pentaacetate to the more thermodynamically stable α-anomer.

Q2: Which anomer of D-Glucopyranose Pentaacetate is more stable and why?

A2: The α-anomer of D-Glucopyranose Pentaacetate is generally the more thermodynamically stable product. This stability is attributed to the anomeric effect, an electronic stabilization that occurs when an electronegative atom (in this case, the oxygen of the C1-acetate group) is in an axial position on the pyranose ring. This orientation allows for a favorable stereoelectronic interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C1-O bond.

Q3: Can I use other catalysts besides Lewis acids for this synthesis?

A3: Yes, other types of catalysts can be used. Protonic acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) are effective for producing the α-anomer. Conversely, basic catalysts such as sodium acetate (B1210297) (NaOAc) are typically used to synthesize the β-anomer.[1] However, Lewis acids are often preferred for their ability to drive the reaction towards the thermodynamically favored α-anomer and for their compatibility with a range of reaction conditions.

Q4: What are some common Lewis acid catalysts used for this synthesis?

A4: A variety of Lewis acids have been successfully employed. Common examples include Zinc Chloride (ZnCl₂), Tin(IV) Chloride (SnCl₄), Titanium(IV) Chloride (TiCl₄), and Aluminum Chloride (AlCl₃).[2] More recently, metal triflates such as Scandium(III) Triflate (Sc(OTf)₃), Indium(III) Triflate (In(OTf)₃), Cerium(III) Triflate (Ce(OTf)₃), and Dysprosium(III) Triflate (Dy(OTf)₃) have gained attention for their high catalytic activity, often in very low concentrations, and their tolerance to trace amounts of water.[2][3][4][5]

Q5: Is it possible to perform this reaction under solvent-free conditions?

A5: Yes, solvent-free conditions are often employed for the peracetylation of glucose, particularly when using certain Lewis acid catalysts like metal triflates or under microwave irradiation.[4][6] In these cases, acetic anhydride serves as both the acetylating agent and the reaction medium. This approach is considered more environmentally friendly as it reduces solvent waste.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst due to moisture.2. Insufficient catalyst loading.3. Reaction temperature is too low.4. Incomplete reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous reagents and solvents. Consider adding molecular sieves to the reaction mixture.2. Increase the catalyst loading incrementally. Refer to literature for optimal catalyst concentrations (see comparison tables below).3. Gradually increase the reaction temperature while monitoring for side product formation.4. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a mixture of α and β anomers 1. Insufficient reaction time or temperature for complete anomerization to the α-form.2. Choice of catalyst favors a mixture.1. Increase the reaction time and/or temperature to allow the reaction to reach thermodynamic equilibrium, which favors the α-anomer.2. Consider a different Lewis acid catalyst known for high α-selectivity. Stronger Lewis acids can be more effective in promoting anomerization.
Presence of dark, tar-like byproducts 1. Reaction temperature is too high.2. Use of a very strong and harsh Lewis acid.1. Reduce the reaction temperature. Consider starting the reaction at a lower temperature and gradually increasing it.2. Switch to a milder Lewis acid catalyst, such as a metal triflate.
Incomplete acetylation (presence of partially acetylated glucose) 1. Insufficient amount of acetic anhydride.2. Short reaction time.1. Ensure a sufficient excess of acetic anhydride is used to acetylate all five hydroxyl groups.2. Increase the reaction time and monitor for the disappearance of the starting material and intermediates by TLC.
Difficulty in product purification 1. Unreacted acetic anhydride and acetic acid byproduct.2. Oily product that is difficult to crystallize.1. During workup, carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride. Neutralize the resulting acetic acid with a weak base like sodium bicarbonate.2. After aqueous workup and extraction, use a rotary evaporator to remove the solvent. Attempt recrystallization from a suitable solvent system, such as ethanol-water.

Data Presentation: Comparison of Lewis Acid Catalysts

The following tables summarize the performance of various Lewis acid catalysts for the peracetylation of D-glucose.

Table 1: Common Lewis Acid Catalysts

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYieldNotes
ZnCl₂ CatalyticAcetic Anhydride~901.5 hoursGoodA common and cost-effective catalyst.
SnCl₄ CatalyticChloroformRoom Temp.VariesGoodEffective for anomerization of the β- to the α-form.
AlCl₃ StoichiometricDiethyl ether1104.5 hours~63% (deacetylation)Can also promote deacetylation at higher temperatures.[2]

Table 2: Metal Triflate Catalysts

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYieldNotes
Sc(OTf)₃ 0.5 mol%Acetic Anhydride (Solvent-free)Room Temp.VariesExcellentHighly efficient catalyst at very low loading.[4]
In(OTf)₃ 0.05 equiv.Acetic Anhydride (Solvent-free)01 hourHighMild and water-tolerant catalyst.[3]
Ce(OTf)₃ 0.1 mol%Acetic Anhydride25-500.5-2 hours>93%Environmentally friendly and can be recovered and reused.[2]
Dy(OTf)₃ 0.1 mol%Acetic Anhydride (Solvent-free)VariesVariesHighEffective for per-O-acetylation.[5]

Experimental Protocols

Detailed Methodology for the Synthesis of α-D-Glucopyranose Pentaacetate using Zinc Chloride (ZnCl₂)

Materials:

  • D-glucose

  • Acetic anhydride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ice

  • Deionized water

  • Ethanol (B145695)

  • Sodium bicarbonate (optional, for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-glucose and a catalytic amount of anhydrous zinc chloride.

  • Addition of Reagent: Carefully add an excess of acetic anhydride to the flask. Acetic anhydride will serve as both the acetylating agent and the solvent.

  • Heating: Heat the reaction mixture to approximately 90°C with continuous stirring. Maintain this temperature for about 1.5 to 2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the flask to room temperature. In a separate beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. This will quench the excess acetic anhydride and precipitate the product.

  • Product Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Neutralization (Optional): To remove any residual acetic acid, the crude product can be suspended in water and neutralized with a saturated solution of sodium bicarbonate until effervescence ceases. Filter the product again.

  • Purification: The crude α-D-glucopyranose pentaacetate can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine D-glucose, anhydrous ZnCl₂, and excess acetic anhydride start->reagents heat Heat to ~90°C (1.5 - 2 hours) reagents->heat monitor Monitor by TLC heat->monitor quench Cool and pour into ice-water monitor->quench filter Vacuum filter and wash with water quench->filter purify Recrystallize from ethanol/water filter->purify dry Dry under vacuum purify->dry end α-D-Glucopyranose Pentaacetate dry->end

Caption: General experimental workflow for the synthesis of α-D-Glucopyranose Pentaacetate.

troubleshooting_workflow start Low/No Yield? check_moisture Anhydrous conditions? start->check_moisture Yes check_catalyst Sufficient catalyst? check_moisture->check_catalyst Yes solution_moisture Dry glassware/reagents. Use molecular sieves. check_moisture->solution_moisture No check_temp Optimal temperature? check_catalyst->check_temp Yes solution_catalyst Increase catalyst loading. check_catalyst->solution_catalyst No check_time Sufficient time? check_temp->check_time Yes solution_temp Increase temperature. check_temp->solution_temp No solution_time Increase reaction time. check_time->solution_time No failure Consult further literature check_time->failure Yes success Problem Resolved solution_moisture->success solution_catalyst->success solution_temp->success solution_time->success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Recrystallization of α-D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of α-D-Glucopyranose, pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure α-D-glucopyranose pentaacetate?

The reported melting point for α-D-glucopyranose pentaacetate is in the range of 111-114 °C.[1] A broad melting point range below this window may indicate the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of α-D-glucopyranose pentaacetate?

A variety of solvents can be used for the recrystallization of α-D-glucopyranose pentaacetate. It is soluble in several organic solvents like ethanol (B145695) and chloroform.[1] A common and effective solvent system is a mixture of methanol (B129727) and water, typically in a ratio of approximately 1:2.[2] Other suitable recrystallization solvents include ethanol, isopropanol, butanol, acetone, butanone, and ethyl acetate, as well as their aqueous solutions.[3] An 80% (w/w) aqueous ethanol solution has also been successfully used.[3]

Q3: How can I remove the β-anomer impurity from my α-D-glucopyranose pentaacetate product?

The β-anomer is a common impurity in the synthesis of the α-anomer. Recrystallization is the primary method for separating the two anomers. Due to differences in their crystal structures and solubilities, a carefully chosen solvent system can preferentially crystallize the desired α-anomer, leaving the β-anomer in the mother liquor. A mixture of the two anomers is often a byproduct in industrial production and can be a challenge to separate due to the high cost.[4]

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

The formation of an oil, or "oiling out," can occur for several reasons. This often happens if the melting point of the compound is low relative to the boiling point of the solvent. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system with a lower boiling point may also prevent this issue.

Q5: What is a typical yield for the recrystallization of α-D-glucopyranose pentaacetate?

Yields can vary depending on the initial purity of the crude product and the specific recrystallization procedure used. A reported synthesis followed by recrystallization from ethanol gave a yield of 75% for the pure product.[5] Another procedure involving an 80% (w/w) aqueous ethanol recrystallization reported a product yield of 69.6%.[3]

Data Presentation

Table 1: Physical and Recrystallization Properties of α-D-Glucopyranose Pentaacetate

PropertyValue/InformationSource(s)
Molecular Formula C₁₆H₂₂O₁₁[1][6]
Molecular Weight 390.34 g/mol [1][6]
Appearance White crystalline powder[1]
Melting Point (°C) 111 - 114[1]
Solubility Soluble in water, easily soluble in ethanol and chloroform.[1]
Recrystallization Solvents Methanol/water (~1:2), Ethanol, Isopropanol, Butanol, Acetone, Butanone, Ethyl Acetate, Aqueous solutions of the aforementioned solvents.[2][3]
Example Recrystallization Yield 69.6% (from 80% aq. ethanol), 75% (from ethanol)[3][5]
Purity after Recrystallization ≥98.0% (by GC)[1]

Experimental Protocols

Detailed Methodology for Recrystallization from Methanol/Water

This protocol is adapted from a standard laboratory procedure for the synthesis and purification of D-glucose pentaacetate.[2]

  • Dissolution: Place the crude α-D-glucopyranose pentaacetate in an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid. This should be done on a hot plate with gentle heating and stirring.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add water (the anti-solvent) dropwise to the hot solution until you observe the first signs of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few more drops of hot methanol to the cloudy solution until it becomes clear again. The goal is to have a saturated solution at the boiling point of the solvent mixture.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same ratio used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum for a sufficient amount of time to remove all traces of solvent.

  • Analysis: Determine the weight of the pure product to calculate the yield and measure its melting point to assess purity.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude α-D-Glucopyranose Pentaacetate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure α-D-Glucopyranose Pentaacetate Crystals dry->end_product

Caption: General workflow for the recrystallization of α-D-glucopyranose pentaacetate.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product is Impure (e.g., broad melting point) start->impure_product sol_no_crystals1 Too much solvent used. -> Concentrate solution and re-cool. no_crystals->sol_no_crystals1 sol_no_crystals2 Solution is supersaturated. -> Scratch flask or add seed crystal. no_crystals->sol_no_crystals2 sol_no_crystals3 Cooling too rapid. -> Allow for slower cooling. no_crystals->sol_no_crystals3 sol_oiling_out1 Cooling too rapid. -> Reheat, add more solvent, cool slowly. oiling_out->sol_oiling_out1 sol_oiling_out2 Inappropriate solvent. -> Choose a different solvent system. oiling_out->sol_oiling_out2 sol_low_yield1 Too much solvent used. -> Recover product from mother liquor. low_yield->sol_low_yield1 sol_low_yield2 Premature crystallization. -> Filter while hot. low_yield->sol_low_yield2 sol_low_yield3 Washing with warm solvent. -> Use ice-cold washing solvent. low_yield->sol_low_yield3 sol_impure_product1 Crystallization was too rapid. -> Re-dissolve and cool more slowly. impure_product->sol_impure_product1 sol_impure_product2 Incomplete removal of impurities. -> Perform a second recrystallization. impure_product->sol_impure_product2 sol_impure_product3 Presence of β-anomer. -> Optimize solvent system for selective crystallization. impure_product->sol_impure_product3

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Alpha-D-Glucopyranose Pentaacetate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of alpha-D-Glucopyranose pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing alpha-D-Glucopyranose pentaacetate?

A1: The most prevalent methods involve the acetylation of D-glucose using acetic anhydride (B1165640). The choice of catalyst is crucial for anomeric selectivity. Acidic catalysts, such as zinc chloride (ZnCl₂) or sulfuric acid, typically favor the formation of the thermodynamically more stable alpha-anomer.[1][2] Basic catalysts, like sodium acetate, tend to yield the beta-anomer as the primary product.[1][3] Anomerization of the more easily accessible β-D-glucose pentaacetate to the α-anomer using Lewis acids is also a common strategy.[4]

Q2: Why is controlling the anomeric purity (α vs. β) a significant challenge?

A2: During the acetylation of glucose, a mixture of alpha and beta anomers is often produced.[5][6] The ratio of these anomers is highly dependent on the reaction conditions, including the catalyst, temperature, and reaction time.[7] The beta-anomer is often the kinetic product, while the alpha-anomer is the thermodynamic product.[2] Achieving high anomeric purity is critical for pharmaceutical applications and requires careful control over the synthesis and purification steps. Separating the anomers can be challenging, often requiring multiple recrystallizations, which can lead to significant yield loss.[8]

Q3: What are the primary environmental concerns when scaling up production?

A3: A major environmental issue arises from the purification process. Traditional methods often involve washing the crude product with large volumes of cold water to remove excess acetic anhydride, acetic acid, and catalyst.[5][6] This generates a substantial amount of acidic wastewater, which requires treatment before disposal.[5] The use of organic solvents for extraction and recrystallization also presents challenges related to solvent recovery and emissions.

Q4: What general challenges should be anticipated when moving from lab-scale to large-scale production?

A4: Scaling up production introduces several complexities beyond simply increasing reagent quantities. Key challenges include:

  • Process Reproducibility: Ensuring consistent product quality and yield between batches.[9]

  • Heat and Mass Transfer: Larger reaction volumes can lead to thermal gradients and inefficient mixing, affecting reaction kinetics and impurity profiles.[9][10]

  • Supply Chain Management: Sourcing consistent quality raw materials in larger quantities can be a bottleneck.[9]

  • Cost Control: Capital investment for larger equipment and potential process inefficiencies can significantly impact the final product cost.[9]

Troubleshooting Guides

Problem 1: Low Product Yield

Q: My final yield of alpha-D-Glucopyranose pentaacetate is consistently low after purification. What are the likely causes and solutions?

A: Low yield is a common issue that can stem from several stages of the process.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Catalyst Activity: Ensure the catalyst (e.g., ZnCl₂) is anhydrous and active. - Optimize Reaction Time/Temp: The reaction can be slow at room temperature; consider moderate heating (e.g., 50°C) to ensure completion.[11] Monitor the reaction progress using TLC or HPLC.
Product Loss During Workup - Washing: Excessive washing of the crude product with water can dissolve a significant portion of the product.[5] Minimize the volume of water used or use a saturated brine solution. - Extraction: Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., toluene, dichloromethane).
Product Loss During Recrystallization - Solvent Choice: The choice of recrystallization solvent (e.g., aqueous ethanol) is critical.[5] If the product is too soluble, yields will be poor. Perform small-scale solubility tests to find the optimal solvent system and ratio. - Cooling Rate: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly.
Side Reactions - Degradation: High reaction temperatures or prolonged exposure to strong acids can cause charring or degradation of the carbohydrate. Maintain careful temperature control.
Problem 2: Product is Impure / Fails to Crystallize

Q: The isolated product is a sticky syrup instead of a white crystalline solid, and GC/NMR analysis shows significant impurities. How can I resolve this?

A: A syrupy product indicates the presence of impurities that inhibit crystallization. The most common impurity is the beta-anomer.

Potential Cause Troubleshooting Steps
Presence of Beta-Anomer - Anomerization: If the beta-anomer is the major impurity, you can convert it to the alpha-anomer. Dissolve the crude mixture in acetic anhydride with a Lewis acid catalyst and heat to drive the equilibrium towards the more stable alpha-anomer.[4] - Selective Precipitation/Crystallization: The alpha and beta anomers have different solubilities in certain solvents. Acetic acid solutions, for instance, preferentially dissolve the alpha-anomer, allowing the beta-anomer to be separated by filtration.[8]
Residual Solvents/Reagents - Acetic Acid/Anhydride: Ensure complete removal of acetic acid and acetic anhydride during the workup. This is often achieved by quenching the reaction mixture in ice water followed by neutralization with a weak base like sodium bicarbonate.[6] - Drying: Dry the product thoroughly under vacuum to remove any residual organic solvents used for extraction or crystallization.
Other Byproducts - Activated Carbon Treatment: If the product is colored, this may be due to degradation byproducts. Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove these impurities, although this may also lead to some product loss.[5] - Chromatography: For high-purity applications, column chromatography may be necessary, though it is less ideal for very large-scale production due to cost and solvent usage.

Experimental Protocols

Protocol 1: Synthesis of alpha-D-Glucopyranose Pentaacetate using Zinc Chloride Catalyst

This protocol is a common lab-scale method that favors the formation of the alpha-anomer.

Materials:

  • D-Glucose (anhydrous)

  • Acetic Anhydride

  • Zinc Chloride (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous D-glucose in acetic anhydride (using 5-10 molar equivalents relative to glucose).[3]

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous zinc chloride (e.g., 0.1-0.2 equivalents). Note: The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature. The suspension should gradually dissolve as the reaction proceeds. The reaction can be gently heated (40-50°C) to increase the rate. Monitor the reaction's completion via TLC (staining with a p-anisaldehyde solution).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring. This will precipitate the crude product and hydrolyze excess acetic anhydride.

  • Neutralization & Extraction: Allow the precipitate to solidify. Filter the crude product. Alternatively, extract the aqueous mixture with dichloromethane. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure alpha-D-Glucopyranose pentaacetate as a white crystalline solid.[5]

Data Presentation

Table 1: Comparison of Catalysts and Typical Outcomes
CatalystAnomer FavoredTypical ConditionsKey Considerations
Zinc Chloride (ZnCl₂) / Lewis Acids Alpha (Thermodynamic)Room temp to 50°CCatalyst must be anhydrous. Reaction can be exothermic.[1]
Sodium Acetate (NaOAc) Beta (Kinetic)Elevated temp (e.g., 100°C)Reaction can be rapid and difficult to control at high temperatures.[2][3]
Sulfuric Acid / Perchloric Acid AlphaRoom temp, exothermicStrong acid can cause charring/degradation if not controlled.[12]
Pyridine AlphaRoom tempOften used as both catalyst and solvent; large quantities are toxic and difficult to remove.[7][13]
Table 2: Example Scale-Up Data for Anomerization Process[5]
ParameterValue
Starting Material 500 kg Mixed Anomer Glucose Pentaacetate (α-content: 49.2%)
Reaction Solvent 50 kg 50% Acetic Anhydride / Acetic Acid
Catalyst 5 kg Sulfuric Acid
Reaction Conditions 100 °C for 4 hours
Neutralizing Agent 5.5 kg Sodium Carbonate (Yellow soda ash)
Recrystallization Solvent 600 kg 80% (w/w) Aqueous Ethanol
Final Product Yield 348 kg α-D-Glucopyranose pentaacetate (69.6% yield based on α-content)
Final Product Purity (GC) 99.1%
Melting Point 113–114 °C

Visualizations

Experimental Workflow Diagram

experimental_workflow start_end start_end process process input input decision decision output output analysis analysis start Start glucose D-Glucose Acetic Anhydride start->glucose reaction Acetylation (Catalyst: ZnCl2) glucose->reaction quench Quench (Ice Water) reaction->quench extract Extraction & Neutralization quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude purify Recrystallization (Ethanol/Water) crude->purify check_purity Purity Check (GC/NMR) purify->check_purity is_pure Pure? check_purity->is_pure is_pure->purify No final_product Final Product: α-D-Glucopyranose Pentaacetate is_pure->final_product Yes stop End final_product->stop

Caption: General experimental workflow for the synthesis and purification of α-D-Glucopyranose pentaacetate.

Troubleshooting Logic Diagram

troubleshooting_flow problem problem question question action action cause cause start_node Problem: Low Yield or Impure Product q1 Is the product a non-crystallizing syrup? start_node->q1 q2 Is yield low after recrystallization? start_node->q2 q1->q2 No c1 Probable Cause: Anomeric Mixture / Impurities q1->c1 Yes c2 Probable Cause: Product loss during workup q2->c2 Yes c3 Probable Cause: Sub-optimal crystallization q2->c3 Yes a1 Action: 1. Check anomeric ratio (NMR). 2. Perform anomerization or selective crystallization. 3. Consider chromatography. c1->a1 a2 Action: 1. Minimize water washing volume. 2. Ensure complete extraction. 3. Check for complete precipitation. c2->a2 a3 Action: 1. Re-evaluate solvent system. 2. Ensure slow cooling rate. 3. Recover product from mother liquor. c3->a3

Caption: Decision tree for troubleshooting common issues in alpha-D-Glucopyranose pentaacetate production.

References

Validation & Comparative

A Comparative Guide to the Reactivity of α- and β-D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and drug development, the choice between anomeric forms of a glycosyl donor can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of alpha- and beta-D-Glucopyranose Pentaacetate, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate anomer for specific synthetic goals.

Executive Summary

The central difference in the reactivity of α- and β-D-glucopyranose pentaacetate lies in their kinetic versus thermodynamic profiles. The β-anomer is the kinetically favored product in base-catalyzed acetylations and exhibits higher reactivity in Lewis acid-catalyzed glycosylation reactions. This enhanced reactivity is attributed to the neighboring group participation of the acetate (B1210297) group at the C-2 position. Conversely, the α-anomer is the thermodynamically more stable of the two and is often the major product in reactions that reach equilibrium.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of the two anomers is presented below. These properties can influence their handling, solubility, and reactivity in various solvent systems.

Propertyα-D-Glucopyranose Pentaacetateβ-D-Glucopyranose Pentaacetate
Molar Mass 390.34 g/mol 390.34 g/mol
Melting Point 112-114 °C131-132 °C
[α]D (c=1, CHCl3) +102°+4°
Solubility Soluble in ethanol (B145695) and chloroform.Less soluble than the α-anomer in aqueous acetic acid. Soluble in chloroform.[1]
Thermodynamic Stability More stableLess stable
Kinetic Reactivity Less reactive in Lewis acid-catalyzed reactions.More reactive in Lewis acid-catalyzed reactions.

Reactivity Comparison: The Anomeric Effect and Neighboring Group Participation

The key to understanding the differential reactivity of the two anomers lies in the concepts of the anomeric effect and neighboring group participation. The α-anomer is stabilized by the anomeric effect, where the axial C1-O bond is electronically favored. This contributes to its greater thermodynamic stability.

The heightened reactivity of the β-anomer in many glycosylation reactions is a direct consequence of the participation of the acetyl group at the C-2 position. In the presence of a Lewis acid, the C-2 acetyl group can attack the anomeric center as the C-1 acetate departs, forming a stabilized dioxolanium ion intermediate. This intermediate then reacts with a nucleophile, typically from the less hindered alpha face, to yield the glycosylated product. This pathway is generally faster than the direct displacement of the C-1 acetate from the α-anomer.

Experimental Protocols

Below are representative experimental protocols for the synthesis of each anomer and a general procedure for a Lewis acid-catalyzed reaction where their differential reactivity can be observed.

Synthesis of β-D-Glucopyranose Pentaacetate (Kinetic Control)

This protocol utilizes sodium acetate as a basic catalyst, favoring the kinetically controlled formation of the β-anomer.

Materials:

  • D-glucose

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • To a flask containing acetic anhydride, add anhydrous sodium acetate and heat the mixture to boiling.

  • Slowly add dry D-glucose to the boiling solution.

  • After the initial vigorous reaction subsides, continue heating for a short period to ensure complete reaction.

  • Pour the hot reaction mixture into ice water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Collect the crude β-D-glucopyranose pentaacetate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure β-D-glucopyranose pentaacetate.

Synthesis of α-D-Glucopyranose Pentaacetate (Thermodynamic Control)

This protocol employs a Lewis acid catalyst, zinc chloride, which facilitates anomerization to the thermodynamically more stable α-anomer.

Materials:

  • D-glucose

  • Acetic anhydride

  • Anhydrous zinc chloride

  • Ethanol

Procedure:

  • To a flask containing acetic anhydride, cautiously add anhydrous zinc chloride with cooling.

  • Gradually add D-glucose to the mixture, maintaining the temperature below 50°C.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water and stir to precipitate the product.

  • Collect the crude α-D-glucopyranose pentaacetate by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure α-D-glucopyranose pentaacetate.

Lewis Acid-Catalyzed Anomerization: A Reactivity Comparison

This experiment demonstrates the higher reactivity of the β-anomer in the presence of a Lewis acid, leading to its conversion to the more stable α-anomer.

Materials:

  • β-D-Glucopyranose pentaacetate

  • α-D-Glucopyranose pentaacetate (for comparison)

  • Anhydrous chloroform

  • Stannic chloride (SnCl₄)

Procedure:

  • Prepare two separate solutions of β-D-glucopyranose pentaacetate and α-D-glucopyranose pentaacetate in anhydrous chloroform.

  • To each solution, add a catalytic amount of stannic chloride.

  • Monitor the reactions over time using ¹H NMR spectroscopy, paying close attention to the anomeric proton signals.

  • Expected Outcome: The ¹H NMR spectrum of the reaction starting with the β-anomer will show a gradual decrease in the signal corresponding to the β-anomeric proton and a concurrent increase in the signal for the α-anomeric proton, indicating anomerization. The reaction starting with the α-anomer will show little to no change, demonstrating its higher stability under these conditions.[2][3] The dissociation of the C1-carbon to acetoxy group bond is much more readily accomplished for the β-anomer than for the α-anomer.[3]

Mandatory Visualization

Lewis Acid-Catalyzed Anomerization of β-D-Glucopyranose Pentaacetate

Anomerization_Mechanism beta_anomer β-D-Glucopyranose Pentaacetate la_complex Lewis Acid Complex beta_anomer->la_complex + Lewis Acid dioxolanium_ion Dioxolanium Ion Intermediate la_complex->dioxolanium_ion Neighboring Group Participation (C2-OAc) oxocarbenium_ion Oxocarbenium Ion dioxolanium_ion->oxocarbenium_ion Ring Opening alpha_anomer α-D-Glucopyranose Pentaacetate oxocarbenium_ion->alpha_anomer Recombination of Acetate Ion (α-face attack) lewis_acid Lewis Acid (e.g., SnCl₄) alpha_anomer->lewis_acid lewis_acid->beta_anomer

Caption: Mechanism of Lewis acid-catalyzed anomerization of the β-anomer.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow start Start: α- and β-anomers of D-Glucopyranose Pentaacetate dissolve Dissolve in Anhydrous Chloroform start->dissolve add_catalyst Add Catalytic SnCl₄ dissolve->add_catalyst monitor_nmr Monitor Reaction by ¹H NMR Spectroscopy add_catalyst->monitor_nmr analyze Analyze Anomeric Proton Signals monitor_nmr->analyze beta_result β-anomer → α-anomer (Anomerization) analyze->beta_result For β-anomer alpha_result α-anomer remains (Stable) analyze->alpha_result For α-anomer

Caption: Workflow for comparing anomer reactivity via NMR.

References

A Spectroscopic Showdown: Unmasking the Anomers of D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the α- and β-anomers of D-Glucopyranose Pentaacetate, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct structural signatures. This guide provides researchers, scientists, and drug development professionals with the experimental data and protocols necessary to confidently distinguish between these two pivotal isomers.

The seemingly subtle difference in the orientation of the anomeric acetate (B1210297) group in α- and β-D-Glucopyranose pentaacetate profoundly influences their chemical and biological properties. For researchers in glycobiology and medicinal chemistry, the ability to unequivocally identify these anomers is paramount. This guide presents a head-to-head spectroscopic comparison, offering a clear and concise reference based on empirical data.

At a Glance: Key Spectroscopic Differentiators

The most telling distinctions between the α- and β-anomers are readily observed in their ¹H NMR spectra, particularly in the chemical shift and coupling constant of the anomeric proton (H-1). The equatorial orientation of the anomeric acetate in the β-anomer results in a larger coupling constant compared to the axial orientation in the α-anomer.

Data Presentation: A Comparative Spectroscopic Profile

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a direct comparison of the spectroscopic fingerprints of the two anomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Protonα-D-Glucopyranose Pentaacetate (ppm, J in Hz)β-D-Glucopyranose Pentaacetate (ppm, J in Hz)
H-16.33 (d, J = 3.7)5.72 (d, J = 8.4)
H-25.12 (dd, J = 10.4, 3.7)5.19 (t, J = 9.4)
H-35.47 (t, J = 10.0)5.11 (t, J = 9.7)
H-45.11 (t, J = 10.0)5.27 (t, J = 9.8)
H-54.12 (ddd, J = 10.0, 4.8, 2.4)3.84 (ddd, J = 10.0, 4.8, 2.4)
H-6a4.27 (dd, J = 12.4, 4.8)4.27 (dd, J = 12.4, 4.8)
H-6b4.10 (dd, J = 12.4, 2.4)4.13 (dd, J = 12.4, 2.4)
CH₃ (acetyl)2.19, 2.10, 2.05, 2.03, 2.022.09, 2.08, 2.03, 2.01, 1.98

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbonα-D-Glucopyranose Pentaacetate (ppm)β-D-Glucopyranose Pentaacetate (ppm)
C-189.191.7
C-269.872.9
C-370.270.3
C-468.368.3
C-569.972.9
C-661.861.8
C=O (acetyl)170.6, 170.1, 169.9, 169.4, 168.9170.6, 170.2, 169.9, 169.3, 169.0
CH₃ (acetyl)20.9, 20.7, 20.6, 20.5, 20.420.9, 20.7, 20.6, 20.5, 20.4

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Groupα-D-Glucopyranose Pentaacetateβ-D-Glucopyranose Pentaacetate
C=O (ester)~1750~1755
C-O (ester)~1230~1235
C-H (alkane)~2900-3000~2900-3000

Table 4: Mass Spectrometry Data (Electron Ionization)

Ionm/z (relative abundance)Fragmentation Pathway
[M]⁺390 (not observed)Molecular Ion
[M-CH₃CO]⁺347Loss of an acetyl group
[M-CH₃COOH]⁺330Loss of acetic acid
[C₁₄H₁₉O₉]⁺331Key fragment
[C₇H₁₁O₅]⁺187
[C₆H₇O₃]⁺127
[CH₃CO]⁺43 (base peak)Acetyl cation

Experimental Protocols: A Guide to Spectroscopic Analysis

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the glucose pentaacetate anomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

  • Data Analysis: Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 0.0 ppm for ¹³C. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the glucose pentaacetate anomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the acetate groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount (less than 1 mg) of the glucose pentaacetate anomer in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-450).

  • Data Analysis: Identify the molecular ion peak (if present) and the characteristic fragmentation pattern. The fragmentation of acetylated carbohydrates under EI often involves the loss of acetyl groups and acetic acid, as well as cleavage of the glycosidic bonds, providing valuable structural information. The base peak is typically observed at m/z 43, corresponding to the acetyl cation.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic comparison is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Glucose Pentaacetate Anomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Synthesis_Alpha Synthesis of α-D-Glucopyranose Pentaacetate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis_Alpha->NMR IR IR Spectroscopy Synthesis_Alpha->IR MS Mass Spectrometry Synthesis_Alpha->MS Synthesis_Beta Synthesis of β-D-Glucopyranose Pentaacetate Synthesis_Beta->NMR Synthesis_Beta->IR Synthesis_Beta->MS Data_Table Comparative Data Tables (Chemical Shifts, Coupling Constants, Absorption Bands, m/z values) NMR->Data_Table IR->Data_Table MS->Data_Table Structure_Elucidation Structural Elucidation and Anomer Identification Data_Table->Structure_Elucidation

Caption: Logical workflow for the comparative spectroscopic analysis of α- and β-D-glucopyranose pentaacetate.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of α- and β-D-glucopyranose pentaacetate. The data and protocols presented in this guide serve as a valuable resource for researchers, enabling confident structural assignment and facilitating advancements in fields that rely on the precise chemical characterization of carbohydrates. The distinct signature of the anomeric proton in ¹H NMR remains the most definitive and readily accessible method for distinguishing between these two important anomers.

A Comparative Guide to the Biological Activity of alpha-D-Glucopyranose, pentaacetate and Other Glucose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of alpha-D-Glucopyranose, pentaacetate and other selected glucose derivatives. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

This compound, a fully acetylated derivative of glucose, exhibits a range of biological activities, including insulinotropic, antimicrobial, and potential anti-inflammatory and anticancer effects. Its peracetylated nature allows it to readily cross cell membranes, where it can be hydrolyzed by intracellular esterases to release glucose and exert its effects. This guide compares the biological activities of this compound with its anomer, beta-D-Glucopyranose, pentaacetate, and other relevant glucose derivatives, providing available quantitative data and experimental context.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and other glucose derivatives.

Table 1: Insulinotropic Activity

CompoundConcentrationEffect on Insulin (B600854) ReleaseExperimental ModelReference
This compound 1.7 mMAugments insulin release evoked by succinic acid dimethyl ester.[1]Rat pancreatic islets[1]
beta-D-Glucopyranose, pentaacetate 1.7 mMAugments insulin release evoked by succinic acid dimethyl ester to a similar extent as the alpha-anomer.[1]Rat pancreatic islets[1]
Unesterified D-Glucose 1.7 mMLesser secretory response compared to the pentaacetate esters.[1]Rat pancreatic islets[1]
alpha-D-Galactose, pentaacetate 1.7 mMInhibits leucine-induced insulin release.[2]Rat pancreatic islets[2]
beta-D-Galactose, pentaacetate 1.7 mMInhibits leucine-induced insulin release to a lesser extent than the alpha-anomer.[2]Rat pancreatic islets[2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives Bacillus cereus, Bacillus megaterium, Escherichia coli, Salmonella typhi, Shigella sonnei, Pseudomonas speciesModerate to good activity[3]
Acylated D-glucopyranose derivatives Various bacteria and fungiGenerally more effective than glucofuranose derivatives.[4][4]

Table 3: Anti-inflammatory Activity (IC50)

CompoundAssayIC50Cell LineReference
Galloyl derivatives from Acer ginnala Nitric oxide production inhibitionPotent activityLPS-stimulated RAW264.7 cells[5]
Metal-based carboxylate derivative α-amylase inhibition3.23 μg/mlIn vitro[6]
Metal-based carboxylate derivative α-glucosidase inhibition5.10 μg/mlIn vitro[6]

Note: Direct IC50 values for the anti-inflammatory activity of this compound were not found. The table includes data on other glucose derivatives and compounds with anti-inflammatory properties for comparison.

Table 4: Anticancer Activity (IC50)

Compound/DerivativeCancer Cell LineIC50Reference
D-Glucose MCF-7 (Human breast adenocarcinoma)Dose-dependent reduction in viability at high concentrations (10–80 mg/mL).[7][7]
Synthetic β-nitrostyrene derivative (CYT-Rx20) MCF-7, MDA-MB-231, ZR75-10.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL, respectively.[8][8]

Note: Specific IC50 values for this compound against cancer cell lines were not detailed in the initial search. The table provides data on D-glucose and another synthetic derivative for context.

Experimental Protocols

1. Assessment of Insulinotropic Activity in Pancreatic Islets

This protocol is based on methodologies described for studying the effects of glucose derivatives on insulin secretion from isolated pancreatic islets.[1][2]

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas, followed by purification.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow recovery.

  • Insulin Secretion Assay:

    • Groups of islets (e.g., 3-5 islets per vial) are pre-incubated in a Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 2.8 mM) for 30-60 minutes.

    • The pre-incubation buffer is replaced with fresh buffer containing the test compounds (e.g., this compound, other glucose derivatives, or control substances) at the desired concentrations, along with a secretagogue if required (e.g., succinic acid dimethyl ester or leucine).

    • The islets are incubated for a defined period (e.g., 60-90 minutes) at 37°C.

    • At the end of the incubation, an aliquot of the supernatant is collected for insulin measurement.

    • Insulin concentration is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • Results are typically expressed as the amount of insulin released per islet per unit of time (e.g., fmol/islet/90 min).

2. Determination of Antimicrobial Activity (MIC Assay)

This protocol is a standard method for assessing the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9][10][11]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 to 10^6 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an optimal temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.

3. Evaluation of Anti-inflammatory Activity in Macrophages

This protocol outlines a common method for assessing the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, is measured in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits.

  • Western Blot Analysis: The expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs, are analyzed by Western blotting to elucidate the mechanism of action.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the inflammatory response (e.g., NO production or cytokine release) is calculated as the IC50 value.

4. Assessment of Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway Diagrams

Insulin Secretion and Signaling

The insulinotropic action of this compound is believed to be mediated by its intracellular hydrolysis to glucose, which then enters the glycolytic pathway, leading to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium channels, causing membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Insulin_Signaling cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell alpha-D-Glucopyranose_pentaacetate α-D-Glucopyranose, pentaacetate alpha-D-Glucopyranose_pentaacetate_in α-D-Glucopyranose, pentaacetate alpha-D-Glucopyranose_pentaacetate->alpha-D-Glucopyranose_pentaacetate_in Membrane Permeation Esterases Intracellular Esterases alpha-D-Glucopyranose_pentaacetate_in->Esterases Hydrolysis Glucose Glucose Esterases->Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP_channel ATP-sensitive K+ Channel (Closed) ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Open) Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis

Caption: Proposed mechanism of insulin secretion by α-D-Glucopyranose, pentaacetate.

Inflammatory Signaling Pathways

Glucose derivatives can modulate inflammatory responses, often through the NF-κB and MAPK signaling pathways. High glucose levels, for instance, can induce inflammatory responses through the generation of reactive oxygen species (ROS), which in turn activate these pathways.

Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_cell_response Macrophage Stimulus e.g., High Glucose, LPS ROS ↑ ROS Stimulus->ROS MAPK_pathway MAPK Pathway (JNK, p38, ERK) ROS->MAPK_pathway NFkB_pathway NF-κB Pathway ROS->NFkB_pathway MAPK_pathway->NFkB_pathway Activation IKK IKK NFkB_pathway->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB releases NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation Inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Inflammatory_genes Glucose_Derivative Glucose Derivative (e.g., α-D-Glucopyranose, pentaacetate) Glucose_Derivative->ROS Modulation Glucose_Derivative->NFkB_pathway Modulation

Caption: Overview of NF-κB and MAPK inflammatory signaling pathways.

References

Efficacy of different catalysts for alpha-D-Glucopyranose, pentaacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Efficacy in the Acetylation of D-Glucose.

The synthesis of α-D-Glucopyranose pentaacetate, a crucial intermediate in the development of various pharmaceuticals and a key building block in carbohydrate chemistry, is highly dependent on the choice of catalyst. The selection of a catalyst not only influences the reaction rate and yield but also dictates the stereoselectivity of the anomeric center, determining the ratio of α to β isomers. This guide provides an objective comparison of the efficacy of different catalysts for this synthesis, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

Comparative Performance of Catalysts

The choice of catalyst is a critical parameter in the acetylation of D-glucose, directly impacting the anomeric configuration of the final product. Acidic catalysts generally favor the formation of the thermodynamically more stable α-anomer, while basic catalysts typically yield the kinetically favored β-anomer.[1][2] The following table summarizes the performance of several common catalysts in the synthesis of D-glucopyranose pentaacetate.

CatalystCatalyst TypeReaction ConditionsYield (α-anomer)Yield (β-anomer)Key Observations
Perchloric Acid (HClO₄) Protonic AcidAcetic anhydride (B1165640), Room Temp., 0.5 h~99% (quantitative)[3]-Highly efficient and selective for the α-anomer. The reaction is rapid and occurs at room temperature without external heating.[3]
Sulfuric Acid (H₂SO₄) Protonic AcidAcetic anhydride, exothermicHigh (predominantly α)-A strong acid catalyst that effectively promotes the formation of the α-anomer. The reaction is vigorous and may require cooling.[4]
Zinc Chloride (ZnCl₂) Lewis AcidAcetic anhydride, heatingHigh (predominantly α)-A common and effective Lewis acid catalyst for producing the α-anomer.[1] It can also be used to anomerize the β-pentaacetate to the α-form upon heating.[1]
Iodine (I₂) Lewis AcidAcetic anhydride87%-An effective Lewis acid catalyst for the formation of the α-anomer.
Sodium Acetate (B1210297) (NaOAc) BasicAcetic anhydride, ~90-100°C, 1.5-3 h-68-77%The classical catalyst for the synthesis of the β-anomer.[5]

Experimental Workflow

The general experimental workflow for the synthesis of D-glucopyranose pentaacetate is depicted in the following diagram. The process typically involves the dissolution or suspension of D-glucose in acetic anhydride, followed by the addition of a catalyst. The reaction mixture is then stirred under controlled temperature conditions. The work-up procedure commonly involves the precipitation of the product in ice-water, followed by filtration, washing, and recrystallization to obtain the pure anomer.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation and Purification D_Glucose D-Glucose Mix Mixing D_Glucose->Mix Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mix Catalyst Catalyst Addition Mix->Catalyst Reaction Acetylation Reaction (Controlled Temperature) Catalyst->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product Pure α/β-D-Glucopyranose Pentaacetate Recrystallization->Final_Product

General workflow for the synthesis of D-glucopyranose pentaacetate.

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of α-D-glucopyranose pentaacetate using selected catalysts.

Synthesis of α-D-Glucopyranose Pentaacetate using Perchloric Acid (HClO₄)

This method is highly efficient for the selective synthesis of the α-anomer.[6]

  • Materials:

    • D-glucose

    • Acetic anhydride

    • 70% Perchloric acid

    • Ice water

    • Ethanol (B145695) (for recrystallization)

  • Procedure:

    • In a conical flask, add D-glucose to acetic anhydride (e.g., 10 ml per gram of glucose).

    • With constant swirling, add 70% perchloric acid dropwise (e.g., 0.7 ml per gram of glucose). Maintain the temperature below 35°C, cooling if necessary.

    • Continue swirling until the glucose is completely dissolved.

    • Let the mixture stand at room temperature for approximately 30 minutes.

    • Pour the reaction mixture into a beaker containing ice water with vigorous stirring.

    • The solid product will precipitate. Filter the product and wash thoroughly with cold water.

    • Dry the crude product and recrystallize from hot ethanol to obtain pure α-D-glucopyranose pentaacetate.

Synthesis of β-D-Glucopyranose Pentaacetate using Sodium Acetate (NaOAc)

This is a classic and reliable method for the preparation of the β-anomer.[5]

  • Materials:

    • Anhydrous D-glucose

    • Anhydrous sodium acetate

    • Acetic anhydride

    • Ice water

    • Methanol-water mixture (for recrystallization)

  • Procedure:

    • Place anhydrous D-glucose (e.g., 5 g) and anhydrous sodium acetate (e.g., 4 g) in a round-bottomed flask.

    • Carefully add acetic anhydride (e.g., 25 mL).

    • Heat the mixture to approximately 90-100°C for 90 minutes with occasional swirling to ensure thorough mixing.

    • Cool the flask to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water (e.g., 250 mL) while stirring.

    • Filter the precipitated product and wash it with cold water.

    • Dry the crude product.

    • Recrystallize the material from a mixture of methanol (B129727) and water (e.g., ~1:2 ratio) to obtain pure β-D-glucopyranose pentaacetate.

Synthesis of α-D-Glucopyranose Pentaacetate using Zinc Chloride (ZnCl₂)

This procedure utilizes a Lewis acid catalyst to favor the formation of the α-anomer.

  • Materials:

    • Anhydrous D-glucose

    • Anhydrous zinc chloride

    • Acetic anhydride

    • Ice water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a flask, combine anhydrous D-glucose and acetic anhydride.

    • Add a catalytic amount of anhydrous zinc chloride.

    • Heat the mixture, for example, on a steam bath, to initiate and sustain the reaction.

    • After the reaction is complete (typically monitored by the dissolution of glucose), cool the mixture.

    • Pour the cooled mixture into ice water to precipitate the product.

    • Collect the solid by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to yield pure α-D-glucopyranose pentaacetate.

Signaling Pathways and Logical Relationships

The choice of catalyst dictates the stereochemical outcome of the glucose acetylation through different reaction pathways.

CatalystSelectivity cluster_acid Acidic Catalysis (e.g., HClO₄, H₂SO₄, ZnCl₂) cluster_base Basic Catalysis (e.g., NaOAc) Start D-Glucose + Acetic Anhydride Acid_Pathway Thermodynamic Control Start->Acid_Pathway Base_Pathway Kinetic Control Start->Base_Pathway Alpha_Anomer α-D-Glucopyranose Pentaacetate Acid_Pathway->Alpha_Anomer Favored Product Beta_Anomer β-D-Glucopyranose Pentaacetate Base_Pathway->Beta_Anomer Favored Product

Catalyst influence on anomeric selectivity in glucose acetylation.

References

The Anomeric Effect in Alpha-D-Glucopyranose Pentaacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. This guide provides a comparative analysis of the anomeric effect in alpha-D-Glucopyranose pentaacetate, offering experimental data and detailed protocols for its characterization. By understanding the nuances of this effect, researchers can better predict molecular conformation, reactivity, and biological activity, which is crucial in the design and development of carbohydrate-based therapeutics and diagnostics.

Unraveling the Anomeric Effect: A Stereoelectronic Perspective

In simple terms, the anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, despite the expected steric hindrance. This counterintuitive preference is attributed to a stabilizing stereoelectronic interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the C1-substituent bond. In the case of alpha-D-Glucopyranose pentaacetate, the axial orientation of the C1-acetate group allows for this favorable orbital overlap, leading to a more stable conformation compared to what sterics alone would predict.

Comparative Analysis: Alpha- vs. Beta-Anomers of D-Glucopyranose Pentaacetate

The most direct comparison to illustrate the anomeric effect in alpha-D-Glucopyranose pentaacetate is with its beta anomer, where the C1-acetate group is in the equatorial position. While the beta anomer is sterically favored, the alpha anomer gains stability from the anomeric effect. The net result is a delicate balance of these opposing forces, which can be quantified through various experimental and computational techniques.

Quantitative Data Summary

The following tables summarize key experimental and computational data that highlight the differences between the alpha and beta anomers of D-Glucopyranose pentaacetate, providing evidence for the anomeric effect.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Parameter alpha-D-Glucopyranose Pentaacetate beta-D-Glucopyranose Pentaacetate Key Observation Indicating Anomeric Effect
¹H NMR
Chemical Shift of H1 (δ, ppm)~6.32~5.75The anomeric proton (H1) in the alpha anomer is typically found at a higher chemical shift (downfield) due to its axial orientation and the influence of the ring oxygen's lone pairs.
Coupling Constant (³JH1,H2, Hz)~3.7~8.1The smaller coupling constant in the alpha anomer is characteristic of a gauche relationship between the axial H1 and equatorial H2, a direct consequence of the axial C1-OAc bond. The larger coupling constant in the beta anomer reflects a trans-diaxial relationship between H1 and H2.
¹³C NMR
Chemical Shift of C1 (δ, ppm)~89.0~91.7The anomeric carbon (C1) in the alpha anomer is shielded (appears at a lower chemical shift) compared to the beta anomer.

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Table 2: X-ray Crystallographic Data (Selected Bond Lengths and Angles)

Parameter alpha-D-Glucopyranose Pentaacetate beta-D-Glucopyranose Pentaacetate (Theoretical/Comparative) Structural Evidence of Anomeric Effect
C1-O5 Bond Length (Å)ShorterLongerThe shortening of the endocyclic C1-O5 bond in the alpha anomer is consistent with the donation of electron density from the oxygen lone pair into the C1-OAc σ* orbital, indicating a stronger bond.
C1-O(acetate) Bond Length (Å)LongerShorterThe lengthening of the exocyclic C1-O(acetate) bond in the alpha anomer is a consequence of the population of its antibonding orbital.
O5-C1-O(acetate) Bond Angle (°)SmallerLargerThe bond angle is influenced by the stereoelectronic interactions and steric repulsions.

Access to specific crystallographic data for alpha-D-glucopyranose pentaacetate can be obtained from the Cambridge Structural Database (CSD) under reference code 911297. Comparative data for the beta anomer is often derived from computational models or related crystal structures.

Table 3: Computational Conformational Energy Analysis

Parameter alpha-D-Glucopyranose Pentaacetate (Gas Phase) beta-D-Glucopyranose Pentaacetate (Gas Phase) Energetic Manifestation of the Anomeric Effect
Relative Energy (kcal/mol)LowerHigherComputational studies in the gas phase often show the alpha anomer to be more stable than the beta anomer, directly quantifying the energetic contribution of the anomeric effect over steric hindrance. The energy difference can vary depending on the level of theory and basis set used.

Experimental and Computational Protocols

To facilitate further research, detailed methodologies for the key experiments and calculations are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the anomeric configuration and quantify the relative populations of the alpha and beta anomers in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the D-Glucopyranose pentaacetate sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to achieve good line shape and resolution.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Integrate the signals corresponding to the anomeric protons (H1) of the alpha and beta anomers to determine their relative ratio.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a sufficient number of scans, which will be significantly higher than for ¹H NMR, to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY and HSQC) Acquisition (Optional but Recommended):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and confirm the assignment of H1 and H2.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons, confirming the assignment of C1.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Measure the chemical shifts (δ) and coupling constants (J) for the anomeric signals.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of alpha-D-Glucopyranose pentaacetate in the solid state, providing direct evidence of bond lengths and angles.

Protocol:

  • Crystal Growth: Grow single crystals of alpha-D-Glucopyranose pentaacetate suitable for X-ray diffraction. This can typically be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

  • Data Analysis:

    • Analyze the refined structure to determine the key geometric parameters related to the anomeric center (C1-O5 and C1-OAc bond lengths, O5-C1-OAc bond angle).

    • Compare these values with those of related structures or theoretical models.

Computational Chemistry (Density Functional Theory)

Objective: To calculate the relative energies of the alpha and beta anomers and to analyze the electronic structure to understand the origin of the anomeric effect.

Protocol:

  • Structure Building: Build the initial 3D structures of both alpha- and beta-D-Glucopyranose pentaacetate using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): Perform a conformational search to identify the lowest energy conformers for each anomer.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization calculations for the lowest energy conformers using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) or larger basis set.

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, Gibbs free energies).

  • Single-Point Energy Calculation (for higher accuracy): Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method like G4MP2).

  • Analysis:

    • Compare the calculated relative energies (electronic energy, Gibbs free energy) of the alpha and beta anomers.

    • Analyze the optimized geometries to compare bond lengths and angles.

    • Perform a Natural Bond Orbital (NBO) analysis to quantify the stabilizing n -> σ* interaction responsible for the anomeric effect.

Visualizing the Anomeric Effect

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Orbital interaction in the anomeric effect.

Note: The image source in the DOT script is a placeholder and should be replaced with actual images of the alpha and beta anomers for proper rendering.

Experimental_Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis Sample D-Glucopyranose Pentaacetate Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Xray Single-Crystal X-ray Diffraction Sample->Xray NMR_Data Chemical Shifts Coupling Constants Anomer Ratio NMR->NMR_Data Xray_Data Bond Lengths Bond Angles Conformation Xray->Xray_Data Conclusion Comprehensive Understanding of the Anomeric Effect NMR_Data->Conclusion Evidence of Anomeric Effect Xray_Data->Conclusion Structural Basis Model Molecular Modeling (alpha & beta anomers) DFT DFT Calculations (Geometry Optimization, Energy Calculation) Model->DFT NBO NBO Analysis DFT->NBO Comp_Data Relative Energies Optimized Geometries Orbital Interactions DFT->Comp_Data Comp_Data->Conclusion Energetic & Electronic Explanation

Caption: Workflow for anomeric effect analysis.

This guide provides a comprehensive overview of the anomeric effect in alpha-D-Glucopyranose pentaacetate, supported by comparative data and detailed experimental protocols. By applying these methodologies, researchers can gain a deeper understanding of this critical stereoelectronic effect and its implications for the structure, function, and design of carbohydrates and glycoconjugates.

Comparative analysis of glycosylation methods using alpha-D-Glucopyranose, pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. α-D-Glucopyranose pentaacetate, a readily available and stable derivative of glucose, serves as a versatile glycosyl donor in several key glycosylation methods. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual representations of reaction workflows to aid in the selection of the most suitable technique for a given synthetic challenge.

Overview of Key Glycosylation Methods

The primary glycosylation strategies employing α-D-glucopyranose pentaacetate as a precursor involve its conversion to a more reactive glycosyl donor, typically a glycosyl halide or the direct use of the acetate (B1210297) as a donor under Lewis acid catalysis. The two most prominent methods stemming from these approaches are the Koenigs-Knorr reaction and the Helferich modification.

Koenigs-Knorr Reaction

One of the oldest and most fundamental glycosylation reactions, the Koenigs-Knorr reaction, involves the use of a glycosyl halide (typically a bromide or chloride) as the glycosyl donor.[1] In the context of α-D-glucopyranose pentaacetate, this substrate is first converted to the corresponding acetobromoglucose. This glycosyl bromide is then reacted with an alcohol (the glycosyl acceptor) in the presence of a promoter, traditionally a silver salt like silver carbonate or silver oxide.[1][2] A key feature of this method when using acetyl protecting groups is the neighboring group participation of the acetate at C-2, which leads to the formation of a 1,2-trans glycosidic linkage, resulting predominantly in the β-anomer.[1]

Helferich Method

The Helferich method represents a modification of the Koenigs-Knorr reaction and can be categorized into two main variations. The first involves the use of mercury salts, such as mercuric bromide/mercuric oxide or mercuric cyanide, as promoters instead of silver salts for the reaction of glycosyl halides with alcohols.[1][3] The second, and more distinct, variation of the Helferich method employs the glycosyl acetate, such as α-D-glucopyranose pentaacetate, directly as the glycosyl donor. This reaction is promoted by a Lewis acid, for instance, a metal halide.[3][4] This direct approach avoids the prerequisite step of converting the pentaacetate to a glycosyl halide.

Comparative Performance Data

The choice of glycosylation method often hinges on factors such as yield, reaction time, and, crucially, the stereoselectivity of the resulting glycosidic bond. The following table summarizes typical performance data for the Koenigs-Knorr and Helferich methods. It is important to note that yields and stereoselectivity are highly dependent on the specific substrates, reaction conditions, and promoters used.

MethodGlycosyl DonorPromoterTypical AcceptorTypical Yield (%)Stereoselectivity (β:α)Reference
Koenigs-Knorr AcetobromoglucoseAg₂O, Ag₂CO₃, CdCO₃Primary & Secondary Alcohols50-80%>20:1[5][6]
Helferich α-D-Glucopyranose PentaacetateBF₃·OEt₂, SnCl₄, ZnCl₂Phenols, Primary Alcohols60-95%High β-selectivity[7]
Helferich (modified) AcetobromoglucoseHg(CN)₂, HgBr₂Alcohols63-94%>20:1[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in synthetic carbohydrate chemistry. Below are representative procedures for the Koenigs-Knorr and Helferich glycosylation methods.

Protocol 1: Koenigs-Knorr Glycosylation

Step 1: Preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

  • Dissolve α-D-glucose pentaacetate in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HBr in acetic acid while stirring.

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Pour the reaction mixture into ice water and extract the product with dichloromethane (B109758).

  • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetobromoglucose.

Step 2: Glycosylation

  • Dissolve the glycosyl acceptor and the prepared acetobromoglucose in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add a silver salt promoter (e.g., silver carbonate or silver oxide) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the filtrate with appropriate aqueous solutions (e.g., sodium thiosulfate (B1220275) solution and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting glycoside by column chromatography.

Protocol 2: Helferich Glycosylation (Direct method)
  • Dissolve α-D-glucopyranose pentaacetate and the glycosyl acceptor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a Lewis acid promoter (e.g., boron trifluoride etherate or tin tetrachloride) dropwise at a controlled temperature (often 0 °C or room temperature).

  • Stir the reaction mixture, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reaction Workflows and Mechanisms

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the processes involved. The following diagrams were generated using the DOT language.

Koenigs_Knorr_Workflow cluster_prep Preparation of Glycosyl Bromide cluster_glycosylation Glycosylation cluster_workup Workup & Purification pentaacetate α-D-Glucopyranose Pentaacetate bromide Acetobromoglucose pentaacetate->bromide Bromination hbr HBr in Acetic Acid reaction_mixture Reaction Mixture bromide->reaction_mixture acceptor Alcohol (Acceptor) acceptor->reaction_mixture glycoside_crude Crude Glycoside reaction_mixture->glycoside_crude Glycosidic Bond Formation promoter Silver Salt (e.g., Ag2CO3) filtration Filtration glycoside_crude->filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification pure_glycoside Pure β-Glycoside purification->pure_glycoside

Caption: Workflow for the Koenigs-Knorr Glycosylation Method.

Helferich_Workflow cluster_reaction Direct Glycosylation cluster_workup Workup & Purification pentaacetate α-D-Glucopyranose Pentaacetate reaction_mixture Reaction Mixture pentaacetate->reaction_mixture acceptor Alcohol/Phenol (Acceptor) acceptor->reaction_mixture lewis_acid Lewis Acid (e.g., BF3·OEt2) quench Quenching reaction_mixture->quench Glycosidic Bond Formation extraction Extraction quench->extraction purification Column Chromatography extraction->purification pure_glycoside Pure β-Glycoside purification->pure_glycoside

Caption: Workflow for the Direct Helferich Glycosylation Method.

Koenigs_Knorr_Mechanism start Glycosyl Bromide oxocarbenium Oxocarbenium Ion Intermediate start->oxocarbenium Promoter (e.g., Ag+) dioxolanium Dioxolanium Ion (Neighboring Group Participation) oxocarbenium->dioxolanium attack Nucleophilic Attack by Acceptor (ROH) dioxolanium->attack oxonium Oxonium Ion attack->oxonium SN2-like product β-Glycoside oxonium->product Deprotonation

Caption: Simplified Mechanism of the Koenigs-Knorr Reaction.

Conclusion

Both the Koenigs-Knorr and Helferich methods are powerful tools for the synthesis of glycosides from α-D-glucopyranose pentaacetate. The Koenigs-Knorr reaction, proceeding through a glycosyl halide, is a classic and reliable method, particularly for achieving high β-selectivity due to neighboring group participation. The Helferich method offers a more direct approach by using the glycosyl acetate as the donor, which can be advantageous in terms of step economy. The choice between these methods will depend on the specific requirements of the synthesis, including the nature of the glycosyl acceptor, desired stereochemical outcome, and tolerance to the reaction conditions and promoters. This guide provides the foundational information to make an informed decision and to successfully implement these essential glycosylation techniques.

References

A Comparative Guide to Acetyl Group Determination: α-D-Glucopyranose Pentaacetate and its Alternatives as Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetyl groups is a critical analytical parameter in pharmaceutical development and materials science. The choice of a suitable standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of α-D-Glucopyranose pentaacetate as a primary standard for acetyl group determination against two viable alternatives: acetylsalicylic acid and triacetin (B1683017). The performance of these standards is evaluated across three common analytical techniques: titration, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Standard Compound Profiles

A suitable standard for acetyl group determination should ideally possess high purity, stability, a well-defined chemical structure, and a high acetyl content to ensure weighing accuracy. The properties of α-D-Glucopyranose pentaacetate and its alternatives are summarized below.

Propertyα-D-Glucopyranose PentaacetateAcetylsalicylic Acid (Aspirin)Triacetin (Glycerol Triacetate)
Molecular Formula C₁₆H₂₂O₁₁[1]C₉H₈O₄C₉H₁₄O₆[2]
Molecular Weight 390.34 g/mol [1]180.16 g/mol 218.20 g/mol [2]
Number of Acetyl Groups 513
Acetyl Group Content (%) 55.1%23.8%59.1%
Purity ≥99% (GC)[3]≥99.5%[4]≥98.5%[5]
Physical State White crystalline powder[3]White crystalline powder[4]Colorless oily liquid[2][5]
Solubility Soluble in ethanol (B145695), chloroform[6]Freely soluble in ethanol (95)[4]Soluble in ethanol[5]
Stability Stable under normal conditions.Gradually hydrolyzes in moist air to salicylic (B10762653) acid and acetic acid.[7]Stable.

Comparison of Analytical Methods

The choice of analytical method depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following table compares the utility of titration, HPLC, and FTIR for acetyl group determination.

Analytical MethodPrincipleAdvantagesDisadvantages
Titration (Saponification) The ester linkages of the acetyl groups are hydrolyzed (saponified) with a known excess of strong base. The remaining base is then back-titrated with a standard acid.Cost-effective, simple instrumentation.[8]Lower sensitivity, susceptible to interference from other acidic or basic functional groups, can be time-consuming.[9]
High-Performance Liquid Chromatography (HPLC) The acetylated compound is hydrolyzed, and the resulting acetic acid is separated and quantified using a suitable HPLC column and detector.High sensitivity, high specificity, suitable for complex matrices, can be automated for high throughput.[8][10]Higher cost of instrumentation and consumables, requires method development and validation.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy The characteristic carbonyl (C=O) stretching vibration of the acetyl group is measured. The intensity of this absorption band is proportional to the concentration of acetyl groups.Rapid, non-destructive, requires minimal sample preparation.[11][12]Generally less sensitive than HPLC, can be challenging for complex mixtures due to overlapping spectral bands, requires careful calibration.[9]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Titration Method (Saponification and Back-Titration)

This method is based on the saponification of the acetyl groups with a known excess of alcoholic potassium hydroxide (B78521), followed by titration of the excess alkali with a standard acid.

Experimental Workflow:

Titration_Workflow cluster_prep Sample and Standard Preparation cluster_sapon Saponification cluster_titration Titration cluster_calc Calculation start Weigh Standard/Sample dissolve Dissolve in Ethanol start->dissolve add_koh Add excess alcoholic KOH dissolve->add_koh reflux Reflux for 1 hour add_koh->reflux cool Cool to Room Temp. reflux->cool add_indicator Add Phenolphthalein (B1677637) cool->add_indicator titrate Titrate with HCl add_indicator->titrate endpoint Record Endpoint titrate->endpoint calculate Calculate Acetyl Content endpoint->calculate

Workflow for Acetyl Group Determination by Titration.

Protocol:

  • Standard/Sample Preparation: Accurately weigh approximately 250 mg of the standard (α-D-Glucopyranose pentaacetate, acetylsalicylic acid, or triacetin) or the sample into a 250 mL conical flask.

  • Add 25.0 mL of 0.5 M alcoholic potassium hydroxide solution.

  • Saponification: Attach a reflux condenser and heat the mixture in a boiling water bath for 1 hour.

  • Blank Preparation: Prepare a blank solution by refluxing 25.0 mL of 0.5 M alcoholic potassium hydroxide solution under the same conditions.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank solutions. Titrate the excess potassium hydroxide with 0.5 M hydrochloric acid until the pink color disappears.

  • Calculation: Calculate the acetyl content using the following formula: Acetyl Content (%) = [(V_b - V_s) × M_HCl × F × 100] / W Where:

    • V_b = Volume of HCl used for the blank (mL)

    • V_s = Volume of HCl used for the sample (mL)

    • M_HCl = Molarity of HCl

    • F = Molar mass of the acetyl group (43.045 g/mol )

    • W = Weight of the sample (mg)

High-Performance Liquid Chromatography (HPLC) Method

This method involves the hydrolysis of the acetylated compound to release acetic acid, which is then quantified by RP-HPLC with UV detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification start Weigh Standard/Sample hydrolyze Hydrolyze with NaOH start->hydrolyze neutralize Neutralize with Acid hydrolyze->neutralize filter Filter through 0.45 µm neutralize->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Acetic Acid calibrate->quantify calculate Calculate Acetyl Content quantify->calculate

Workflow for Acetyl Group Determination by HPLC.

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of acetic acid of known concentrations.

  • Sample/Standard Hydrolysis: Accurately weigh an appropriate amount of the standard or sample into a vial. Add a known volume of 1 M sodium hydroxide and heat at 60°C for 30 minutes to hydrolyze the acetyl groups.

  • Neutralization and Dilution: After cooling, neutralize the solution with 1 M hydrochloric acid and dilute to a known volume with the mobile phase.

  • HPLC Analysis:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A suitable buffer, such as 0.01 M potassium dihydrogen phosphate, adjusted to pH 2.5 with phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Quantification: Inject the hydrolyzed standard and sample solutions into the HPLC system. Create a calibration curve by plotting the peak area of acetic acid against its concentration for the standard solutions. Determine the concentration of acetic acid in the sample solution from the calibration curve.

  • Calculation: Calculate the acetyl content in the original sample based on the quantified acetic acid concentration and the initial sample weight.

Fourier-Transform Infrared (FTIR) Spectroscopy Method

This method relies on the quantitative measurement of the absorbance of the carbonyl (C=O) band of the acetyl group.

Experimental Workflow:

FTIR_Workflow cluster_prep Preparation cluster_ftir FTIR Analysis cluster_quant Quantification start Prepare KBr Pellets standards Standard Pellets start->standards samples Sample Pellets start->samples acquire Acquire Spectra standards->acquire samples->acquire baseline Baseline Correction acquire->baseline measure Measure Peak Area/Height baseline->measure calibrate Generate Calibration Curve measure->calibrate calculate Calculate Acetyl Content calibrate->calculate

Workflow for Acetyl Group Determination by FTIR.

Protocol:

  • Standard Preparation: Prepare a series of solid standards by mixing known amounts of the standard (e.g., α-D-Glucopyranose pentaacetate) with potassium bromide (KBr) to create a range of concentrations.

  • Sample Preparation: Prepare a KBr pellet of the sample by mixing a known amount of the sample with KBr.

  • FTIR Analysis:

    • Acquire the FTIR spectra of the standard and sample pellets over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic carbonyl (C=O) stretching band of the acetyl group, typically around 1730-1750 cm⁻¹.

  • Quantification:

    • Perform a baseline correction for the spectra.

    • Measure the peak height or area of the carbonyl band for each standard and the sample.

    • Create a calibration curve by plotting the peak height/area against the known concentration of the acetyl group in the standards.

  • Calculation: Determine the acetyl content of the sample from the calibration curve.

Performance Comparison and Recommendations

StandardTitrationHPLCFTIROverall Recommendation
α-D-Glucopyranose Pentaacetate Excellent: High acetyl content and purity provide a reliable and accurate standard for validating the titration method.Excellent: Stable and pure, making it a suitable reference material for developing and validating HPLC methods for acetyl determination.Good: Can be used to create a calibration curve for quantitative FTIR analysis, though careful preparation of solid standards is required.Highly Recommended: A versatile and reliable primary standard for all three methods due to its high purity, stability, and well-defined structure with multiple acetyl groups.
Acetylsalicylic Acid Good: A readily available and pure standard. Its single acetyl group makes calculations straightforward, but its lower acetyl content requires larger sample weights for similar accuracy to glucose pentaacetate.[7][13]Good: Can be used as a standard, particularly for methods analyzing aspirin (B1665792) and related compounds. Its potential for hydrolysis requires fresh solutions.[14]Good: The distinct carbonyl peak can be used for calibration in FTIR analysis, especially relevant for pharmaceutical applications involving aspirin.Recommended: A good, cost-effective alternative, especially for applications in the pharmaceutical industry where aspirin is a common analyte. Its stability in solution should be considered.
Triacetin Excellent: High acetyl content and purity make it an excellent standard for titration. Its liquid form can simplify sample preparation.[5]Excellent: A suitable standard for HPLC analysis due to its high purity and acetyl content.Good: Its liquid nature can be advantageous for preparing standards for ATR-FTIR analysis.Highly Recommended: A strong alternative to α-D-Glucopyranose pentaacetate, particularly where a liquid standard is preferred. Its high acetyl content is a significant advantage.

Conclusion

α-D-Glucopyranose pentaacetate stands out as a robust and versatile primary standard for the determination of acetyl groups across titration, HPLC, and FTIR methods. Its high purity, stability, and multiple acetyl groups contribute to accurate and reliable results. Acetylsalicylic acid and triacetin are also excellent alternatives, with their suitability depending on the specific application, cost considerations, and the preferred physical state of the standard. The choice of analytical method should be guided by the specific requirements of the analysis, including sensitivity, sample matrix, and available resources. For high-throughput and sensitive analysis of complex samples, HPLC is the method of choice. Titration offers a cost-effective and straightforward approach for less complex samples, while FTIR provides a rapid, non-destructive screening tool.

References

A Comparative Guide to the Stereochemistry of α-D-Glucopyranose Pentaacetate and its β-Anomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stereochemical, physical, and spectroscopic properties of α-D-glucopyranose pentaacetate and β-D-glucopyranose pentaacetate. The distinct spatial arrangement of the anomeric acetyl group in these two diastereomers leads to notable differences in their stability, reactivity, and analytical characteristics. This document summarizes key experimental data, provides detailed protocols for their synthesis and characterization, and visualizes important chemical processes.

Stereochemical Distinction

The core difference between α-D-glucopyranose pentaacetate and β-D-glucopyranose pentaacetate lies in the orientation of the acetyl group at the anomeric carbon (C1). In the α-anomer, the anomeric acetyl group is in an axial position relative to the pyranose ring, while in the β-anomer, it occupies an equatorial position. This seemingly subtle difference has significant implications for the molecule's overall stability and properties. The β-anomer is generally the more stable of the two due to reduced steric hindrance with the bulky acetyl groups in equatorial positions, leading to a lower energy conformation[1][2][3].

Comparative Data

The physical and spectroscopic properties of the two anomers are distinct, allowing for their differentiation and characterization.

Physical Properties
Propertyα-D-Glucopyranose Pentaacetateβ-D-Glucopyranose Pentaacetate
CAS Number 604-68-2[4][5]604-69-3[6]
Molecular Formula C₁₆H₂₂O₁₁[4][5]C₁₆H₂₂O₁₁[6]
Molecular Weight 390.34 g/mol [4]390.34 g/mol
Melting Point 111-114 °C[7]130-134 °C[7]
Specific Rotation ([α]D) +100.0° to +103.0° (c=1, CHCl₃)[7]+4.0° to +6.0° (c=1, CHCl₃)[7]
Appearance White crystalline powder[7]White crystalline powder[7]
Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)

The anomeric proton (H-1) is a key diagnostic signal in the ¹H NMR spectrum. For the α-anomer, the H-1 signal appears further downfield compared to the β-anomer.

¹H NMR Chemical Shifts (δ, ppm)

Protonα-Anomerβ-Anomer
H-1~6.31-6.33[1][8]~5.68-5.75
Other Protons4.11-5.49[1][8]3.85-5.30
Acetyl Protons~2.02-2.21[1][8]~1.95-2.10

¹³C NMR Chemical Shifts (δ, ppm)

Carbonα-Anomerβ-Anomer
C-1~89.0~91.7
Ring Carbons~61-73~61-76
Carbonyl Carbons~169-171~169-171
Acetyl Methyl Carbons~20-21~20-21

Experimental Protocols

Synthesis of β-D-Glucopyranose Pentaacetate

This protocol favors the formation of the thermodynamically more stable β-anomer.

Materials:

Procedure:

  • Combine 10.6 g of dry D-glucose and 8.3 g of anhydrous sodium acetate in a 250 mL round-bottom flask.[9]

  • Carefully add 150 mL of acetic anhydride to the flask.[9]

  • Heat the mixture to 100°C and maintain this temperature for 2-3 hours with occasional stirring.[9]

  • Cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water to precipitate the product.[9]

  • Collect the white solid by vacuum filtration and wash it thoroughly with distilled water.[9]

  • Recrystallize the crude product from ethanol to obtain pure β-D-glucopyranose pentaacetate.

  • Dry the purified crystals under vacuum.

Synthesis of α-D-Glucopyranose Pentaacetate

This protocol utilizes an acid catalyst to favor the formation of the α-anomer.

Materials:

  • D-glucose

  • Acetic anhydride

  • Perchloric acid (70%)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a conical flask, suspend D-glucose in 10 mL of acetic anhydride.[8]

  • With constant swirling and while monitoring the temperature to not exceed 35°C, add 0.7 mL of 70% perchloric acid dropwise until the glucose dissolves.[8]

  • Let the mixture stand at room temperature for 30 minutes.[8]

  • Pour the reaction mixture into a beaker containing ice water and stir vigorously to induce precipitation.[8]

  • Filter the resulting solid and wash it extensively with cold water.[8]

  • Recrystallize the crude product from hot ethanol to yield pure α-D-glucopyranose pentaacetate.[8]

  • Dry the purified product.

NMR Spectroscopy

Protocol:

  • Prepare a sample by dissolving approximately 10-20 mg of the glucose pentaacetate anomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Reaction Mechanisms and Workflows

Anomerization of D-Glucose Pentaacetate

The interconversion between the α and β anomers, known as anomerization, can be catalyzed by Lewis acids such as stannic chloride (SnCl₄). The mechanism involves the formation of a resonance-stabilized carbocation intermediate. The β-anomer dissociates more readily, leading to its conversion to the more stable α-anomer under acidic conditions.[10][11][12][13]

Anomerization beta β-D-Glucopyranose Pentaacetate intermediate Resonance-Stabilized Carbocation Intermediate beta->intermediate + Lewis Acid - Acetate intermediate->beta + Acetate alpha α-D-Glucopyranose Pentaacetate intermediate->alpha + Acetate (Rearrangement) alpha->intermediate + Lewis Acid - Acetate (slower)

Caption: Lewis acid-catalyzed anomerization of D-glucose pentaacetate.

Experimental Workflow: Synthesis to Characterization

The following diagram outlines the general workflow for the synthesis and subsequent characterization of the D-glucose pentaacetate anomers.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start D-Glucose + Acetic Anhydride reagents Catalyst (NaOAc for β, Acid for α) reaction Acetylation Reaction reagents->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization mp Melting Point Determination recrystallization->mp polarimetry Specific Rotation Measurement recrystallization->polarimetry nmr NMR Spectroscopy (¹H & ¹³C) recrystallization->nmr

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The stereochemistry of the anomeric center in D-glucopyranose pentaacetate significantly influences its physical and spectroscopic properties. The β-anomer, with its equatorial anomeric acetyl group, is thermodynamically more stable. These differences are readily observed through routine analytical techniques such as NMR spectroscopy, melting point determination, and polarimetry. The choice of catalyst during synthesis allows for the selective preparation of either the α or β anomer, providing access to these valuable intermediates for further applications in carbohydrate chemistry and drug development.

References

A Comparative Guide to the Deacetylation of α-D-Glucopyranose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and carbohydrate chemistry, the efficient and selective removal of acetyl protecting groups is a critical step in the synthesis of complex glycans and glycoconjugates. α-D-Glucopyranose pentaacetate is a common starting material, and its deacetylation to yield glucose is a fundamental transformation. This guide provides an objective comparison of two prevalent deacetylation methods—the classic Zemplén deacetylation and a milder approach using magnesium oxide—supported by experimental data and detailed protocols.

Performance Comparison

The choice of deacetylation method often depends on the desired outcome, such as complete deprotection or selective removal of the anomeric acetyl group, and the sensitivity of other functional groups in the molecule. Below is a summary of the performance of two distinct methods.

MethodReagentCatalystSolventReaction TimeYieldKey Features
Zemplén Deacetylation -Sodium methoxide (B1231860) (catalytic)Methanol (B129727)Typically a few hoursOften quantitativeWidely used, efficient for complete deacetylation under mild, basic conditions.[1][2][3][4]
Magnesium Oxide Method -Magnesium oxide (MgO)Methanol4-5 hours (reflux)Good to excellentHeterogeneous catalyst, mild and neutral conditions, can be recycled.[5][6][7]

Experimental Protocols

Detailed methodologies for the two compared deacetylation procedures are provided below.

Protocol 1: Zemplén Deacetylation (Base-Catalyzed)

This method utilizes a catalytic amount of sodium methoxide in methanol for the complete removal of all acetyl groups.[1][2][3]

Materials:

  • α-D-Glucopyranose pentaacetate

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in methanol

  • Acidic ion-exchange resin (e.g., Amberlite IR-120 H+)

  • TLC plates (silica gel)

Procedure:

  • Dissolve α-D-glucopyranose pentaacetate (1.0 equiv.) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of 0.5 M sodium methoxide solution in methanol dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot at a lower Rf value.

  • Allow the reaction to stir at room temperature until completion (typically 1-3 hours).

  • Once the reaction is complete, add the acidic ion-exchange resin to the mixture to neutralize the sodium methoxide.

  • Stir for approximately 15-30 minutes, or until the pH of the solution is neutral (check with pH paper).

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude glucose.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deacetylation using Magnesium Oxide

This protocol employs a heterogeneous catalyst, magnesium oxide, for the selective deacetylation of the anomeric position under relatively neutral conditions.[5][6][7]

Materials:

Procedure:

  • To a solution of α-D-glucopyranose pentaacetate (1 mmol) in methanol (20 mL), add magnesium oxide (1 mmol).

  • Add one drop of ammonium acetate solution to the reaction mixture.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The solid residue is washed with hexane.

  • The product can be purified by crystallization from ethyl acetate.

Visualizing the Process

To better illustrate the workflow and chemical transformation, the following diagrams were generated.

Deacetylation_Workflow cluster_start Starting Material cluster_reaction Deacetylation Reaction cluster_workup Work-up & Purification cluster_product Final Product start α-D-Glucopyranose Pentaacetate zemplen Method 1: Zemplén Deacetylation (NaOMe, MeOH) start->zemplen mgo Method 2: Magnesium Oxide (MgO, MeOH) start->mgo neutralization Neutralization (Ion-exchange Resin) zemplen->neutralization concentration Concentration mgo->concentration filtration Filtration neutralization->filtration filtration->concentration purification Purification (Crystallization/ Chromatography) concentration->purification concentration->purification product α-D-Glucopyranose purification->product purification->product

Caption: General experimental workflow for the deacetylation of α-D-glucopyranose pentaacetate.

Caption: Chemical transformation from the acetylated starting material to the deacetylated product.

References

Safety Operating Guide

Proper Disposal of alpha-D-Glucopyranose Pentaacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like alpha-D-Glucopyranose pentaacetate are paramount for ensuring a secure work environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of alpha-D-Glucopyranose pentaacetate, alongside essential safety information.

Key Safety and Disposal Parameters

alpha-D-Glucopyranose pentaacetate is classified as a combustible solid that may cause an allergic skin reaction.[1] Adherence to proper personal protective equipment (PPE) and disposal protocols is crucial.

ParameterInformationCitations
Chemical Nature Powder Solid[1]
Hazard Classifications Skin Sensitization, Category 1A[2]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator
Incompatible Materials Strong oxidizing agents, Strong acids[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary directive for the disposal of alpha-D-Glucopyranose pentaacetate is to utilize an approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or released into the environment.

1. Waste Characterization and Segregation:

  • Uncontaminated: Pure, uncontaminated alpha-D-Glucopyranose pentaacetate should be collected in a designated, properly labeled waste container.

  • Contaminated: If contaminated with other hazardous materials, the waste must be treated according to the hazards of all constituents in the mixture. Consult your institution's Environmental Health and Safety (EHS) office for guidance on mixed chemical waste.

2. Packaging for Disposal:

  • Carefully transfer the solid alpha-D-Glucopyranose pentaacetate into a clearly labeled, sealed, and suitable disposal container.

  • Ensure the container is compatible with the chemical and is leak-proof.

  • Label the container clearly with "alpha-D-Glucopyranose Pentaacetate Waste" and any other required hazard information.

3. Spill and Contamination Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE, including gloves, eye protection, and a respirator if dust is generated.

  • For solid spills, carefully sweep or vacuum the material to avoid creating dust.[3]

  • Place the collected material and any contaminated cleaning supplies into the designated waste container.[3]

  • Decontaminate the spill area thoroughly.

4. Professional Disposal:

  • Arrange for a licensed professional waste disposal service to collect and manage the final disposal of the material.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of alpha-D-Glucopyranose pentaacetate.

start Start: alpha-D-Glucopyranose pentaacetate Waste characterize Characterize Waste: Contaminated or Uncontaminated? start->characterize uncontaminated Uncontaminated Waste characterize->uncontaminated Uncontaminated contaminated Contaminated Waste characterize->contaminated Contaminated package_uncontaminated Package in a labeled, sealed container. uncontaminated->package_uncontaminated consult_ehs Consult EHS for mixed waste guidance. contaminated->consult_ehs professional_disposal Arrange for Professional Waste Disposal. package_uncontaminated->professional_disposal package_contaminated Package according to EHS instructions. consult_ehs->package_contaminated package_contaminated->professional_disposal

Caption: Disposal workflow for alpha-D-Glucopyranose pentaacetate.

References

Essential Safety and Operational Guide for Handling alpha-D-Glucopyranose, pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for alpha-D-Glucopyranose, pentaacetate, covering personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

A thorough PPE strategy is crucial for minimizing exposure and ensuring laboratory safety. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[1][2]To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the substance may cause an allergic skin reaction.[1][2][3]
Body Protection Laboratory coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.[4][5]
Respiratory Protection Work in a well-ventilated area with local exhaust. If dust generation is likely, a NIOSH-approved respirator is recommended.[4][5]To prevent respiratory tract irritation from dust inhalation.[4]

Hazard and Safety Data

This table provides a summary of key quantitative safety data for this compound.

ParameterValueSource
Flash Point > 150 °C / > 302 °F[1]
Melting Point/Range 100 - 110 °C / 212 - 230 °F[3]

Procedural Guidance for Handling

Adherence to a strict operational workflow is critical for ensuring safety and maintaining the integrity of experiments.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended when handling the powder to minimize inhalation exposure.[4][5]

  • Locate the nearest eye-wash station and safety shower before beginning work.[6][7]

  • Prepare all necessary equipment and materials in advance to streamline the handling process.[5]

2. Donning of Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before handling the chemical.[5]

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1][2] If transferring the powder, do so carefully to minimize dust generation.[8]

  • Close the container tightly after use to prevent spillage and contamination.[4][8]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a structured response is crucial to ensure safety and minimize contamination. The following workflow outlines the necessary steps.

G cluster_0 Chemical Spill Response Workflow Spill Spill Occurs Assess Assess the Spill (Minor vs. Major) Spill->Assess Evacuate Evacuate Area & Alert Others Assess->Evacuate If Major PPE Don Appropriate PPE Assess->PPE If Minor MajorSpill Major Spill Procedure (Contact EHS) Evacuate->MajorSpill Contain Contain the Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Report Report the Incident Dispose->Report

Workflow for handling a chemical spill.

First-Aid Measures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek medical attention if irritation persists.[8]

  • Skin Contact: Wash off with soap and plenty of water.[2][8] Remove contaminated clothing.[8] If skin irritation or rash occurs, get medical advice/attention.[1][3]

  • Inhalation: Move the exposed person to fresh air.[2][8] If not breathing, give artificial respiration.[8] If breathing is difficult, give oxygen.[2][8]

  • Ingestion: Wash out the mouth with water.[8] Do NOT induce vomiting unless directed to do so by medical personnel.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization:

    • Unused Product: Should be disposed of in accordance with local, state, and federal regulations for chemical waste.[4][8]

    • Contaminated Materials: Items such as gloves, weighing boats, and paper towels that are contaminated should be collected in a designated and labeled waste container.[8]

  • Disposal Procedure:

    • Segregation: Keep this waste separate from other waste streams.[8]

    • Labeling: Clearly label the waste container with its contents.[8]

    • Disposal: Dispose of the waste through a licensed chemical waste disposal contractor.[8] Do not dispose of it down the drain or in the regular trash.[8] All waste must be handled in accordance with local, state, and federal regulations.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.